BREVIANAMIDE
Description
Properties
CAS No. |
12634-10-5 |
|---|---|
Molecular Formula |
Al2Gd |
Synonyms |
BREVIANAMIDE |
Origin of Product |
United States |
Foundational & Exploratory
The Fungal Origins of Brevianamide Alkaloids: A Deep Dive into their Biosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide alkaloids are a fascinating class of indole (B1671886) alkaloids produced as secondary metabolites by various fungi, primarily belonging to the genera Penicillium and Aspergillus. First isolated from Penicillium brevicompactum, these compounds exhibit a characteristic and complex bicyclo[2.2.2]diazaoctane core structure, which has intrigued natural product chemists and pharmacologists for decades. Their diverse biological activities, including insecticidal and cytotoxic properties, make them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the origin of this compound alkaloids, detailing their biosynthetic pathway, the key enzymes involved, and the methodologies used to study them.
Producing Organisms and Production Titers
This compound alkaloids are predominantly biosynthesized by various fungal species. Penicillium brevicompactum is the archetypal producer, from which this compound A was first isolated.[1] Other notable producers include other Penicillium species and various species of Aspergillus.[1] The production of these alkaloids can be influenced by culture conditions, and yields can vary significantly between different fungal strains and fermentation processes. While comprehensive quantitative data from native fungal strains is dispersed in the literature, engineered microbial systems have provided some insights into achievable production levels.
| Product | Producing System | Titer (mg/L) | Reference |
| (-)-Dehydrothis compound E | Engineered Escherichia coli | 5.3 | [2] |
| (-)-Dehydrothis compound E (NADPH enhanced) | Engineered Escherichia coli | 43.2 (8-fold increase) | [2] |
Table 1: Quantitative Production of a this compound Precursor in an Engineered Bacterial Host. This table summarizes the reported production titers of a key intermediate in the this compound biosynthetic pathway when the pathway was heterologously expressed in E. coli.
The Biosynthetic Pathway: From Amino Acids to a Complex Scaffold
The biosynthesis of this compound alkaloids commences with two fundamental building blocks: the amino acids L-tryptophan and L-proline. The pathway can be dissected into several key enzymatic steps, each catalyzed by a specific enzyme encoded within the this compound (bvn) gene cluster.[3][4]
Diketopiperazine Formation
The initial step involves the condensation of L-tryptophan and L-proline to form the diketopiperazine, this compound F (also known as cyclo-(L-Trp-L-Pro)). This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) , designated as BvnA .[4][5] NRPSs are large, modular enzymes that assemble peptides in a ribosome-independent manner.
Prenylation
Following the formation of the diketopiperazine core, a prenyl group is attached to the indole ring of this compound F. This reverse prenylation reaction is catalyzed by a prenyltransferase , BvnC , utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[4][5] This step yields deoxythis compound E.
Oxidative Transformations
A series of oxidative reactions, catalyzed by a flavin-dependent monooxygenase (FMO) , BvnB , and a cytochrome P450 monooxygenase , BvnD , are crucial for the subsequent intricate rearrangements.[4][5] BvnB is believed to catalyze the epoxidation of the indole ring.
Rearrangement and Cyclization
A key step in the formation of the characteristic bicyclo[2.2.2]diazaoctane core is a stereoselective semi-pinacol rearrangement, which is catalyzed by an isomerase , BvnE .[3][4] This rearrangement is followed by a spontaneous intramolecular Diels-Alder reaction, a [4+2] cycloaddition, which constructs the complex bridged ring system of the this compound alkaloids.[3][4]
Below is a diagram illustrating the core biosynthetic pathway leading to the this compound scaffold.
References
- 1. Production, Isolation, and Preliminary Toxicity Studies of this compound A from Cultures of Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Fungal-derived this compound assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
Brevianamide A: A Technical Guide to its Discovery, Isolation, and Biological Significance
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide A is a complex indole (B1671886) alkaloid belonging to the bicyclo[2.2.2]diazaoctane family of natural products. First identified in 1969 by Birch and Wright from the fungus Penicillium brevicompactum, it has since garnered significant interest within the scientific community due to its intriguing chemical structure and notable biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of this compound A, tailored for professionals in research and drug development.
Discovery and Producing Organism
This compound A was originally discovered as a secondary metabolite produced by the fungus Penicillium brevicompactum.[1][4] It is primarily localized in the aerial hyphae of the fungus and its production is associated with the onset of conidiation.[5][6] this compound A is often co-isolated with its diastereomer, this compound B, typically in a ratio of approximately 90:10.[1]
Physicochemical Properties
The chemical and physical properties of this compound A are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₂₃N₃O₃ |
| Molar Mass | 365.43 g/mol |
| Appearance | Yellow crystalline solid |
| Key Structural Features | Bicyclo[2.2.2]diazaoctane core, spiro-indoxyl moiety |
Experimental Protocols
Fungal Cultivation and this compound A Production
This section outlines a representative protocol for the cultivation of Penicillium brevicompactum and the subsequent extraction of this compound A, based on established mycological techniques.
1. Fungal Strain and Culture Conditions:
-
Organism: Penicillium brevicompactum (e.g., NRRL 864).
-
Media: Czapek-Dox agar (B569324) is a suitable solid medium for cultivation.[6]
-
Incubation: Cultures are incubated at 28°C for a period sufficient to allow for substantial growth and conidiation, typically 6-7 days. This compound A production is linked to the development of aerial mycelium.[5][6]
2. Extraction of this compound A:
-
The fungal mycelium, particularly the aerial hyphae, is harvested from the solid culture.
-
The harvested biomass is then subjected to solvent extraction, typically using a polar organic solvent such as ethyl acetate (B1210297) or methanol.
-
The resulting crude extract contains a mixture of metabolites, including this compound A.
3. Purification:
-
The crude extract is concentrated under reduced pressure.
-
Purification is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common initial step.
-
Further purification can be performed using high-performance liquid chromatography (HPLC) to isolate pure this compound A.
Structural Elucidation and Characterization
The complex structure of this compound A was determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.
Biosynthesis of this compound A
The biosynthesis of this compound A is a complex enzymatic process that starts from the amino acids L-tryptophan and L-proline, along with an isoprene (B109036) unit. The key steps involve the formation of a diketopiperazine core, prenylation, and a series of oxidative and rearrangement reactions to construct the characteristic bicyclo[2.2.2]diazaoctane and spiro-indoxyl moieties. An engineered biosynthetic pathway has also been developed in Escherichia coli, utilizing a suite of enzymes including a cyclodipeptide synthase (NascA), a cyclodipeptide oxidase (DmtD2/DmtE2), a prenyltransferase (NotF), and a flavin-dependent monooxygenase (BvnB).[7]
Biological Activity and Mechanism of Action
Insecticidal Properties
This compound A exhibits potent insecticidal activity, primarily functioning as an antifeedant.[2][4] It is particularly effective against the larvae of agricultural pests such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[2][4]
Proposed Mechanism of Antifeedant Action
While the precise molecular target of this compound A has not been definitively identified, its antifeedant properties suggest an interaction with the insect's gustatory system. Antifeedants typically deter feeding by stimulating bitter taste receptors or blocking the perception of feeding stimulants in gustatory receptor neurons (GRNs). This leads to a behavioral response of feeding cessation.
The proposed signaling pathway for the antifeedant action of this compound A is depicted below.
Quantitative Data
The total synthesis of (+)-brevianamide A has been achieved with an overall yield of 7.2% over seven steps, producing 750 mg of the final product.[8][9] In engineered E. coli, production titers of a key precursor to this compound A reached 5.3 mg/L, which could then be converted to this compound A and B with a 46% yield.[7]
| Synthesis/Production Method | Key Intermediate/Product | Yield/Titer |
| Total Chemical Synthesis | (+)-Brevianamide A | 7.2% overall yield (7 steps) |
| Engineered E. coli Biosynthesis | (-)-dehydrothis compound E | 5.3 mg/L |
| Ex vivo Conversion | (+)-Brevianamide A and B | 46% yield |
Conclusion
This compound A remains a molecule of significant interest due to its complex chemical architecture and its potential as a lead compound for the development of novel insecticides. Its potent antifeedant activity against major agricultural pests highlights its relevance in the search for new pest management strategies. Further research into its specific molecular targets and mechanism of action will be crucial for realizing its full potential in drug development and crop protection. The successful total synthesis and engineered biosynthesis of this compound A have opened new avenues for the production of this and related compounds for further biological evaluation.
References
- 1. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disposition of Mycophenolic Acid, this compound A, Asperphenamate, and Ergosterol in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Total synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Brevianamides: A Technical Guide to Fungal Production, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of indole (B1671886) alkaloids characterized by a unique bicyclo[2.2.2]diazaoctane core.[1] Produced as secondary metabolites by various fungal species, primarily within the Penicillium and Aspergillus genera, these compounds have garnered significant interest due to their diverse biological activities, including insecticidal properties.[1] This technical guide provides an in-depth overview of the fungal strains known to produce brevianamides, their complex biosynthetic pathways, regulatory mechanisms, and detailed protocols for their cultivation, extraction, and quantitative analysis.
Brevianamide-Producing Fungal Strains
Several fungal species have been identified as producers of brevianamides. The most well-documented are:
-
Penicillium brevicompactum : This species is the original and most well-known source of this compound A and B.[2]
-
Aspergillus fumigatus : Various strains of this ubiquitous fungus are known to produce this compound F, a key precursor in the biosynthesis of other brevianamides, particularly when stimulated by co-cultivation with other microorganisms.[3][4]
-
Aspergillus sp. : A number of other Aspergillus species have been found to produce a range of this compound-related compounds.[3]
-
Aspergillus versicolor : This species has also been reported to produce brevianamides.[5]
Quantitative Production of Brevianamides
The production yields of brevianamides can vary significantly depending on the fungal strain, culture conditions (solid vs. liquid), and the presence of inducing factors. Below is a summary of reported production data.
| Fungal Strain | Compound | Culture Conditions | Yield | Reference |
| Penicillium brevicompactum | This compound A | Solid Culture (Czapek-Dox agar) | >90% of total brevianamides | [2] |
| Penicillium brevicompactum | This compound B | Solid Culture (Czapek-Dox agar) | <10% of total brevianamides | [2] |
| Engineered Escherichia coli | (-)-Dehydrothis compound E | Glycerol-supplemented media with prenol | 5.3 mg/L | [6][7] |
| Engineered Escherichia coli (NADPH enhanced) | (-)-Dehydrothis compound E | Glycerol-supplemented media with prenol | 20.6 mg/L | [6][7] |
| Aspergillus fumigatus (co-culture with Streptomyces bullii) | This compound F | Liquid Culture | Induced production (qualitative) | [4] |
Biosynthesis of Brevianamides
The biosynthesis of brevianamides is a complex enzymatic process that starts from the amino acids L-tryptophan and L-proline. The pathway involves a series of key enzymes, including non-ribosomal peptide synthetases (NRPSs), prenyltransferases, flavin-dependent monooxygenases (FMOs), cytochrome P450 monooxygenases, and isomerases.[6][8][9]
The core of the this compound structure is formed through a series of enzymatic modifications of the initial diketopiperazine, this compound F (cyclo-L-Trp-L-Pro).[3][10]
Key Biosynthetic Enzymes
The following table summarizes the key enzymes involved in the this compound biosynthetic pathway in Penicillium brevicompactum.
| Gene | Enzyme | Function |
| bvnA | BvnA (NRPS) | Synthesizes the diketopiperazine this compound F from L-tryptophan and L-proline.[8] |
| bvnC | BvnC (Prenyltransferase) | Catalyzes the prenylation of this compound F to produce deoxythis compound E.[8] |
| bvnB | BvnB (FMO) | Catalyzes the epoxidation of the indole ring of deoxythis compound E.[7][8] |
| bvnD | BvnD (P450) | Catalyzes the oxidation of the diketopiperazine ring, leading to an unstable azadiene intermediate.[8] |
| bvnE | BvnE (Isomerase/Semipinacolase) | Controls the stereoselective formation of the 3-spiro-ψ-indoxyl moiety in this compound A through a semipinacol rearrangement.[9][11] |
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of brevianamides A and B in Penicillium brevicompactum.
Regulation of this compound Production
The production of brevianamides, like many fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways that respond to developmental and environmental cues. In Aspergillus species, several key regulatory systems have been identified that likely play a similar role in Penicillium.
-
G-Protein Coupled Receptor (GPCR) Signaling: Fungi utilize GPCRs to sense extracellular signals, which then activate heterotrimeric G-proteins. This initiates downstream signaling cascades, such as the cAMP-dependent protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, which in turn can modulate the expression of secondary metabolite gene clusters.
-
Velvet Complex: The Velvet protein complex (VeA, VelB, and LaeA) is a key global regulator of secondary metabolism and development in fungi. LaeA, a methyltransferase, is known to be essential for the expression of many secondary metabolite biosynthetic gene clusters.
-
Developmental Regulation: In Penicillium brevicompactum, the production of brevianamides A and B is closely linked to the process of conidiation (asexual spore formation), suggesting a developmental control over their biosynthesis.[12]
Signaling Pathway Diagram
Caption: General overview of signaling pathways regulating secondary metabolism in fungi.
Experimental Protocols
Fungal Cultivation for this compound Production (Solid Culture)
-
Media Preparation: Prepare Czapek-Dox agar (B569324) plates. Autoclave and pour into sterile petri dishes.
-
Inoculation: Inoculate the center of each agar plate with a small plug of a fresh culture of Penicillium brevicompactum.
-
Incubation: Incubate the plates in the dark at 25-28°C for 10-14 days, or until significant mycelial growth and sporulation are observed. This compound production is often associated with conidiation.[12]
-
Harvesting: After incubation, the entire agar culture can be harvested for extraction.
Extraction of Brevianamides
-
Homogenization: Cut the agar culture into small pieces and place them in a blender with ethyl acetate (B1210297) (approximately 200 mL per 90 mm plate). Homogenize until a uniform slurry is formed.
-
Extraction: Transfer the slurry to a flask and stir at room temperature for at least 4 hours, or overnight.
-
Filtration: Filter the mixture through cheesecloth or a coarse filter paper to remove the solid agar and mycelia.
-
Liquid-Liquid Extraction: Transfer the ethyl acetate filtrate to a separatory funnel. If an aqueous phase is present, separate and discard it.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.
Quantitative Analysis by LC-MS/MS
-
Sample Preparation: Dissolve the crude extract in a known volume of methanol (B129727) or acetonitrile. Filter the solution through a 0.22 µm syringe filter before analysis.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 10-20% B, ramp up to 95-100% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate at the starting conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound analog should be determined using authentic standards.
-
-
Quantification: Create a calibration curve using serial dilutions of pure this compound standards. The concentration of brevianamides in the fungal extract can then be determined by comparing the peak areas to the calibration curve.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the extraction and analysis of brevianamides.
References
- 1. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 5. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Brevianamide S: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevianamide S is a dimeric diketopiperazine alkaloid, first isolated from the marine-derived fungus Aspergillus versicolor. It has garnered significant interest within the scientific community due to its unique chemical architecture, featuring a rare proline-proline linkage between two diketopiperazine cores, and its selective antitubercular activity. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound S, supported by a compilation of quantitative spectroscopic and spectrometric data. Detailed experimental protocols for its isolation and structural elucidation are also presented, alongside visualizations of its structure and the workflow for its characterization, to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound S is a C2-symmetric dimer characterized by a central proline-proline bond connecting two identical diketopiperazine-indole subunits. The systematic IUPAC name for this compound S is (3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-8-[(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-1,4-dioxo-6,7-dihydropyrrolo[1,2-a]pyrazin-8-yl]-6,7-dihydropyrrolo[1,2-a]pyrazine-1,4-dione.
The key structural features include:
-
Dimeric Nature: Composed of two identical monomeric units.
-
Diketopiperazine Core: Each monomer contains a diketopiperazine ring system derived from proline.
-
Indole (B1671886) Moiety: A substituted indole ring is appended to each diketopiperazine core.
-
Proline-Proline Linkage: A distinctive single bond connects the two proline-derived diketopiperazine units.
-
Prenyl Group: Each indole moiety is substituted with a 2-methylbut-3-en-2-yl (a reversed prenyl) group.
The molecular formula of this compound S is C₄₂H₄₀N₆O₄, with a monoisotopic mass of 692.3111 g/mol .
Diagram of the Chemical Structure of this compound S
Caption: 2D representation of the chemical structure of this compound S.
Stereochemistry
The stereochemistry of this compound S is a critical aspect of its structure, influencing its biological activity. The first total synthesis of this compound S established its relative and absolute stereochemistry. The molecule possesses several stereocenters, and the overall shape is dictated by the configuration of the proline-derived diketopiperazine rings and the geometry of the exocyclic double bonds. The absolute configuration of the two chiral centers in the proline-proline linkage has been determined to be (S,S).
Quantitative Data
The structural elucidation of this compound S was accomplished through a combination of spectroscopic and spectrometric techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound S in DMSO-d₆
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 2 | 129.8 | - |
| 3 | 122.1 | - |
| 3a | 125.8 | - |
| 4 | 121.2 | 7.14 (t, 7.5) |
| 5 | 122.9 | 7.42 (d, 7.5) |
| 6 | 118.9 | 7.08 (t, 7.5) |
| 7 | 111.8 | 7.75 (d, 7.5) |
| 7a | 136.9 | - |
| 1' | 163.5 | - |
| 3' | 128.4 | - |
| 4' | 158.9 | - |
| 5a' | 55.1 | 4.25 (m) |
| 6' | 24.9 | 2.20 (m), 2.05 (m) |
| 7' | 21.8 | 2.95 (m), 2.35 (m) |
| 8' | 49.3 | 4.05 (t, 8.0) |
| 10' | 115.1 | 7.18 (s) |
| 1'' | 40.2 | - |
| 2'' | 25.1 | 1.45 (s, 6H) |
| 3'' | 145.8 | 6.20 (dd, 17.5, 11.0) |
| 4'' | 111.5 | 5.05 (d, 17.5), 5.00 (d, 11.0) |
| NH | - | 11.2 (s) |
| NH | - | 8.35 (s) |
Data obtained from the first total synthesis publication.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound S
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 693.3184 | 693.3182 |
| [M+Na]⁺ | 715.3003 | 715.3001 |
Experimental Protocols
Isolation and Purification of this compound S
The following protocol is a summary of the method used for the isolation of this compound S from Aspergillus versicolor.
-
Fermentation: The marine-derived fungus Aspergillus versicolor is cultured in a suitable liquid medium (e.g., potato dextrose broth) at 28 °C for 14-21 days.
-
Extraction: The culture broth and mycelia are separated by filtration. The mycelia are extracted with methanol (B129727), and the broth is extracted with ethyl acetate. The organic extracts are combined and concentrated under reduced pressure.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of hexane (B92381) and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound S are further purified on a Sephadex LH-20 column with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., C18 column) using a methanol-water gradient to yield pure this compound S.
-
Structural Elucidation
The structure of the purified this compound S is determined using the following spectroscopic and spectrometric methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.
Visualizations
Diagram of the Experimental Workflow for the Structural Elucidation of this compound S
The Brevianamide Biosynthesis Pathway: A Technical Guide to the Molecular Assembly from Tryptophan and Proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The brevianamides are a class of fungal indole (B1671886) alkaloids characterized by a complex bicyclo[2.2.2]diazaoctane core structure. First isolated from Penicillium brevicompactum, these natural products, particularly brevianamide A, have garnered significant interest due to their insecticidal and potential therapeutic properties. Their intricate architecture, assembled from the simple amino acid precursors L-tryptophan and L-proline, is the result of a fascinating and complex biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis, detailing the enzymatic cascade, key intermediates, and the underlying genetic framework. We present a comprehensive summary of the quantitative data available for this pathway, detailed experimental protocols for the characterization of its core components, and visual representations of the key molecular and experimental workflows to facilitate a deeper understanding and further investigation into this remarkable example of fungal secondary metabolism.
Introduction to this compound Biosynthesis
The biosynthesis of brevianamides, particularly brevianamides A and B, is a multi-step enzymatic process that begins with the condensation of L-tryptophan and L-proline.[1] The pathway is orchestrated by a biosynthetic gene cluster (BGC), denoted as the bvn cluster in P. brevicompactum, which encodes a suite of specialized enzymes.[2] These include a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, a flavin-dependent monooxygenase (FMO), a cytochrome P450 monooxygenase, and a crucial isomerase/semipinacolase.[2][3] The concerted action of these enzymes leads to the formation of the initial diketopiperazine (DKP) scaffold, followed by a series of oxidative and rearrangement reactions culminating in a spontaneous intramolecular Diels-Alder (IMDA) reaction to yield the final complex structures.[2][4] The elucidation of this pathway has been a significant endeavor, involving a combination of gene disruption, heterologous expression, precursor incorporation studies, and in vitro biochemical analyses.[2]
The Core Biosynthetic Pathway
The biosynthesis of brevianamides A and B from L-tryptophan and L-proline can be delineated into several key enzymatic and spontaneous steps.
Step 1: Diketopiperazine Formation. The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), BvnA (homologous to FtmA in Aspergillus fumigatus), which catalyzes the condensation of L-tryptophan and L-proline to form the cyclic dipeptide, This compound F (cyclo-L-Trp-L-Pro).[2][5] This is a fundamental step in the biosynthesis of many indole alkaloids.[1]
Step 2: Prenylation. The prenyltransferase BvnC (also known as FtmPT1) then attaches a dimethylallyl pyrophosphate (DMAPP) group to the C2 position of the indole ring of this compound F, yielding deoxythis compound E .[3][6]
Step 3: Epoxidation. The flavin-dependent monooxygenase (FMO), BvnB , catalyzes the β-face epoxidation of the indole C2-C3 double bond of deoxythis compound E.[3] This creates an unstable intermediate that is crucial for the subsequent rearrangements.
Step 4: Desaturation. The cytochrome P450 monooxygenase, BvnD , is presumed to catalyze the oxidation of the diketopiperazine ring, leading to an unstable azadiene intermediate.[3][7] This desaturation is a key step that sets the stage for the final intramolecular cyclization.
Step 5: Semipinacol Rearrangement. The isomerase/semipinacolase, BvnE , plays a pivotal role in controlling the stereochemistry of the final products.[2][4] It catalyzes a semipinacol rearrangement of the spiro-indoxyl moiety, a critical transformation that directs the subsequent cyclization.[2]
Step 6: Intramolecular Diels-Alder Reaction. The final step is a spontaneous, non-enzymatic intramolecular [4+2] hetero-Diels-Alder (IMDA) cycloaddition.[2][4] This reaction forms the characteristic bicyclo[2.2.2]diazaoctane core of brevianamides A and B .[2] The diastereomeric ratio of this compound A to B is typically around 10:1 in the native producer.[3]
Quantitative Data Summary
The study of the this compound biosynthesis pathway has yielded valuable quantitative data, providing insights into enzyme efficiency and product formation.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s⁻¹) | Titer/Yield | Reference |
| FtmPT1 (BvnC homolog) | This compound F, DMAPP | Tryprostatin B | 55 (this compound F), 74 (DMAPP) | 5.57 | - | [6][8] |
| BvnE | N-methylated substrate mimic (15) | Rearranged products | 822 | 0.000217 (0.013 min⁻¹) | - | [2] |
| Engineered E. coli | Glycerol, prenol | (-)-dehydrothis compound E (4) | - | - | 5.3 mg/L | [3][9] |
| Engineered E. coli (ΔpfkA) | Glycerol, prenol | (-)-dehydrothis compound E (4) | - | - | 20.6 mg/L | [3][10] |
| Chemical Conversion | (-)-dehydrothis compound E (4) | Brevianamides A and B | - | - | 70% combined yield (94:6 ratio) | [3][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the elucidation of the this compound biosynthesis pathway.
Heterologous Expression of bvn Genes in Aspergillus oryzae
Aspergillus oryzae is a widely used host for the heterologous expression of fungal natural product gene clusters.[4][11]
Protocol:
-
Vector Construction: The bvn genes are amplified from P. brevicompactum genomic DNA and cloned into suitable expression vectors, such as the pTYGS series, under the control of an inducible promoter (e.g., amyB).[2][11] This is often achieved through yeast recombination.[11]
-
Protoplast Preparation: A. oryzae is cultured in a suitable medium, and the mycelia are harvested. Protoplasts are generated by enzymatic digestion of the fungal cell wall using enzymes like Vinotaste®Pro.[12]
-
Transformation: The expression vectors are introduced into the A. oryzae protoplasts using a PEG/CaCl₂-mediated transformation method.[4]
-
Selection and Cultivation: Transformed protoplasts are plated on selective media (e.g., containing appropriate antibiotics or on minimal media for auxotrophic markers).[12] Positive transformants are then cultivated in a production medium to induce gene expression and metabolite production.
-
Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by HPLC, LC-MS, and NMR to identify the produced this compound intermediates and final products.[3]
In Vitro Enzyme Assays
Biochemical characterization of the individual bvn enzymes is crucial for understanding their function.
Protocol for BvnE (Isomerase/Semipinacolase) Assay:
-
Protein Expression and Purification: The bvnE gene is cloned into an E. coli expression vector (e.g., pET vector with an N-terminal His6-tag). The protein is expressed in E. coli BL21(DE3) cells, induced with IPTG, and purified using Ni-NTA affinity chromatography.[2]
-
Substrate Synthesis: As the native substrate of BvnE is unstable, a substrate mimic is often used. For example, an N-methylated deoxythis compound E analog can be synthesized and then converted to the corresponding epoxidized intermediate using purified BvnB.[2]
-
Enzyme Reaction: The purified BvnE is incubated with the substrate mimic in a suitable buffer (e.g., phosphate (B84403) buffer at optimal pH 6.5) at a controlled temperature (e.g., 30°C).[2]
-
Reaction Quenching and Extraction: The reaction is stopped at various time points by adding an organic solvent (e.g., ethyl acetate) and vortexing. The organic layer containing the products is separated.
-
Product Analysis: The extracted products are analyzed by HPLC to monitor substrate consumption and product formation over time.[2]
-
Kinetic Analysis: Initial reaction velocities are determined at different substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and kcat values.[2]
Gene Knockout in Penicillium brevicompactum
Gene deletion is a powerful tool to investigate the function of specific genes in the native producer.
Protocol:
-
Construct Design: A gene knockout cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by regions homologous to the upstream and downstream sequences of the target bvn gene.[12]
-
Transformation: The knockout cassette is introduced into P. brevicompactum protoplasts.[12]
-
Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic (e.g., hygromycin).[12] Putative knockout mutants are then screened by PCR to confirm the correct homologous recombination event.
-
Metabolite Analysis: The confirmed knockout strains are cultivated, and their metabolite profiles are compared to the wild-type strain by HPLC and LC-MS to identify accumulated intermediates or the absence of downstream products.[2]
Conclusion
The this compound biosynthesis pathway is a testament to the elegant and efficient chemistry employed by fungi to construct complex molecules from simple building blocks. The elucidation of this pathway, through a combination of molecular genetics, biochemistry, and synthetic chemistry, has not only provided fundamental insights into natural product biosynthesis but also opened avenues for the bioengineering of novel alkaloid structures. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further explore and harness the potential of this fascinating biosynthetic machinery for applications in drug discovery and development. The continued investigation into the intricate mechanisms of enzymes like BvnD and the potential for engineering the substrate specificity of the pathway's enzymes promises to be a fruitful area of future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fungal-derived this compound assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Fungal-derived this compound assembly by a stereoselective semipinacolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenyltransferase; determination of the binding mechanism and individual kinetic constants for farnesylpyrophosphate synthetase by rapid quench and isotope partitioning experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Disposition of Mycophenolic Acid, this compound A, Asperphenamate, and Ergosterol in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of Brevianamides: A Technical Guide to Their Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The brevianamides are a class of indole (B1671886) alkaloids produced as secondary metabolites by fungi, primarily from the Penicillium and Aspergillus genera. Structurally, they belong to the diketopiperazine family and often feature a complex bicyclo[2.2.2]diazaoctane ring system. This structural complexity gives rise to a wide array of biological activities, making them a subject of significant interest in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of various brevianamide congeners, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Biological Activities of this compound Congeners
The following tables summarize the reported quantitative data for the biological activities of various this compound congeners.
Table 1: Cytotoxic Activity of this compound Congeners
| This compound Congener | Cell Line | Assay | IC50 | Citation(s) |
| This compound A | Mouse lung cells | Not specified | Cytotoxic | [1] |
| This compound F (cyclo-(L-Trp-L-Pro)) | OVCAR-8 (Ovarian cancer) | Not specified | 11.9 µg/mL | [2] |
| This compound F analogue (4c) | HeLa (Cervical cancer) | Not specified | 26 ± 4 µM | [3] |
| This compound F analogue (4d) | HeLa (Cervical cancer) | Not specified | 52 ± 9 µM | [3] |
| This compound F | HeLa (Cervical cancer) | Not specified | >200 µM | [3] |
| This compound F hydroxylated analog (cyclo (L-Trp-L-Hyp)) | HL-60 (Leukemia) | Not specified | 64.34 µM | [2] |
| This compound Congener 9 | HCT116 (Colon cancer) | Not specified | 15.6 µM | [4] |
| Asperversiamide I | HeLa (Cervical cancer) | Not specified | 7.3 µM | [4] |
| Asperversiamide J | HeLa (Cervical cancer) | Not specified | 6.4 µM | [4] |
Table 2: Antimicrobial Activity of this compound Congeners
| This compound Congener | Target Organism | Assay Type | MIC | Citation(s) |
| This compound F | Staphylococcus aureus | Not specified | Active | [5] |
| This compound F | Micrococcus luteus | Not specified | Active | [5] |
| This compound S | Bacille Calmette-Guérin (BCG) | Broth microdilution | 6.25 µg/mL | [6][7][8] |
| This compound F | Bacille Calmette-Guérin (BCG) | Not specified | 44.1 µM (IC50) | [9] |
Table 3: Antifungal Activity of this compound Congeners
| This compound Congener | Target Organism | Activity | Citation(s) |
| This compound F | Trichophyton rubrum | Active (better than amphotericin B) | [5] |
| This compound F | Cryptococcus neoformans | Active (better than amphotericin B) | [5] |
| This compound F | Candida albicans | Active (better than amphotericin B) | [5] |
Table 4: Insecticidal and Antifeedant Activity of this compound Congeners
| This compound Congener | Target Organism | Activity Type | Concentration | Effect | Citation(s) |
| This compound A | Spodoptera frugiperda | Antifeedant | 1000 ppm | Potent | [2] |
| This compound A | Heliothis virescens | Antifeedant | 1000 ppm | Potent | [2] |
| This compound A | Spodoptera frugiperda | Antifeedant | 100 ppm | Active | [2] |
| This compound A | Heliothis virescens | Antifeedant | 100 ppm | Active | [2] |
| This compound D | Spodoptera frugiperda | Growth Reduction | Not specified | More effective than this compound A at reducing pupal weight | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well microtiter plates
-
Test this compound congener
-
Appropriate cancer cell line (e.g., HeLa, OVCAR-8, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound congeners in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test this compound congener
-
Bacterial strain (e.g., Bacille Calmette-Guérin, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate into sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound congener in the broth medium directly in the 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well. Add the diluted inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Insecticidal/Antifeedant Bioassay
This assay evaluates the ability of a compound to deter feeding or cause mortality in insects.
Materials:
-
Test this compound congener
-
Insect larvae (e.g., Spodoptera frugiperda, Heliothis virescens)
-
Host plant leaves (e.g., corn, cotton)
-
Petri dishes or multi-well plates
-
Solvent for dissolving the compound (e.g., acetone, ethanol)
-
Surfactant (e.g., Tween 20)
Procedure:
-
Compound Preparation: Dissolve the this compound congener in a suitable solvent and prepare different concentrations. A small amount of surfactant can be added to ensure even coating on the leaves.
-
Leaf Treatment: Cut leaf discs of a uniform size. Dip the leaf discs into the test solutions for a few seconds and then allow them to air dry. For the control group, use leaf discs treated with the solvent and surfactant only.
-
Bioassay Setup: Place one treated leaf disc in each petri dish or well of a multi-well plate. Introduce one insect larva into each container.
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Data Collection:
-
Antifeedant Activity: After a set period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed. The antifeedant index can be calculated.
-
Insecticidal Activity: Record the number of dead larvae at regular intervals (e.g., 24, 48, 72 hours).
-
-
Data Analysis: Calculate the percentage of feeding inhibition or mortality for each concentration. The LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% inhibition of feeding) can be determined.
Mandatory Visualization
Signaling Pathways
The inflammatory response induced by this compound A involves the release of several cytokines. The following diagrams illustrate the signaling pathways of TNF-α, MIP-2, and IL-6.
Caption: TNF-α signaling pathway leading to gene expression.
Caption: MIP-2 signaling pathway via CXCR2.
Caption: IL-6 signaling through the JAK-STAT pathway.
Experimental Workflow
The following diagram illustrates a general experimental workflow for assessing the biological activity of this compound congeners.
Caption: General experimental workflow for bioactivity screening.
Conclusion
The this compound congeners represent a promising class of natural products with a diverse range of biological activities, including cytotoxic, antimicrobial, antifungal, and insecticidal properties. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of the signaling pathways involved in their mechanisms of action, such as the inflammatory pathways stimulated by this compound A, offers further avenues for investigation and potential therapeutic applications. Further research is warranted to explore the full therapeutic potential of this fascinating class of molecules and to establish clear structure-activity relationships that can guide the synthesis of novel, more potent analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound F - Wikipedia [en.wikipedia.org]
- 6. Total Synthesis of this compound S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. joshuaberkowitz.us [joshuaberkowitz.us]
- 9. researchgate.net [researchgate.net]
Brevianamide Mechanism of Action in Insect Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of indole (B1671886) alkaloids produced by various fungi, notably from the genera Penicillium and Aspergillus. Among these, Brevianamide A has garnered significant attention for its biological activities, including its effects on insects. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of brevianamides in insect models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. While the precise molecular target in insects is still under investigation, evidence from structurally related compounds and observed antifeedant effects points towards a neurotoxic mechanism of action.
Quantitative Data on Insecticidal and Antifeedant Activity
The primary reported effect of this compound A in insects is its potent antifeedant activity. The following table summarizes the available quantitative data for two key lepidopteran pest species, Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm).
| Compound | Insect Species | Bioassay Type | Concentration | Effect | Reference |
| This compound A | Spodoptera frugiperda | Antifeedant | 1000 ppm | Potent antifeedant activity | [1] |
| This compound A | Spodoptera frugiperda | Antifeedant | 100 ppm | Retained antifeedant activity | [1] |
| This compound A | Heliothis virescens | Antifeedant | 1000 ppm | Potent antifeedant activity | [1] |
| This compound A | Heliothis virescens | Antifeedant | 100 ppm | Retained antifeedant activity | [1] |
Proposed Mechanism of Action: A Focus on the Nervous System
While direct molecular evidence for the mechanism of action of brevianamides in insects is still emerging, the current hypothesis, based on the effects of structurally similar compounds, points towards the disruption of neurotransmission. The leading hypothesis is that brevianamides, like the related paraherquamides, may act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).
The Cholinergic System in Insects
The insect nervous system relies heavily on acetylcholine (ACh) as a primary excitatory neurotransmitter. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission. The binding of ACh to nAChRs leads to the influx of cations, causing depolarization of the neuron and propagation of the nerve impulse. Disruption of this signaling pathway can lead to paralysis and death.
Evidence from Structurally Related Paraherquamides
Paraherquamides, which share the same bicyclo[2.2.2]diazaoctane ring system as brevianamides, have been shown to be potent anthelmintics. Studies on the nematode Ascaris suum have demonstrated that paraherquamide (B22789) acts as a cholinergic antagonist, blocking depolarizing contractions induced by acetylcholine and other nicotinic agonists.[2] This antagonism of nAChRs leads to flaccid paralysis in the worms. Given the structural similarity between brevianamides and paraherquamides, it is plausible that they share a similar mode of action in insects.
Signaling Pathway Diagram
Experimental Protocols
Insect Antifeedant Bioassay (No-Choice Method)
This protocol is designed to assess the antifeedant properties of a test compound by presenting insects with a single food source treated with the compound.
Materials:
-
Test insects (e.g., 3rd instar larvae of Spodoptera frugiperda)
-
Artificial diet
-
Test compound (this compound A)
-
Solvent (e.g., acetone)
-
Petri dishes (9 cm diameter)
-
Leaf discs from host plant (e.g., maize) or artificial diet discs
-
Micropipette
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound A in a suitable solvent. Make serial dilutions to obtain the desired test concentrations (e.g., 1000 ppm and 100 ppm). A solvent-only solution serves as the control.
-
Treatment of Food Source:
-
Leaf Disc Method: Punch out leaf discs of a uniform size from the host plant. Apply a known volume of the test solution or control solution to each leaf disc and allow the solvent to evaporate completely.
-
Artificial Diet Method: Prepare small, uniform discs of the artificial diet. Apply the test or control solution to the surface of the discs and allow for solvent evaporation.
-
-
Bioassay Setup: Place one treated leaf or diet disc into a Petri dish. Introduce a single, pre-starved (e.g., 4-6 hours) insect larva into each dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Data Collection: After a set period (e.g., 24 or 48 hours), remove the larvae and measure the area of the food source consumed using a leaf area meter or by scanning the discs and analyzing the images.
-
Calculation of Antifeedant Index:
-
Antifeedant Index (%) = [(C - T) / (C + T)] x 100
-
Where C = consumption in the control group and T = consumption in the treatment group.
-
Electrophysiological Recording from Insect Neurons
This protocol outlines a general procedure for intracellular or extracellular recording from insect neurons to assess the effects of neuroactive compounds.
Materials:
-
Test insect (e.g., adult moth or cockroach)
-
Dissecting microscope and tools
-
Micromanipulators
-
Glass microelectrodes
-
Microelectrode puller
-
Amplifier and data acquisition system
-
Faraday cage
-
Insect saline solution
-
Test compound (this compound A) dissolved in saline
Procedure:
-
Insect Preparation: Anesthetize the insect (e.g., by cooling). Immobilize the insect on a dissecting platform using wax or pins. Dissect the insect to expose the desired neural tissue (e.g., ventral nerve cord, brain).
-
Electrode Preparation: Pull glass microelectrodes to a fine tip (resistance of 20-50 MΩ for intracellular recordings). Fill the electrode with a suitable electrolyte solution (e.g., 3 M KCl).
-
Recording Setup: Place the preparation under the microscope within the Faraday cage to minimize electrical noise. Position the recording electrode over the neural tissue using a micromanipulator.
-
Neuronal Impalement (Intracellular): Carefully advance the microelectrode to penetrate a neuron. A sudden negative drop in potential indicates successful impalement.
-
Baseline Recording: Record the spontaneous neural activity (action potentials) for a stable period to establish a baseline.
-
Compound Application: Perfuse the preparation with saline containing the desired concentration of this compound A.
-
Data Acquisition: Record the changes in neuronal activity, such as firing frequency, amplitude of action potentials, and resting membrane potential.
-
Washout: Perfuse the preparation with fresh saline to observe any reversal of the effects.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound A exhibits significant antifeedant effects against key insect pests. While the precise molecular mechanism of action in insects is yet to be definitively elucidated, the structural similarity to paraherquamides strongly suggests that brevianamides may function as nicotinic acetylcholine receptor antagonists. This proposed mechanism aligns with the observed neurotoxic effects of many insecticides.
Future research should focus on:
-
Direct Binding Assays: Investigating the binding affinity of brevianamides to insect nAChRs and other potential neuronal targets using radioligand or fluorescent binding assays.
-
Electrophysiological Studies: Performing detailed electrophysiological experiments on identified insect neurons and heterologously expressed receptors to confirm the antagonistic effects of brevianamides on nAChRs.
-
Quantitative Toxicity Studies: Determining the LD50 values of brevianamides against a broader range of insect pests to better quantify their insecticidal potency.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key structural features responsible for their insecticidal activity, which could guide the development of novel bio-insecticides.
A deeper understanding of the mechanism of action of brevianamides will be crucial for evaluating their potential as lead compounds for the development of new and effective insect control agents.
References
Unveiling the Fungal Treasure Trove: Natural Sources and Biosynthesis of Brevianamide F and Its Derivatives
A comprehensive examination of the fungal origins, biosynthetic pathways, and isolation methodologies for the promising class of indole (B1671886) alkaloids, the brevianamides.
Introduction
Brevianamide F, a diketopiperazine formed from L-tryptophan and L-proline, serves as the foundational scaffold for a diverse family of prenylated indole alkaloids with significant biological activities.[1] These complex secondary metabolites, primarily produced by filamentous fungi of the Aspergillus and Penicillium genera, have garnered considerable interest from the scientific community for their potential applications in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound F and its derivatives, elucidates their intricate biosynthetic pathways, and details the experimental protocols for their isolation and characterization.
Natural Fungal Producers of Brevianamides
The vast majority of brevianamides have been isolated from fungal species, particularly those belonging to the genera Aspergillus and Penicillium. These microorganisms represent a rich and largely untapped resource for novel bioactive compounds. This compound F itself has been identified in a range of fungal species, often as a precursor to more complex, prenylated derivatives.[1][2]
Table 1: Fungal Sources of this compound F and Its Derivatives
| Compound | Producing Organism(s) | Reference(s) |
| This compound F | Aspergillus fumigatus, Aspergillus sp., Penicillium brevicompactum | [1][2][3] |
| This compound A | Penicillium brevicompactum, Penicillium viridicatum | [4][5] |
| This compound B | Penicillium brevicompactum | [4] |
| Brevianamides O-R | Aspergillus versicolor | [6] |
| Brevianamides X, Y | Penicillium brevicompactum (deep-sea isolate) | [7] |
| Dehydrodeoxythis compound E | Penicillium sp., Aspergillus sp. | [7] |
Note: This table is not exhaustive but highlights some of the key fungal sources reported in the literature.
Beyond fungi, this compound F has also been isolated from the bacterium Streptomyces sp. strain TN58 and Bacillus cereus associated with an entomopathogenic nematode.[1][8]
Biosynthesis of this compound F and Derivatives
The biosynthesis of the this compound family originates from the non-ribosomal peptide synthetase (NRPS)-mediated condensation of L-tryptophan and L-proline to form the diketopiperazine core, this compound F.[2][3] This central precursor then undergoes a series of enzymatic modifications, primarily prenylation and oxidative cyclizations, to generate the structurally diverse array of this compound derivatives.
The biosynthetic gene cluster responsible for this compound A production (bvn) has been identified in Penicillium brevicompactum.[3][9] This cluster encodes for the key enzymes that orchestrate the transformation of this compound F into more complex structures.
Key Enzymatic Steps in this compound A Biosynthesis:
-
Diketopiperazine Formation: The NRPS enzyme, BvnA, catalyzes the formation of this compound F from L-tryptophan and L-proline.[2]
-
Reverse Prenylation: A prenyltransferase, BvnC (or NotF in a related pathway), attaches a dimethylallyl pyrophosphate (DMAPP) group to the C2 position of the indole ring of this compound F to yield deoxythis compound E.[2][10]
-
Oxidative Cyclization: A flavin-dependent monooxygenase (FMO), BvnB, catalyzes the epoxidation of the indole ring.[2][3]
-
Rearrangement and Cycloaddition: A crucial isomerase/semipinacolase, BvnE, directs a semi-pinacol rearrangement, which is followed by a spontaneous intramolecular [4+2] hetero-Diels-Alder cycloaddition to form the characteristic bicyclo[2.2.2]diazaoctane core of this compound A.[3][9][11]
Experimental Protocols: Isolation and Characterization
The isolation and purification of this compound F and its derivatives from fungal cultures typically involve a series of chromatographic techniques. The following provides a generalized workflow based on methodologies cited in the literature.
Fungal Cultivation and Extraction
-
Cultivation: Fungal strains are typically grown on a suitable solid or in a liquid medium (e.g., Czapek-Dox agar, Potato Dextrose Broth) for a period of 14-28 days to allow for the production of secondary metabolites.[5][12]
-
Extraction: The fungal mycelium and/or the culture broth are extracted with organic solvents such as ethyl acetate (B1210297), chloroform, or dichloromethane. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC (e.g., on a C18 column) using a solvent system such as methanol-water or acetonitrile-water to yield the pure compounds.
Structure Elucidation
The chemical structures of the isolated brevianamides are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecules.
Quantitative Data
The yield of brevianamides can vary significantly depending on the fungal strain, culture conditions, and extraction methods. While comprehensive comparative data is scarce, some studies have reported specific yields.
Table 2: Reported Yields of this compound F and Derivatives
| Compound | Producing Organism | Yield | Reference |
| This compound F | E. coli (heterologous expression of NascA) | 16.2 mg / 100 mL culture | [2] |
| This compound F derivative (2) | E. coli (biotransformation) | 13 mg / 100 mL culture | [2] |
| This compound F | Autolyzed yeast extract | 8.2 ppm | [1] |
Note: Data on yields from native fungal producers are often not explicitly quantified in initial isolation papers.
Conclusion
The fungal kingdom, particularly the genera Aspergillus and Penicillium, remains a prolific source of the structurally complex and biologically active this compound alkaloids. Understanding their natural producers and intricate biosynthetic pathways is crucial for harnessing their therapeutic potential. The methodologies outlined in this guide for the isolation and characterization of these compounds provide a framework for further exploration and discovery in this exciting field of natural product research. Future efforts in metabolic engineering and synthetic biology may offer avenues to enhance the production of these valuable molecules and generate novel derivatives with improved pharmacological properties.
References
- 1. This compound F - Wikipedia [en.wikipedia.org]
- 2. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-derived this compound assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Production, Isolation, and Preliminary Toxicity Studies of this compound A from Cultures of Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 10. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Brevianamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite brevianamide B. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug discovery. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.
Core Spectroscopic Data
The structural elucidation of this compound B relies heavily on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained in different deuterated solvents.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound B.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| 11.50 | s | DMSO-d₆ | |
| 7.35 – 7.24 | m | DMSO-d₆ | |
| 6.99 – 6.89 | m | DMSO-d₆ | |
| 5.62 – 5.47 | m | DMSO-d₆ | |
| 5.19 | s | DMSO-d₆ | |
| 4.73 | m | DMSO-d₆ | |
| 4.33 | s | DMSO-d₆ | |
| 3.57 – 3.45 | m | DMSO-d₆ | |
| 3.35 | d | 1.8 | DMSO-d₆ |
| 3.20 | dd | 14.4, 10.1 | DMSO-d₆ |
| 2.12 | dt | 10.0, 3.0 | DMSO-d₆ |
| Data for CDCl₃ was not explicitly available in the provided search results. | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound B. [1]
| Chemical Shift (δ) ppm | Solvent |
| 173.0 | DMSO-d₆ |
| 168.4 | DMSO-d₆ |
| 165.8 | DMSO-d₆ |
| 163.4 | DMSO-d₆ |
| 140.7 | DMSO-d₆ |
| 139.9 | DMSO-d₆ |
| 138.3 | DMSO-d₆ |
| 136.3 | DMSO-d₆ |
| 126.4 | DMSO-d₆ |
| 123.5 | DMSO-d₆ |
| 120.6 | DMSO-d₆ |
| 120.3 | DMSO-d₆ |
| 120.0 | DMSO-d₆ |
| 118.1 | DMSO-d₆ |
| 117.6 | DMSO-d₆ |
| 117.5 | DMSO-d₆ |
| 113.0 | DMSO-d₆ |
| 110.7 | DMSO-d₆ |
| 103.3 | DMSO-d₆ |
| 100.5 | DMSO-d₆ |
| 68.0 | DMSO-d₆ |
| 66.8 | DMSO-d₆ |
| 65.9 | DMSO-d₆ |
| 59.6 | DMSO-d₆ |
| 58.7 | DMSO-d₆ |
| 54.2 | DMSO-d₆ |
| 49.1 | DMSO-d₆ |
| 43.5 | DMSO-d₆ |
| 40.5 - 39.5 | DMSO-d₆ |
| 36.6 | DMSO-d₆ |
| 34.5 | DMSO-d₆ |
| 30.1 | DMSO-d₆ |
| 28.6 | DMSO-d₆ |
| 27.9 | DMSO-d₆ |
| 25.8 | DMSO-d₆ |
| 24.0 | DMSO-d₆ |
| 23.8 | DMSO-d₆ |
| 21.6 | DMSO-d₆ |
| Data for CDCl₃ was not explicitly available in the provided search results. | CDCl₃ |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the elemental composition of a molecule. For this compound B, the molecular formula is C₂₁H₂₃N₃O₃, with a monoisotopic mass of 365.1739 Da.[2]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound B.
| Ion | Calculated m/z | Observed m/z | Method |
| [M+H]⁺ | 366.1812 | Data not explicitly available in search results | ESI |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols are based on generalized procedures for the analysis of complex natural products.[3]
NMR Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a 500 MHz or higher field spectrometer.
-
Sample Preparation : Samples of this compound B are dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Due to the compound's limited solubility in CDCl₃, a saturated solution may be necessary for analysis.[3]
-
¹H NMR : One-dimensional proton NMR spectra are acquired using standard pulse sequences.
-
¹³C NMR : One-dimensional carbon NMR spectra are acquired with proton decoupling.
-
2D NMR : To aid in structural elucidation, a suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed.
Mass Spectrometry
-
Instrumentation : High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass analyzer coupled with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.
-
ESI-MS : The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated using a standard calibrant, such as sodium formate (B1220265) clusters, to ensure high mass accuracy.[3]
Analytical Workflow Visualization
The logical flow of experiments for the spectroscopic analysis of this compound B is depicted in the following diagram. This workflow illustrates the process from sample preparation to data analysis and structural confirmation.
References
The Brevianamide Genetic Cluster in Aspergillus Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of indole (B1671886) alkaloids produced by various fungi, notably within the Aspergillus and Penicillium genera. These secondary metabolites exhibit a range of biological activities, making them of significant interest for drug discovery and development. The biosynthesis of brevianamides is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This technical guide provides an in-depth overview of the brevianamide genetic cluster, its constituent genes, the biosynthetic pathway, and the experimental methodologies employed in its study.
The this compound Biosynthetic Gene Cluster
The this compound BGC is a contiguous set of genes responsible for the stepwise synthesis of this compound alkaloids. The core of this cluster has been identified and characterized in several fungal species, including Aspergillus fumigatus and Penicillium brevicompactum. The genes within this cluster encode the enzymes necessary for the construction of the characteristic bicyclo[2.2.2]diazaoctane indole alkaloid core structure.
Key Genes and Their Functions in this compound Biosynthesis
The this compound gene cluster, often designated as the bvn cluster in P. brevicompactum or homologous to the fumitremorgin (ftm) cluster in A. fumigatus, comprises several key genes. The functions of these genes have been elucidated through a combination of gene knockout studies, heterologous expression, and in vitro enzymatic assays.
| Gene (Homologs) | Encoded Enzyme | Function in this compound Biosynthesis |
| bvnA (ftmA) | Non-ribosomal Peptide Synthetase (NRPS) | Catalyzes the condensation of L-tryptophan and L-proline to form the diketopiperazine precursor, this compound F (cyclo-L-Trp-L-Pro).[1][2] |
| bvnC (ftmB) | Prenyltransferase | Attaches a dimethylallyl pyrophosphate (DMAPP) group to this compound F to form deoxythis compound E. |
| bvnB (ftmC) | Flavin-dependent monooxygenase | Catalyzes the epoxidation of the indole ring of deoxythis compound E. |
| bvnD (ftmE) | Cytochrome P450 monooxygenase | Involved in the oxidation of an intermediate in the pathway. |
| bvnE | Isomerase/Semipinacolase | Catalyzes a key semipinacol rearrangement, a critical step in the formation of the bicyclo[2.2.2]diazaoctane core of brevianamides A and B.[3] |
Quantitative Data on this compound Production and Enzyme Kinetics
Quantitative analysis of this compound production and the kinetic parameters of the biosynthetic enzymes are crucial for understanding the efficiency of the pathway and for metabolic engineering efforts.
Production Titers of this compound Pathway Intermediates
Heterologous expression of the this compound biosynthetic pathway in Escherichia coli has enabled the quantification of pathway intermediates.
| Compound | Host Organism | Production Titer | Reference |
| (-)-Dehydrothis compound E | Escherichia coli | 5.3 mg/L | [4][5][6][7] |
| (-)-Dehydrothis compound E | Escherichia coli (with enhanced NADPH) | 20.6 mg/L | [4][6][7] |
Kinetic Parameters of this compound Biosynthetic Enzymes
Kinetic studies on the enzymes of the this compound pathway provide insights into their substrate specificity and catalytic efficiency.
| Enzyme | Substrate(s) | KM | kcat | Reference |
| BvnB | Deoxythis compound E | Not Reported | Not Reported | |
| BrePT (a this compound F reverse prenyltransferase) | This compound F | 32 µM | 0.4 s-1 | |
| BrePT | DMAPP | 98 µM | 0.4 s-1 |
This compound Biosynthetic Pathway
The biosynthesis of brevianamides A and B is a complex process involving a series of enzymatic transformations. The pathway begins with the formation of the diketopiperazine, this compound F, which then undergoes a series of modifications including prenylation, epoxidation, and a key semipinacol rearrangement to form the characteristic bicyclo[2.2.2]diazaoctane core.
References
- 1. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 4. Gene Editing in Dimorphic Fungi Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Transformation Aspergillus niger using Cas9, AMA1 vector, pyrG rescue marker and sgRNA in vitro. [protocols.io]
Brevianamides: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevianamides, a class of indole (B1671886) alkaloids produced by Penicillium and Aspergillus species, have emerged as a compelling area of research for novel therapeutic agents. These structurally complex secondary metabolites exhibit a wide range of biological activities, including anticancer, antimicrobial, insecticidal, and antithrombotic properties. This technical guide provides an in-depth overview of the current understanding of brevianamides' therapeutic applications, focusing on their mechanisms of action, quantitative biological data, and detailed experimental protocols. Furthermore, this guide presents key signaling pathways and experimental workflows as diagrams to facilitate a deeper understanding of their potential in drug discovery and development.
Introduction
The brevianamide family of natural products encompasses a diverse array of structurally intricate molecules, with this compound A being one of the most well-known.[1] Initially recognized for their insecticidal properties, subsequent research has unveiled a broader spectrum of bioactivities, positioning them as promising scaffolds for the development of new pharmaceuticals. This guide will delve into the therapeutic potential of key brevianamides, including this compound A, this compound F, and this compound S, by presenting a consolidated view of their biological effects and the methodologies used to elucidate them.
Therapeutic Applications and Biological Activities
The therapeutic potential of brevianamides spans multiple disease areas, a testament to their diverse molecular targets and mechanisms of action.
Anticancer Activity
This compound F has demonstrated notable cytotoxic effects against various cancer cell lines.[2] The modification of its core structure has led to the development of derivatives with enhanced antitumoral properties.[3]
Table 1: Cytotoxicity of this compound F and its Derivatives against Cancer Cell Lines [2][4]
| Compound | Cell Line | IC50 (µM) |
| This compound F | OVCAR-8 | 11.9 (µg/mL) |
| This compound F | HeLa | >200 |
| This compound F Derivative 4c | HeLa | 26 ± 4 |
| This compound F Derivative 4d | HeLa | 52 ± 9 |
Antimicrobial Activity
This compound F has been shown to possess activity against Gram-positive bacteria.[5]
Table 2: Antibacterial Activity of this compound F [5]
| Bacteria | Activity |
| Staphylococcus aureus | Active |
| Micrococcus luteus | Active |
This compound F has also exhibited antifungal properties against several human pathogenic fungi, with potency comparable to or better than the standard antifungal drug, amphotericin B.[5]
Table 3: Antifungal Activity of this compound F [5]
| Fungus | Activity | Comparison |
| Trichophyton rubrum | Active | Better than amphotericin B |
| Cryptococcus neoformans | Active | Better than amphotericin B |
| Candida albicans | Active | Better than amphotericin B |
Antitubercular Activity
This compound S, a dimeric diketopiperazine, has shown selective activity against Mycobacterium bovis BCG, a surrogate for Mycobacterium tuberculosis, suggesting a novel mechanism of action for antitubercular drug development.[6][7]
Table 4: Antitubercular Activity of this compound S [6][7]
| Compound | Organism | MIC (µg/mL) |
| This compound S | Mycobacterium bovis BCG | 6.25 |
Insecticidal and Antifeedant Activity
This compound A is a potent antifeedant against the larvae of major agricultural pests.[8] This activity highlights its potential as a lead compound for the development of novel bio-insecticides.
Table 5: Antifeedant Activity of this compound A
| Insect Larvae | Activity |
| Spodoptera frugiperda (fall armyworm) | Potent antifeedant |
| Heliothis virescens (tobacco budworm) | Potent antifeedant |
Antithrombotic Activity
Recent studies have revealed the antithrombotic potential of this compound F. It has been shown to modulate the MAPK signaling pathway and the coagulation cascade, leading to a reduction in platelet aggregation.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of brevianamides' therapeutic applications.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, OVCAR-8)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Micrococcus luteus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Test (Broth Microdilution Method)
This protocol determines the MIC of a compound against fungal pathogens.
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
This compound compound
-
Fungal inoculum standardized spectrophotometrically
Procedure:
-
Compound Dilution: Prepare serial dilutions of the this compound compound in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a common method for determining the MIC of compounds against Mycobacterium.
Materials:
-
Mycobacterium bovis BCG
-
Middlebrook 7H9 broth supplemented with ADC
-
96-well plates
-
This compound S
-
Alamar Blue reagent
-
Resazurin (B115843) solution
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound S in the 96-well plates.
-
Inoculation: Add the M. bovis BCG inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue and resazurin solutions to each well and incubate for another 24 hours.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This bioassay assesses the feeding deterrence of a compound on insect larvae.
Materials:
-
Insect larvae (e.g., Spodoptera frugiperda)
-
Fresh host plant leaves (e.g., corn or cotton)
-
Petri dishes
-
This compound A
-
Solvent (e.g., acetone)
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Treatment of Leaf Discs: Cut uniform leaf discs and dip them in a solution of this compound A in the chosen solvent. Allow the solvent to evaporate. Control discs are treated with the solvent only.
-
Feeding Assay: Place one treated leaf disc in a petri dish with a single pre-starved larva.
-
Incubation: Allow the larva to feed for 24-48 hours.
-
Measurement: Measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and analyzing the image.
-
Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.
In Vivo Antithrombotic Assay (Zebrafish Model)
This model is used for the in vivo screening and efficacy assessment of antithrombotic drugs.[5][11]
Materials:
-
Zebrafish larvae (2 days post-fertilization)
-
Phenylhydrazine (PHZ) to induce thrombosis
-
This compound F
-
O-dianisidine stain
-
Stereomicroscope with a camera
Procedure:
-
Thrombosis Induction: Treat zebrafish larvae with PHZ to induce thrombosis.
-
Compound Treatment: Administer this compound F to the larvae either by direct soaking or microinjection.
-
Staining: After 24 hours, stain the red blood cells in the heart with O-dianisidine.
-
Imaging and Analysis: Visualize and quantify the thrombosis under a stereomicroscope. The antithrombotic efficacy is evaluated by analyzing the images of the heart and measuring the extent of red blood cell aggregation.
Signaling Pathways and Mechanistic Insights
The therapeutic effects of brevianamides are mediated through their interaction with various cellular signaling pathways.
This compound F and Antithrombotic Signaling
This compound F exerts its antithrombotic effects by modulating the MAPK signaling pathway and the coagulation cascade.[10] Transcriptome analysis has revealed that this compound F can downregulate the expression of key factors involved in platelet activation and coagulation.[10]
Caption: this compound F's inhibition of MAPK signaling and coagulation factors.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening natural products for cytotoxic activity.
Caption: A generalized workflow for identifying cytotoxic natural products.
Challenges and Future Directions
While the therapeutic potential of brevianamides is evident, several challenges remain. The complexity of their chemical structures makes total synthesis and the generation of analogues for structure-activity relationship (SAR) studies a significant hurdle. Furthermore, issues such as the potential for hepatotoxicity, as observed with this compound F, require careful evaluation in preclinical development.[5]
Future research should focus on:
-
Developing more efficient and scalable synthetic routes to brevianamides and their analogues.
-
Conducting comprehensive SAR studies to optimize potency and reduce toxicity.
-
Elucidating the precise molecular targets and detailed mechanisms of action for their various biological activities.
-
Performing in vivo efficacy and safety studies in relevant animal models to validate their therapeutic potential.
Conclusion
Brevianamides represent a promising class of natural products with a diverse range of therapeutic applications. Their demonstrated anticancer, antimicrobial, insecticidal, and antithrombotic activities warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current knowledge and the experimental methodologies required to advance the study of these fascinating molecules. Continued exploration of the this compound scaffold holds the potential to deliver novel and effective therapeutic agents for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviberoammicol.com [reviberoammicol.com]
- 5. A Zebrafish Thrombosis Model for Assessing Antithrombotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Deep Dive into Brevianamides: A Technical Review of Their Chemistry, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The brevianamides are a fascinating and structurally complex class of indole (B1671886) alkaloids produced as secondary metabolites by various fungi, primarily from the Penicillium and Aspergillus genera. First isolated in 1969, these compounds have garnered significant attention from the scientific community due to their intricate bicyclo[2.2.2]diazaoctane core and a wide range of biological activities. This technical guide provides a comprehensive literature review of brevianamide research, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways to serve as an in-depth resource for researchers in natural product chemistry, drug discovery, and related fields.
Chemical Diversity of Brevianamides
The this compound family encompasses a range of structurally related compounds, with this compound A being one of the most well-known members. These molecules are classified as diketopiperazines and are biosynthetically derived from the amino acids tryptophan and proline. The core structure features a complex, caged ring system that has presented a significant challenge for total synthesis.
Other notable members of this family include this compound B, a diastereomer of this compound A, and this compound F, a biosynthetic precursor. More recently, several new analogues, such as brevianamides S, T, U, and V, have been isolated from marine-derived fungi, expanding the known chemical diversity of this class of natural products[1]. The unique structural motifs of these compounds have spurred interest in their potential as scaffolds for the development of novel therapeutic agents.
Biological Activities and Therapeutic Potential
The brevianamides exhibit a broad spectrum of biological activities, including anticancer, insecticidal, and antimicrobial properties.
Anticancer Activity
While this compound F itself shows little to no cytotoxic activity against cancer cell lines, its synthetic derivatives have demonstrated significant potential. Specifically, C2-arylated analogues of this compound F have been synthesized and evaluated for their antiproliferative effects.
Table 1: Cytotoxicity of C2-Arylated this compound F Analogues against Various Cancer Cell Lines [2]
| Compound | Cell Line | IC50 (µM) |
| 4c | A-549 (Lung Carcinoma) | >100 |
| SK-BR-3 (Breast Adenocarcinoma) | >100 | |
| HT-29 (Colon Adenocarcinoma) | 85 ± 9 | |
| HeLa (Cervical Adenocarcinoma) | 26 ± 4 | |
| 4d | A-549 (Lung Carcinoma) | >100 |
| SK-BR-3 (Breast Adenocarcinoma) | >100 | |
| HT-29 (Colon Adenocarcinoma) | >100 | |
| HeLa (Cervical Adenocarcinoma) | 52 ± 9 | |
| This compound F (1) | All tested cell lines | >200 |
Insecticidal Activity
This compound A has been reported to possess potent antifeedant activity against the larvae of major agricultural pests, Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm)[3][4]. At a concentration of 1000 ppm, this compound A demonstrated strong antifeedant effects against both species, with activity retained at 100 ppm[3].
Antimicrobial Activity
A notable discovery in the this compound family is the selective antitubercular activity of this compound S, a dimeric diketopiperazine isolated from a marine-derived strain of Aspergillus versicolor[1][5][6].
Table 2: Antimicrobial Activity of this compound S [1][5][6]
| Compound | Organism | MIC (µg/mL) |
| This compound S | Bacille Calmette-Guérin (BCG) | 6.25 |
| Isoniazid (Control) | Bacille Calmette-Guérin (BCG) | 0.05 |
This compound S exhibited no significant activity against other Gram-positive and Gram-negative bacteria or the fungus Candida albicans, highlighting its selectivity for mycobacteria[1]. This specificity suggests a potentially novel mechanism of action, making it a promising lead for the development of new antituberculosis drugs.
Key Experimental Protocols
Isolation and Purification of Brevianamides
The following is a general protocol for the isolation and purification of brevianamides from fungal cultures, based on methods described in the literature.
1. Fungal Cultivation:
-
Grow the desired Penicillium or Aspergillus strain on a suitable solid or liquid medium (e.g., Czapek-Dox agar (B569324) or broth) for a specified period to allow for the production of secondary metabolites.
2. Extraction:
-
Harvest the fungal biomass and/or culture medium.
-
Extract the metabolites using an organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to a series of chromatographic techniques to isolate the brevianamides.
-
Column Chromatography: Initially, fractionate the crude extract using silica (B1680970) gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing the target compounds using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC to yield pure this compound compounds.
4. Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography, to confirm their structures.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
1. Cell Seeding:
-
Seed human cancer cell lines (e.g., HeLa, A-549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment[7].
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., this compound F analogues) and incubate for 72 hours[7].
3. MTT Addition and Incubation:
-
After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C[7].
4. Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking[7].
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader[7]. The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Insecticidal Bioassay
The insecticidal activity of this compound A can be evaluated through antifeedant assays.
1. Diet Preparation:
-
Prepare an artificial diet for the insect larvae.
-
Incorporate the test compound (e.g., this compound A) into the diet at various concentrations (e.g., 100 ppm, 1000 ppm). A control diet without the compound should also be prepared.
2. Larval Exposure:
-
Place early-instar larvae of the target insect species (S. frugiperda or H. virescens) onto the treated and control diets.
3. Assessment of Antifeedant Activity:
-
After a set period, measure the amount of diet consumed by the larvae in both the treated and control groups.
-
A significant reduction in consumption of the treated diet compared to the control diet indicates antifeedant activity.
4. Mortality and Developmental Effects:
-
Monitor the larvae over a longer period to assess mortality rates and any sublethal effects on development, such as reduced pupal weight.
Antitubercular Activity Assay
The minimum inhibitory concentration (MIC) of this compound S against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, can be determined using a broth microdilution method.
1. Inoculum Preparation:
-
Prepare a standardized inoculum of BCG from a fresh culture.
2. Serial Dilution:
-
Perform serial dilutions of the test compound (this compound S) in a 96-well microplate containing a suitable broth medium for mycobacterial growth.
3. Inoculation:
-
Inoculate each well with the prepared BCG suspension. Include positive (with a known antitubercular drug like isoniazid) and negative (no compound) controls.
4. Incubation:
-
Incubate the microplate at 37°C for a period sufficient for visible growth in the negative control wells (typically several days for BCG).
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Biosynthesis and Synthetic Pathways
Biosynthesis of Brevianamides A and B
The biosynthesis of brevianamides A and B is a complex enzymatic process that starts from the amino acids L-tryptophan and L-proline. Several key enzymes have been identified in the biosynthetic gene cluster.
The pathway begins with the formation of the diketopiperazine this compound F from L-tryptophan and L-proline by the non-ribosomal peptide synthetase (NRPS) BvnA[8]. This compound F is then prenylated by the prenyltransferase BvnC to yield deoxythis compound E[8]. A flavin-dependent monooxygenase (FMO), BvnB, catalyzes an epoxidation, followed by the action of a cytochrome P450 enzyme, BvnD, to form an unstable azadiene intermediate[8]. An isomerase, BvnE, then facilitates a rearrangement to a spiro-indoxyl intermediate, which undergoes a non-enzymatic intramolecular Diels-Alder (IMDA) reaction to yield this compound A as the major product and this compound B as the minor product[8].
Total Synthesis of this compound S
The total synthesis of this compound S has been achieved in eight steps, featuring a bidirectional synthetic strategy.
The synthesis commences with a one-pot oxidation and N-acylation of proline methyl ester to form an enamide[5]. Subsequent deprotection and cyclization yield a diketopiperazine, which is then converted to both an alkenyl iodide and an alkenyl stannane. A bespoke Stille cross-coupling reaction between these two intermediates forms the dimeric bis-diketopiperazine core[5]. A double aldol condensation followed by a final deprotection step completes the synthesis of this compound S[5].
Molecular Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of most brevianamides are still under investigation. However, some insights have been gained. The selective antitubercular activity of this compound S suggests a specific molecular target within mycobacteria that is absent or different in other bacteria[1][6]. For the anticancer C2-arylated this compound F analogues, further studies are needed to elucidate the specific signaling pathways they modulate to exert their cytotoxic effects. It is plausible that these compounds, like other cytotoxic alkaloids, may induce apoptosis, cause cell cycle arrest, or interfere with key cellular processes such as signal transduction or cytoskeletal dynamics.
Conclusion and Future Directions
The brevianamides represent a rich source of chemical diversity with significant therapeutic potential. While progress has been made in understanding their biosynthesis and in achieving the total synthesis of some members, much remains to be explored. Future research should focus on:
-
Elucidating the molecular targets and mechanisms of action for the various biological activities observed, particularly the anticancer and antitubercular effects.
-
Synthesizing and evaluating a broader range of analogues to establish structure-activity relationships and optimize potency and selectivity.
-
Investigating the biosynthetic pathways of the more recently discovered brevianamides to potentially harness enzymatic catalysis for the production of novel compounds.
-
Conducting preclinical studies on the most promising candidates to evaluate their in vivo efficacy and safety profiles.
This in-depth technical guide serves as a foundation for these future endeavors, providing a comprehensive overview of the current state of this compound research and highlighting the exciting opportunities that lie ahead in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Total Synthesis of this compound S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joshuaberkowitz.us [joshuaberkowitz.us]
- 7. MTT (Assay protocol [protocols.io]
- 8. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
Brevianamide Derivatives: A Comprehensive Technical Guide to Their Chemical Diversity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide derivatives represent a fascinating and structurally diverse family of indole (B1671886) alkaloids produced primarily by fungal species of the Penicillium and Aspergillus genera.[1] These natural products are characterized by a core bicyclo[2.2.2]diazaoctane ring system, a feature they share with the related paraherquamides.[1] The chemical diversity within this family arises from variations in stereochemistry, oxidation state, and substitution patterns, leading to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the chemical diversity, biological activities, biosynthesis, and synthetic strategies related to this compound derivatives, offering a valuable resource for researchers in natural product chemistry, drug discovery, and medicinal chemistry.
Chemical Diversity of this compound Derivatives
The this compound family is a growing class of natural products built around a conserved diketopiperazine core, typically formed from L-tryptophan and L-proline, which is then further elaborated.[1] The remarkable chemical diversity of this family stems from several key structural modifications:
-
The Bicyclo[2.2.2]diazaoctane Core: The hallmark of many brevianamides is the intricate bicyclo[2.2.2]diazaoctane ring system, which is biosynthetically assembled through a key intramolecular Diels-Alder reaction.[2]
-
Spiro-center Configuration: The stereochemistry at the spiro-indoxyl or spiro-oxindole center is a critical determinant of the specific derivative and its biological activity. For instance, this compound A and B are diastereomers, differing in the configuration at this spiro center.[3]
-
Oxidation State: Variations in the oxidation state of the indole and diketopiperazine rings contribute significantly to the diversity. This includes the presence of indoxyl, oxindole, and dehydro derivatives.[2]
-
Dimerization: Some brevianamides, such as this compound S, exist as unique proline-proline linked dimers, a feature that distinguishes them from the more common tryptophan-tryptophan linked alkaloid dimers.[4]
Below is a summary of some key this compound derivatives and their characteristic structural features:
| Derivative | Key Structural Features |
| This compound A | Possesses a spiro-indoxyl moiety and an anti-configured bicyclo[2.2.2]diazaoctane core.[2] |
| This compound B | A diastereomer of this compound A with an alternative configuration at the spiro-indoxyl center.[3] |
| This compound F | The biosynthetic precursor to many other brevianamides, it is a simple diketopiperazine formed from L-tryptophan and L-proline.[5] |
| This compound S | A unique dimeric diketopiperazine with a distinctive proline-proline linkage.[4] |
| This compound X | Contains a spiro-oxindole ring and a syn-configured bicyclo[2.2.2]diazaoctane core.[6] |
| This compound Y | Features a spiro-oxindole ring and an anti-configured bicyclo[2.2.2]diazaoctane core.[6] |
| This compound Z | A proposed, yet-to-be-discovered congener, anticipated based on biosynthetic and synthetic investigations.[7] |
Biological Activities and Quantitative Data
This compound derivatives exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. Their activities range from insecticidal and antifeedant to cytotoxic and antimicrobial.
Antimicrobial Activity
Several this compound derivatives have demonstrated notable antimicrobial properties. A standout example is This compound S , which shows selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis.[8][9] This selectivity suggests a potentially novel mechanism of action that could be exploited for the development of new antitubercular drugs.[9]
| Derivative | Organism | Activity | Value |
| This compound S | Bacille Calmette-Guérin (BCG) | MIC | 6.25 µg/mL[8][9] |
| This compound F | Bacille Calmette-Guérin (BCG) | MIC | 44.1 µM |
Cytotoxic Activity
The cytotoxic potential of this compound derivatives against various cancer cell lines has been a subject of investigation. This compound F and its synthetic C2-arylated analogues have shown promising cytotoxic effects.[10]
| Derivative | Cell Line | Activity | Value |
| This compound F | HeLa (Cervical Adenocarcinoma) | IC50 | >200 µM[10] |
| C2-arylated this compound F derivative (4c) | HeLa (Cervical Adenocarcinoma) | IC50 | 26 ± 4 µM[10] |
| C2-arylated this compound F derivative (4d) | HeLa (Cervical Adenocarcinoma) | IC50 | 52 ± 9 µM[10] |
| This compound F | HT-29 (Colon Adenocarcinoma) | IC50 | Moderate activity in the µM range[10] |
Insecticidal and Antifeedant Activity
This compound A has been reported to possess potent antifeedant activity against the larvae of significant agricultural pests, including the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[11]
| Derivative | Organism | Activity | Concentration |
| This compound A | Spodoptera frugiperda, Heliothis virescens | Potent Antifeedant | 1000 p.p.m. |
Experimental Protocols
Isolation of this compound Derivatives from Fungal Cultures
A general procedure for the isolation of this compound derivatives from Penicillium species is outlined below. This protocol can be adapted based on the specific derivative and fungal strain.
-
Fungal Cultivation: Grow the desired Penicillium strain (e.g., Penicillium brevicompactum) on a suitable solid or liquid medium (e.g., Czapek-Dox agar) for a sufficient period to allow for the production of secondary metabolites.[12][13]
-
Extraction: Extract the fungal biomass and/or the culture medium with an appropriate organic solvent, such as chloroform (B151607) or ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques to isolate the individual this compound derivatives. This typically involves:
-
Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing the target compounds.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds to achieve high purity.
-
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) and Mass Spectrometry (MS), to confirm their structures.
Total Synthesis of this compound S
The total synthesis of this compound S has been achieved through a bidirectional synthetic strategy.[8][14] The key steps are summarized below:
-
One-pot Oxidation/N-acylation: Start with proline methyl ester to synthesize a key enamide intermediate.[1]
-
Diketopiperazine Formation: Cyclization to form the diketopiperazine ring.
-
Iodination: Introduction of an iodine atom at a specific position on the diketopiperazine ring.
-
Alkenyl-alkenyl Stille Cross-Coupling: A bespoke cross-coupling reaction to form the central C=C bond of the dimeric structure.[8]
-
Double Aldol (B89426) Condensation: A double aldol reaction with a suitable aldehyde to introduce the indole moieties.[1]
-
Deprotection: Final removal of protecting groups to yield this compound S.[1]
Biological Assays
The MIC of a compound against a specific microorganism can be determined using the broth microdilution method.[15][16][17]
-
Prepare Bacterial Inoculum: Culture the target bacteria (e.g., Bacille Calmette-Guérin) to a standardized density (e.g., 0.5 McFarland standard).[17]
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.[17]
-
Inoculation: Add a standardized amount of the bacterial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[16]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.
Signaling Pathways and Mechanisms of Action
While the exact molecular mechanisms of action for many this compound derivatives are still under investigation, some initial insights have been gained. The selective activity of this compound S against BCG suggests a specific target within the mycobacterial cell that is absent or different in other bacteria.[9]
For the cytotoxic derivatives, effects on fundamental cellular processes such as cell cycle progression and apoptosis have been observed. For instance, some diketopiperazines are known to be involved in the prevention of cell division.[19] Further research is needed to elucidate the specific signaling pathways and molecular targets of these compounds to fully understand their therapeutic potential.
Visualizations: Pathways and Workflows
Biosynthetic Pathway of this compound A
The biosynthesis of this compound A is a complex process involving several enzymatic steps, culminating in a spontaneous intramolecular Diels-Alder reaction.
References
- 1. Total Synthesis of this compound S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joshuaberkowitz.us [joshuaberkowitz.us]
- 6. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05319F [pubs.rsc.org]
- 7. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Production, Isolation, and Preliminary Toxicity Studies of this compound A from Cultures of Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Brevianamide A: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide A is a naturally occurring indole (B1671886) alkaloid belonging to the 2,5-diketopiperazine class of compounds. First isolated from Penicillium brevicompactum, it has garnered significant interest within the scientific community due to its unique bicyclo[2.2.2]diazaoctane ring system and its notable biological activities, including insecticidal and cytotoxic properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound A, complete with detailed experimental protocols and a proposed signaling pathway for its inflammatory effects.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound A are summarized below. These properties are crucial for its identification, purification, and formulation in research and development settings.
General and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₃O₃ | [1] |
| Molar Mass | 365.43 g/mol | [1] |
| Appearance | Crystalline needles (from chloroform) | [2] |
| Melting Point | Not available in cited literature | |
| Optical Rotation | [α]D²³ = -28.3° (c 0.10, MeOH) | [3] |
| [α]D²³ = -201.1° (c 1.07, CHCl₃) | [3] | |
| Solubility | Sparingly soluble in chloroform (B151607). Insoluble in most common solvents, but soluble in hot DMSO and trifluoroacetic acid (with decomposition in the latter). | [4] |
| UV-Vis Spectroscopy | Fluoresces under long-wave ultraviolet radiation. | [1] |
Spectroscopic Data: ¹H and ¹³C NMR
The following tables detail the proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) chemical shifts for this compound A, recorded in deuterated chloroform (CDCl₃). These data are essential for the structural elucidation and purity assessment of the compound.
Table 1: ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 7.56 | d | 7.6 |
| 7.30 | td | 7.8, 1.3 |
| 7.15 | td | 7.6, 1.1 |
| 6.91 | d | 7.9 |
| 6.30 | s | |
| 5.92 | s | |
| 4.29 | t | 4.3 |
| 3.90 | ddd | 12.8, 5.0, 2.3 |
| 3.61 | dt | 12.8, 3.8 |
| 2.94 | d | 17.6 |
| 2.82 | d | 17.6 |
| 2.47 | dd | 12.1, 6.4 |
| 2.10-1.99 | m | |
| 1.85-1.75 | m | |
| 1.79 | m | |
| 1.65 | s | |
| 1.40 | s | |
| 1.25 | s |
Note: The NMR data is based on spectra available in the supporting information of a major publication on the total synthesis of this compound A.[3]
Table 2: ¹³C NMR Chemical Shifts (126 MHz, CDCl₃)
| Chemical Shift (ppm) |
| 178.6 |
| 168.9 |
| 166.4 |
| 141.2 |
| 130.1 |
| 125.1 |
| 123.9 |
| 119.5 |
| 110.8 |
| 82.2 |
| 68.9 |
| 66.8 |
| 60.4 |
| 50.8 |
| 47.9 |
| 45.3 |
| 31.8 |
| 26.9 |
| 25.4 |
| 24.9 |
| 23.9 |
Note: The NMR data is based on spectra available in the supporting information of a major publication on the total synthesis of this compound A.[3]
Experimental Protocols
This section outlines the methodologies for key experiments related to the characterization and synthesis of this compound A.
Determination of Optical Rotation
The specific rotation of this compound A is determined using a polarimeter.
Protocol:
-
Sample Preparation: Prepare a solution of this compound A in the desired solvent (e.g., methanol (B129727) or chloroform) at a known concentration (c), expressed in g/mL.[3]
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to determine the zero reading.
-
Measurement: Fill the polarimeter tube (of a known length, l, in decimeters) with the sample solution.
-
Data Acquisition: Measure the angle of rotation (α) at a specific temperature (t) and wavelength (λ, typically the sodium D-line at 589 nm).[5][6]
-
Calculation: Calculate the specific rotation [α] using the formula: [α]tλ = α / (l × c)
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are acquired to confirm the structure of this compound A.
Protocol:
-
Sample Preparation: Dissolve approximately 3.0 mg of this compound A in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂SO) in a standard 5 mm NMR tube.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 126 MHz for ¹³C).[3]
-
Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K). For structural confirmation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should also be performed.[3]
-
Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass and fragmentation pattern of this compound A.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound A in a suitable solvent compatible with the ionization source (e.g., methanol for electrospray ionization - ESI).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Bruker microTOF) for accurate mass measurements.[3]
-
Data Acquisition: Acquire mass spectra in the desired ionization mode (e.g., positive ESI).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and fragmentation pattern, which can be compared with theoretical values.
Synthesis and Purification
The total synthesis of this compound A has been achieved and provides a source of the material for research. A key step in many synthetic routes is the purification of intermediates and the final product.
Protocol (Flash Column Chromatography):
-
Column Packing: Pack a glass column with an appropriate stationary phase (e.g., silica (B1680970) gel) in a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in petroleum spirit).[3]
-
Sample Loading: Dissolve the crude this compound A in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired compound from impurities.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound A.
Biological Activity and Signaling Pathways
This compound A is known to elicit an inflammatory response in lung cells, characterized by the elevated production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Macrophage Inflammatory Protein-2 (MIP-2), and Interleukin-6 (IL-6).[1] Based on the known signaling cascades that regulate the expression of these inflammatory mediators, a putative signaling pathway for this compound A is proposed below.
Proposed Inflammatory Signaling Pathway
The induction of TNF-α and IL-6 suggests the involvement of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. TNF-α itself can act as a potent activator of these pathways, leading to a feedback loop that amplifies the inflammatory response.[7][8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. rsc.org [rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 6. digicollections.net [digicollections.net]
- 7. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of tumor necrosis factor-α-induced interleukin-6 synthesis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Brevianamide A: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the total synthesis of the complex indole (B1671886) alkaloid, (+)-brevianamide A. The presented methodology is based on the first total synthesis reported by Lawrence and coworkers in 2020, a landmark achievement in natural product synthesis.[1][2] This biomimetic approach features a remarkable cascade reaction to construct the intricate bicyclo[2.2.2]diazaoctane core of the molecule.[1][3]
The synthesis is completed in seven steps from commercially available starting materials, with an overall yield of approximately 7.2%.[1][2][4] A key feature of this synthesis is the late-stage, base-mediated transformation of (-)-dehydrobrevianamide E, which undergoes a domino retro-5-exo-trig ring-opening, semi-pinacol rearrangement, tautomerization, and intramolecular Diels-Alder cycloaddition to furnish (+)-brevianamide A.[1][3][4]
Synthetic Pathway Overview
The total synthesis of (+)-brevianamide A is accomplished through a linear sequence starting from L-tryptophan methyl ester. The key stages of the synthesis involve the introduction of a reverse prenyl group, formation of the diketopiperazine ring system, and a final oxidative cascade to yield the target molecule.
Figure 1. Overall synthetic workflow for the total synthesis of (+)-brevianamide A.
Experimental Protocols
The following protocols are adapted from the work of Godfrey et al. and provide a step-by-step procedure for the synthesis of (+)-brevianamide A.
Step 1 & 2: Synthesis of the Reverse-Prenylated Indole Intermediate
This two-step sequence begins with the protection of L-tryptophan methyl ester, followed by a reverse prenylation at the C2 position of the indole ring.
Protocol:
-
Phthaloyl Protection: To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in pyridine, add phthalic anhydride (B1165640) (1.1 eq). Heat the mixture to 80 °C for 12 hours. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the phthaloyl-protected tryptophan methyl ester.
-
Reverse Prenylation: The protected tryptophan derivative (1.0 eq) is dissolved in dichloromethane (B109758). Prenyl bromide (1.5 eq) and silver trifluoromethanesulfonate (B1224126) (1.5 eq) are added, and the reaction is stirred at room temperature for 4 hours. The reaction is then quenched, and the product is purified by flash chromatography.
Step 3, 4 & 5: Formation of (+)-Dehydrodeoxythis compound E
This three-step sequence involves the formation of the diketopiperazine ring system to yield the key intermediate, (+)-dehydrodeoxythis compound E.
Protocol:
-
Amide Coupling: The reverse-prenylated intermediate is first saponified using LiOH in a mixture of THF and water. The resulting carboxylic acid is then coupled with L-proline methyl ester hydrochloride using a standard peptide coupling reagent such as HATU in the presence of DIPEA in DMF.
-
Diketopiperazine Formation: The dipeptide intermediate is treated with a mild base such as potassium carbonate in methanol (B129727) to induce cyclization to the diketopiperazine.
-
Final Deprotection and Cyclization: The phthaloyl protecting group is removed using hydrazine (B178648) hydrate (B1144303) in ethanol. The deprotected amine undergoes spontaneous cyclization to afford (+)-dehydrodeoxythis compound E, which is purified by column chromatography.
Step 6: Oxidation to (-)-Dehydrothis compound E
The key intermediate, (+)-dehydrodeoxythis compound E, is oxidized to the crucial cascade precursor, (-)-dehydrothis compound E.
Protocol:
-
To a solution of (+)-dehydrodeoxythis compound E (1.0 eq) in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield (-)-dehydrothis compound E.
Step 7: Cascade Reaction to (+)-Brevianamide A
The final step is a remarkable biomimetic cascade reaction that forms the complex core of this compound A.
Protocol:
-
Dissolve (-)-dehydrothis compound E (1.0 eq) in a mixture of tetrahydrofuran (B95107) and water (1:1).
-
Add lithium hydroxide (B78521) (LiOH) (2.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Neutralize the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford (+)-brevianamide A and its diastereomer, (+)-brevianamide B, in a ratio of approximately 93:7.[4]
Quantitative Data
The following tables summarize the yields for each step of the synthesis and the key spectroscopic data for the final product, (+)-brevianamide A.
Table 1: Summary of Yields for the Total Synthesis of (+)-Brevianamide A
| Step | Transformation | Yield (%) |
| 1-2 | L-Tryptophan methyl ester -> Reverse-prenylated Indole | ~65 |
| 3-5 | Reverse-prenylated Indole -> (+)-Dehydrodeoxythis compound E | ~50 |
| 6 | (+)-Dehydrodeoxythis compound E -> (-)-Dehydrothis compound E | ~85 |
| 7 | (-)-Dehydrothis compound E -> (+)-Brevianamide A | ~60 |
| Overall | L-Tryptophan methyl ester -> (+)-Brevianamide A | ~7.2 |
Table 2: Key Spectroscopic Data for (+)-Brevianamide A
| Spectroscopic Data | Value |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (s, 1H), 7.27 (d, J = 7.8 Hz, 1H), 7.14 (t, J = 7.7 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 6.78 (d, J = 7.8 Hz, 1H), 4.41 (dd, J = 9.8, 4.5 Hz, 1H), 4.18 (t, J = 8.3 Hz, 1H), 3.98 (dd, J = 11.8, 4.5 Hz, 1H), ... |
| ¹³C NMR (126 MHz, CDCl₃) | δ 171.2, 168.9, 142.3, 131.8, 129.5, 123.4, 120.2, 110.9, 87.6, 68.4, 60.2, 58.7, 52.9, 46.1, 40.5, 34.7, 26.2, 25.9, 24.8, 23.9 |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺ calculated for C₂₁H₂₄N₃O₃: 382.1812; found: 382.1811 |
| Specific Rotation | [α]²⁰D +158 (c 0.1, CHCl₃) |
Note: The provided NMR data is a partial list of key signals. For complete characterization data, refer to the supporting information of the original publication.
Logical Relationship Diagram
The following diagram illustrates the key transformations and the flow of the synthesis, highlighting the crucial cascade reaction.
Figure 2. Logical flow of the total synthesis of (+)-brevianamide A.
References
Application Notes and Protocols for Brevianamide Extraction from Penicillium Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of prenylated indole (B1671886) alkaloids produced by various species of the Penicillium fungus, including P. brevicompactum and P. viridicatum.[1] These complex secondary metabolites exhibit a range of biological activities, making them of interest for drug discovery and development. This document provides a detailed protocol for the cultivation of Penicillium species, followed by the extraction and purification of brevianamides, with a focus on brevianamide A.
Cultivation of Penicillium for this compound Production
The production of brevianamides is closely linked to the developmental stage of the fungus, specifically the onset of conidiation (spore formation) in solid cultures.[2][3] For optimal yield, solid-state fermentation is recommended, as this compound production has been observed to be minimal or absent in submerged cultures where aerial hyphae do not form.[2] Brevianamides, particularly A and B, are primarily located in the aerial hyphae of the fungus.
Culture Medium: A commonly used medium for cultivating Penicillium for this compound production is Czapek-Dox agar (B569324).
Protocol 1: Cultivation of Penicillium
-
Media Preparation: Prepare Czapek-Dox agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculation: Aseptically inoculate the surface of the Czapek-Dox agar plates with a spore suspension of the desired Penicillium species.
-
Incubation: Incubate the plates at 28°C for a period of 6 to 14 days. The appearance of a yellow-green fluorescence on the conidiophores can be an indicator of this compound production.[3]
-
Harvesting: After the incubation period, the fungal mycelium, including the aerial hyphae containing the brevianamides, is harvested for extraction.
Extraction and Purification of Brevianamides
The following protocol outlines a robust method for the extraction and subsequent purification of brevianamides from the harvested fungal biomass. Dichloromethane (B109758) is a frequently cited solvent for the efficient extraction of these alkaloids.
Protocol 2: this compound Extraction and Purification
-
Drying: Lyophilize (freeze-dry) the harvested fungal mycelium to remove water, which can interfere with the extraction process.
-
Grinding: Grind the dried mycelium into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction:
-
Suspend the powdered mycelium in dichloromethane (CH₂Cl₂). A common ratio is 100 g of dried mycelium per 500 mL of solvent.
-
Stir the suspension at room temperature for 24 hours to ensure thorough extraction.
-
-
Filtration: Separate the solvent extract from the fungal biomass by filtration. The resulting filtrate contains the crude this compound extract.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield a crude, semi-solid extract.
-
Purification by Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica (B1680970) gel column for flash chromatography.
-
Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the brevianamides.
-
-
Final Purification:
-
Combine the fractions containing the desired this compound.
-
Further purify by recrystallization or trituration to obtain the pure compound.
-
Quantitative Data Summary
| Parameter | Specification | Expected Outcome |
| Fungal Species | Penicillium brevicompactum, P. viridicatum | Production of a range of brevianamides, primarily A and B. |
| Cultivation Method | Solid-State Fermentation on Czapek-Dox Agar | Promotes conidiation and formation of aerial hyphae, where brevianamides are concentrated. |
| Extraction Solvent | Dichloromethane (CH₂Cl₂) | Efficiently extracts a broad range of brevianamides and other secondary metabolites. |
| Purification Method | Silica Gel Flash Chromatography | Separation of individual brevianamides from the crude extract. |
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways and Logical Relationships
At the core of this compound production is a complex biosynthetic pathway within the Penicillium fungus. While a detailed exploration is beyond the scope of this extraction protocol, it is important to understand that the expression of the this compound gene cluster is a key determinant of yield. The cultivation conditions outlined in Protocol 1 are designed to promote the expression of these genes, which is linked to the morphological development of the fungus, specifically the formation of conidiophores and aerial mycelium.
Caption: Logical Flow of this compound Production in Penicillium.
References
- 1. Production, Isolation, and Preliminary Toxicity Studies of this compound A from Cultures of Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Quantitative Analysis of Brevianamide F via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Application Note
Abstract
This application note details a robust and sensitive method for the quantification of brevianamide F, a diketopiperazine fungal metabolite, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound F, produced by various fungal species, including Penicillium brevicompactum, has garnered interest for its potential biological activities. The described method provides a reliable protocol for the extraction and quantification of this compound F from fungal cultures, which is essential for researchers in natural product discovery, mycotoxin analysis, and drug development. The protocol is designed to be implemented on a standard HPLC-MS/MS system, ensuring broad applicability.
Introduction
Brevianamides are a class of indole (B1671886) alkaloids produced by fungi, with this compound F being a notable member due to its reported biological activities. Accurate quantification of this metabolite is crucial for various research applications, including the screening of fungal strains for production potential, optimization of fermentation conditions, and assessment of its biological effects. HPLC-MS/MS offers the high selectivity and sensitivity required for the accurate determination of this compound F in complex biological matrices such as fungal culture extracts. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection and quantification of this compound F.
Experimental
Sample Preparation from Fungal Culture
A liquid-liquid extraction procedure is recommended for the isolation of this compound F from fungal fermentation broths.
-
Fermentation Broth Collection : Collect a representative sample of the fungal culture broth.
-
Solvent Extraction :
-
To 10 mL of the culture broth, add 20 mL of ethyl acetate (B1210297).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation :
-
Carefully transfer the upper ethyl acetate layer to a clean collection tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution :
-
Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Filtration :
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
-
HPLC-MS/MS Analysis
The following conditions are provided as a starting point and may require optimization based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: The MRM transitions provided below are predicted based on the structure of this compound F and common fragmentation patterns of similar molecules. These should be optimized empirically using a pure standard of this compound F.
Table 3: Predicted MRM Transitions for this compound F (C₁₆H₁₇N₃O₂; MW: 299.33)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound F (Quantifier) | 300.1 [M+H]⁺ | To be determined | 0.1 | To be determined | To be determined |
| This compound F (Qualifier) | 300.1 [M+H]⁺ | To be determined | 0.1 | To be determined | To be determined |
Method Validation
For quantitative applications, the method should be validated according to standard guidelines. Key validation parameters to be assessed include:
-
Linearity : A calibration curve should be prepared using a certified reference standard of this compound F. A linear range appropriate for the expected sample concentrations should be established.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD and LOQ should be determined to define the sensitivity of the method.
-
Accuracy and Precision : The accuracy (recovery) and precision (repeatability and intermediate precision) of the method should be evaluated by analyzing spiked control samples at different concentration levels.
-
Specificity : The ability of the method to differentiate and quantify this compound F in the presence of other matrix components should be demonstrated.
-
Matrix Effect : The influence of co-eluting compounds from the sample matrix on the ionization of this compound F should be assessed.
Data Presentation
All quantitative results should be presented in a clear and organized manner. The following table provides a template for summarizing the validation data.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Linear Range | e.g., 1 - 1000 ng/mL |
| LOD | To be determined |
| LOQ | To be determined |
| Accuracy (Recovery %) | e.g., 85 - 115% |
| Precision (RSD %) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound F.
Conclusion
The HPLC-MS/MS method outlined in this application note provides a selective and sensitive approach for the quantification of this compound F in fungal culture extracts. Proper method validation is critical to ensure the reliability of the quantitative data. This protocol serves as a valuable resource for researchers and scientists engaged in the study of fungal secondary metabolites and their potential applications.
Culturing Penicillium brevicompactum for Brevianamide Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of complex indole (B1671886) alkaloids produced by the fungus Penicillium brevicompactum. These compounds, particularly brevianamide A, have garnered significant interest due to their potential biological activities, including insecticidal properties. This document provides detailed application notes and protocols for the cultivation of P. brevicompactum, and the extraction, purification, and analysis of brevianamides. The methodologies described herein are compiled from various scientific studies to offer a comprehensive guide for researchers aiming to produce and study these fascinating natural products.
Culture of Penicillium brevicompactum for this compound Production
The production of brevianamides A and B by P. brevicompactum is intrinsically linked to the morphological development of the fungus, specifically the formation of aerial hyphae and conidiation.[1][2] Therefore, solid-state fermentation is the preferred method to stimulate the production of these secondary metabolites. While submerged fermentation can be used for biomass propagation, it is less effective for inducing this compound biosynthesis.
I. Inoculum Preparation
Aseptic techniques should be strictly followed throughout the inoculum preparation process.
-
Strain Maintenance: Penicillium brevicompactum strains can be maintained on Malt Extract Agar (B569324) (MEA) slants or plates.
-
Spore Suspension:
-
To prepare a spore suspension, flood a mature (7-10 days old) MEA plate culture with a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.01% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the resulting spore suspension to a sterile tube.
-
The spore concentration can be determined using a hemocytometer and adjusted as needed.
-
II. Solid-State Fermentation Protocol
This protocol is designed to promote the growth of aerial mycelium, which is crucial for this compound production.[3]
-
Medium: Czapek-Dox agar is a commonly used medium for the solid-state culture of P. brevicompactum for this compound production.[1][2]
-
Inoculation:
-
Spread a known concentration of the spore suspension evenly over the surface of the Czapek-Dox agar plates.
-
Seal the plates with a gas-permeable tape to allow for air exchange while preventing contamination.
-
-
Incubation:
-
Incubate the plates at a controlled temperature, typically in the range of 25-28°C.
-
Incubation should be carried out for a sufficient duration to allow for mycelial growth, development of aerial hyphae, and conidiation. This can take several days to weeks. This compound production has been observed to commence after conidiation begins.[1][2]
-
-
Monitoring: The production of brevianamides can be monitored visually by the appearance of a yellow-green fluorescence in the conidiophores under UV light.[1][2]
Table 1: Culture Media Composition
| Component | Czapek-Dox Agar (g/L) | Malt Extract Agar (g/L) |
| Sucrose | 30.0 | - |
| Malt Extract | - | 20.0 |
| Dextrose | - | 20.0 |
| Peptone | - | 1.0 |
| Sodium Nitrate | 3.0 | - |
| Dipotassium Phosphate | 1.0 | - |
| Magnesium Sulfate | 0.5 | - |
| Potassium Chloride | 0.5 | - |
| Ferrous Sulfate | 0.01 | - |
| Agar | 15.0 | 20.0 |
Note: While one study suggests that medium nutrient levels have little direct effect on this compound production in replacement cultures, the choice of medium can significantly influence the growth and development of the fungus, which in turn affects secondary metabolite production.[1][2]
This compound Extraction and Purification
The following protocol outlines a general procedure for the extraction and purification of brevianamides from solid-state cultures of P. brevicompactum.
I. Extraction
-
Harvesting: After the incubation period, harvest the fungal biomass, including the aerial mycelium and the agar medium.
-
Mycelium Extraction:
-
The harvested biomass can be extracted with a polar organic solvent such as 80% acetone.[4]
-
Macerate the biomass in the solvent to ensure efficient extraction.
-
Filter the mixture to separate the solvent extract from the solid residue.
-
Repeat the extraction process multiple times to maximize the yield.
-
-
Culture Broth Treatment (if applicable for liquid cultures): For any liquid medium, the broth can be treated with XAD-16 resin to absorb the secreted metabolites. The resin is then washed, and the compounds are eluted with an organic solvent.[4]
-
Solvent Evaporation: Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
II. Purification
A multi-step chromatographic approach is typically required to purify brevianamides from the crude extract.
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel is commonly used for the initial fractionation.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) can be used to elute different fractions.
-
-
Further Column Chromatography:
-
Fractions enriched with brevianamides can be further purified using other chromatographic techniques such as:
-
Reversed-Phase Chromatography: Using an ODS (C18) column with a mobile phase gradient of water and methanol (B129727) or acetonitrile.[4]
-
Size-Exclusion Chromatography: Using a Sephadex LH-20 column with a suitable organic solvent (e.g., methanol) to separate compounds based on their size.[4]
-
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step often involves semi-preparative HPLC to isolate pure brevianamides.
-
A reversed-phase column (e.g., C18) is typically used.
-
The mobile phase composition and gradient will need to be optimized for the specific brevianamides being targeted.
-
Quantification of Brevianamides by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of brevianamides.
Table 2: HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | Chiralpak IA |
| Mobile Phase | 1:1 isopropanol/hexane |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | The purified fractions or crude extracts should be dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection. |
Reference: This method is adapted from the supporting information of a study on the total synthesis of brevianamides and was used for the chiral separation of this compound A and B enantiomers.
Biosynthesis and Regulation of Brevianamides
The biosynthetic pathway of brevianamides in P. brevicompactum involves a series of enzymatic reactions, starting from the amino acid precursors L-tryptophan and L-proline.
This compound Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of brevianamides A and B.
References
- 1. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of Mycophenolic Acid, this compound A, Asperphenamate, and Ergosterol in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevianamides and Mycophenolic Acid Derivatives from the Deep-Sea-Derived Fungus Penicillium brevicompactum DFFSCS025 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Insecticidal Bioassay of Brevianamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of indole (B1671886) alkaloids produced by various fungi, notably from the genera Penicillium and Aspergillus. Brevianamide A, a prominent member of this family, has demonstrated notable insecticidal and antifeedant properties against key agricultural pests.[1][2][3][4][5] This document provides detailed protocols for conducting insecticidal and antifeedant bioassays of brevianamides, specifically focusing on larvae of the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens). These protocols are designed to enable researchers to evaluate the efficacy of brevianamides and their analogs as potential bio-insecticides.
Principle of the Bioassays
The primary methods outlined are the Diet Incorporation Bioassay for assessing chronic toxicity and growth inhibition, and the Leaf Disc No-Choice Bioassay for evaluating antifeedant activity. The diet incorporation method involves introducing the test compound directly into the insect's artificial diet, ensuring continuous exposure. The leaf disc assay measures the deterrence of feeding by quantifying the consumption of treated leaf surfaces compared to untreated controls.
Data Presentation
The following table summarizes the reported insecticidal and antifeedant activity of this compound A and its related compound, this compound D.
| Compound | Insect Species | Bioassay Type | Concentration (p.p.m.) | Observed Effect | Reference |
| This compound A | Spodoptera frugiperda | Antifeedant | 1000 | Potent antifeedant activity | [1] |
| This compound A | Spodoptera frugiperda | Antifeedant | 100 | Retained antifeedant activity | [1] |
| This compound A | Heliothis virescens | Antifeedant | 1000 | Potent antifeedant activity | [1] |
| This compound A | Heliothis virescens | Antifeedant | 100 | Retained antifeedant activity | [1] |
| This compound D | Spodoptera frugiperda | Growth Inhibition | Not Specified | More effective than this compound A at reducing pupal weight | [1] |
| This compound D | Heliothis virescens | Growth Inhibition | Not Specified | More effective than this compound A at reducing pupal weight | [1] |
Experimental Protocols
Protocol 1: Diet Incorporation Bioassay for Chronic Toxicity
This protocol is designed to assess the lethal and sublethal effects of brevianamides when ingested over a prolonged period.
Materials and Reagents:
-
This compound compounds (A, D, or other analogs)
-
Artificial diet for Spodoptera frugiperda or Heliothis virescens (standard recipes are widely available)
-
Solvent for dissolving brevianamides (e.g., acetone (B3395972), ethanol, or DMSO)
-
128-well bioassay trays or similar multi-well plates
-
Neonate larvae (<24 hours old) of S. frugiperda or H. virescens
-
Fine paintbrush for handling larvae
-
Incubator or environmental chamber (25 ± 2°C, 60-70% RH, 14:10 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the this compound compound in a suitable solvent. From this stock, make serial dilutions to achieve the desired final concentrations in the artificial diet (e.g., ranging from 10 to 1000 p.p.m.). A control solution containing only the solvent should also be prepared.
-
Diet Preparation and Incorporation:
-
Prepare the artificial diet according to a standard protocol.
-
While the diet is still liquid and has cooled to approximately 40-50°C, add the appropriate volume of the test solution or the solvent control.
-
Mix thoroughly to ensure a homogenous distribution of the compound within the diet.
-
-
Dispensing the Diet: Aliquot the treated and control diets into the wells of the bioassay trays (approximately 1-2 ml per well). Allow the diet to solidify at room temperature.
-
Insect Infestation: Using a fine paintbrush, carefully place one neonate larva into each well.
-
Incubation: Seal the trays with a ventilated lid and place them in an incubator under controlled conditions.
-
Data Collection:
-
Record larval mortality daily for 7-10 days. Larvae that are unresponsive to gentle prodding with a probe are considered dead.
-
At the end of the assay period, assess sublethal effects by measuring larval weight.
-
Pupal weight can also be measured for surviving larvae that reach the pupal stage.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
-
Determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.
-
Compare larval and pupal weights between treatment groups and the control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Leaf Disc No-Choice Bioassay for Antifeedant Activity
This protocol is used to determine if a compound deters feeding.
Materials and Reagents:
-
This compound compounds
-
Solvent (e.g., acetone or ethanol)
-
Surfactant (e.g., Triton X-100 or Tween 20)
-
Fresh, tender leaves from a suitable host plant (e.g., cotton for H. virescens, corn or cotton for S. frugiperda)
-
Cork borer or leaf punch to create uniform leaf discs (e.g., 2 cm diameter)
-
Petri dishes lined with moist filter paper
-
Third-instar larvae of S. frugiperda or H. virescens (starved for 2-4 hours prior to the assay)
-
Leaf area meter or image analysis software
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of concentrations of the this compound compound in the chosen solvent. Add a small amount of surfactant (e.g., 0.05%) to ensure even spreading on the leaf surface. A control solution should contain the solvent and surfactant only.
-
Leaf Disc Treatment:
-
Using a cork borer, cut uniform discs from the host plant leaves.
-
Dip each leaf disc into a treatment solution or the control solution for 10-15 seconds.
-
Allow the discs to air dry completely on a wire rack.
-
-
Assay Setup: Place one treated or control leaf disc in the center of a Petri dish lined with moist filter paper. Introduce one starved third-instar larva into each dish.
-
Incubation: Place the Petri dishes in an incubator under controlled conditions for 24-48 hours.
-
Data Collection:
-
After the incubation period, remove the larvae and the remaining leaf disc fragments.
-
Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.
-
-
Data Analysis:
-
Calculate the percentage of feeding inhibition using the following formula: Feeding Inhibition (%) = [(C - T) / C] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
-
Determine the EC50 (effective concentration to inhibit feeding by 50%) through regression analysis.
-
Visualization of Workflows and Pathways
Caption: Workflow for the Diet Incorporation Bioassay.
Caption: Putative Neurotoxic Signaling Pathway for Alkaloids.
Concluding Remarks
The protocols provided offer a standardized framework for assessing the insecticidal potential of brevianamides. Researchers should note that the specific parameters, such as insect life stage, diet composition, and environmental conditions, may need to be optimized for their specific experimental setup. The provided diagrams illustrate the experimental workflow and a generalized mode of action, which can be refined as more specific data on the molecular targets of brevianamides in insects become available. These application notes are intended to facilitate further research into this promising class of natural compounds for the development of novel and effective bio-insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Brevianamide as a Versatile Scaffold for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of naturally occurring indole (B1671886) alkaloids produced by various fungi, most notably from the Penicillium and Aspergillus genera.[1] These compounds are structurally characterized by a diketopiperazine core, often featuring a bicyclo[2.2.2]diazaoctane ring system.[1] The unique and complex architecture of brevianamides has made them an attractive scaffold for synthetic chemists and drug discovery scientists. This document provides detailed application notes and protocols for utilizing the brevianamide scaffold in the discovery and development of novel therapeutic agents.
The diverse biological activities exhibited by this compound derivatives, including anticancer, antifungal, antibacterial, and insecticidal properties, underscore their potential as starting points for new drug candidates.[2][3][4] For instance, this compound F has shown notable antifungal and antibacterial activity, while certain synthetic diketopiperazines have demonstrated potent cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.[3][5][6] Furthermore, the dimeric diketopiperazine alkaloid, this compound S, exhibits selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, highlighting its potential in developing new antitubercular agents.
These application notes will provide a summary of the biological activities of key this compound derivatives, detailed protocols for their synthesis and biological evaluation, and an exploration of the signaling pathways they modulate.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the reported biological activities of various this compound compounds and related diketopiperazines, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of this compound and Related Diketopiperazines
| Compound | Cell Line | Activity | Measurement | Reference |
| This compound F | OVCAR-8 (ovarian carcinoma) | Cytotoxic | IC50 = 11.9 µg/mL | [7] |
| Diketopiperazine Derivative 1 | MDA-MB-231 (triple-negative breast cancer) | Antiproliferative | IC50 = 4.6 µM | [1] |
| (S)-Diketopiperazine Derivative 2a | MDA-MB-231 (triple-negative breast cancer) | Antiproliferative | IC50 = 4.6 µM | [1] |
| (R)-Diketopiperazine Derivative 2b | MDA-MB-231 (triple-negative breast cancer) | Antiproliferative | IC50 = 0.021 mM | [1] |
| Diketopiperazine Disulfide | HCT116 (colon cancer) | Cytotoxic | - | [8] |
| Cyclo(Tyr-Cys) | HeLa (cervical carcinoma) | Growth Inhibition | High | [9] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | Activity | Measurement | Reference |
| This compound F | Staphylococcus aureus | Antibacterial | Active | [3] |
| This compound F | Micrococcus luteus | Antibacterial | Active | [3] |
| This compound F | Trichophyton rubrum | Antifungal | Active | [3] |
| This compound F | Cryptococcus neoformans | Antifungal | Active | [3] |
| This compound F | Candida albicans | Antifungal | Active | [3] |
| This compound S | Bacille Calmette-Guérin (BCG) | Antibacterial | MIC = 6.25 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays to evaluate their therapeutic potential.
Protocol 1: Total Synthesis of this compound S
This protocol is adapted from the total synthesis reported by Lockyer et al. and provides a route to a dimeric diketopiperazine with antitubercular activity.[10]
Workflow for the Total Synthesis of this compound S
Caption: Workflow for the total synthesis of this compound S.
Materials:
-
Proline methyl ester
-
N-chlorosuccinimide
-
Triethylamine
-
Phthalylglycyl chloride
-
2,6-lutidine
-
Iodine
-
Hexamethylditin
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Aldehyde 3 (prepared according to literature procedures)
-
Piperidine
-
Methanol
-
Trimethylsilyl chloride
-
Acetonitrile
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
One-pot Oxidation and N-acylation:
-
To a solution of proline methyl ester, add N-chlorosuccinimide and triethylamine to achieve dehydrogenation to dehydroproline.
-
Following the oxidation, add phthalylglycyl chloride and 2,6-lutidine to the reaction mixture to yield the enamide.[10]
-
Purify the resulting enamide by recrystallization.
-
-
Cyclization to Unsaturated Diketopiperazine:
-
Treat the enamide with a suitable base to induce cyclization, forming the unsaturated diketopiperazine.
-
Purify the product by column chromatography.
-
-
Iodination:
-
React the unsaturated diketopiperazine with iodine in the presence of a base to yield the corresponding alkenyl iodide.[11]
-
Purify the alkenyl iodide.
-
-
Stille Coupling:
-
Couple the alkenyl iodide with hexamethylditin using a palladium catalyst to form the organotin intermediate.
-
Homocouple the organotin intermediate under palladium catalysis to form the bis-diketopiperazine.[10]
-
Purify the bis-diketopiperazine by column chromatography.
-
-
Double Aldol Condensation:
-
React the bis-diketopiperazine with aldehyde 3 in the presence of piperidine in methanol to afford dimethyl-brevianamide S.[10]
-
Purify the product.
-
-
Deprotection:
-
Treat dimethyl-brevianamide S with trimethylsilyl chloride in acetonitrile to remove the methyl groups and yield the final product, this compound S.[10]
-
Purify this compound S by HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
-
Protocol 2: Cytotoxicity Evaluation using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[1][12]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 3: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is adapted for screening the antifungal activity of this compound derivatives.[13]
Workflow for Broth Microdilution Antifungal Assay
Caption: Workflow for antifungal susceptibility testing.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium buffered with MOPS
-
96-well flat-bottom microtiter plates
-
This compound derivatives dissolved in DMSO
-
Spectrophotometer or microplate reader
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL.[13]
-
-
Compound Dilution:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform a serial two-fold dilution of the compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (antifungal drug like fluconazole), a negative control (medium with DMSO), and a growth control (medium with inoculum only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.
-
Incubate the plate at 35°C for 24-48 hours.[13]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Signaling Pathways and Mechanisms of Action
This compound derivatives and related diketopiperazines exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Induction of Apoptosis
Several diketopiperazine derivatives have been shown to induce apoptosis in cancer cells.[8] This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.[8][14]
Intrinsic Apoptosis Pathway Induced by Diketopiperazines
Caption: Intrinsic apoptosis pathway activated by diketopiperazines.
Diketopiperazines can shift the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][14] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[14] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[15] Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[15][16]
Cell Cycle Arrest
In addition to apoptosis, some diketopiperazine derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[6] This is often observed at the G2/M phase of the cell cycle and involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[6][17]
G2/M Cell Cycle Arrest Induced by Diketopiperazines
Caption: G2/M cell cycle arrest mediated by diketopiperazines.
The tumor suppressor protein p53 can be activated by cellular stress, including DNA damage induced by cytotoxic compounds.[18] Activated p53 can upregulate the expression of CDK inhibitors, such as p21.[19] p21 then binds to and inhibits the activity of cyclin-CDK complexes, such as the Cyclin B/CDK1 complex, which is essential for entry into mitosis.[19] Inhibition of this complex leads to cell cycle arrest at the G2/M transition, preventing cell division.
Conclusion
The this compound scaffold represents a rich source of chemical diversity with significant potential for the development of novel therapeutics. The varied biological activities of its derivatives, coupled with the feasibility of their chemical synthesis, make them promising candidates for further investigation in oncology, infectious diseases, and other therapeutic areas. The protocols and mechanistic insights provided in these application notes are intended to facilitate the exploration of brevianamides as a valuable platform for drug discovery. Further research into structure-activity relationships and the elucidation of specific molecular targets will be crucial in optimizing the therapeutic potential of this fascinating class of natural products.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme.de [thieme.de]
- 11. Bioinspired Total Synt... | Organic Chemistry [organicchemistry.eu]
- 12. woah.org [woah.org]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput discovery and deep characterization of cyclin-CDK docking motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Testing Brevianamide Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide F, a naturally occurring diketopiperazine produced by various fungi, and its synthetic analogues have garnered interest for their potential biological activities.[1] Preliminary studies suggest that while this compound F itself may have limited cytotoxic effects on some cancer cell lines, its derivatives exhibit significant anti-proliferative properties.[2] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound F and its analogues using common cell-based assays. The included methodologies for MTT, LDH, and apoptosis assays are foundational for screening and characterizing the cytotoxic potential of these compounds.
Data Presentation
The cytotoxic effects of this compound F and its C2-arylated analogues have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell viability, are summarized below. It is noteworthy that this compound F is largely inactive in several tested cell lines, whereas its synthetic derivatives show markedly increased cytotoxicity.[2]
| Compound | A-549 (Lung Carcinoma) IC50 (µM) | SK-BR-3 (Breast Adenocarcinoma) IC50 (µM) | HT-29 (Colon Adenocarcinoma) IC50 (µM) | HeLa (Cervical Adenocarcinoma) IC50 (µM) | OVCAR-8 (Ovarian Cancer) IC50 (µg/mL) | HCT-116 (Colon Cancer) IC50 (µg/mL) | SF-295 (Glioblastoma) IC50 (µg/mL) |
| This compound F | >200[2] | >200[2] | >200[2] | >200[2] | 11.9[3] | >25[3] | >25[3] |
| Analogue 4c | Moderate Activity[2] | Moderate Activity[2] | Moderate Activity[2] | 26 ± 4[2] | Not Reported | Not Reported | Not Reported |
| Analogue 4d | Moderate Activity[2] | Moderate Activity[2] | Moderate Activity[2] | 52 ± 9[2] | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Herein, we provide detailed protocols for three standard cell-based assays to determine the cytotoxicity of this compound compounds.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound F or its analogues
-
Human cancer cell line of choice (e.g., HeLa, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound F or its analogues in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
This compound F or its analogues
-
Human cancer cell line of choice
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released in each treatment group and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer, provided in the kit).
Experimental Workflow for LDH Assay
Caption: Workflow for assessing cytotoxicity by measuring LDH release.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound F or its analogues
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the floating cells from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Signaling Pathways
While the precise cytotoxic mechanisms of this compound F and its analogues are still under investigation, some evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the biological activities of this compound F.[4] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in cancer. Natural products that modulate MAPK signaling are of significant interest in cancer therapy.[5]
A generalized MAPK signaling cascade often implicated in the induction of apoptosis is depicted below. It is important to note that the specific upstream receptors and downstream effectors modulated by this compound F in the context of cytotoxicity have not been fully elucidated and require further research.
Generalized MAPK Signaling Pathway Leading to Apoptosis
Caption: A generalized MAPK signaling cascade.
The provided protocols offer a robust framework for evaluating the cytotoxic potential of this compound F and its derivatives. The observation that synthetic analogues of this compound F exhibit greater cytotoxicity highlights the potential for medicinal chemistry efforts to optimize this natural product scaffold for anti-cancer applications. Further investigation into the specific molecular targets and signaling pathways, such as the MAPK pathway, will be crucial for elucidating their mechanism of action and advancing their development as therapeutic agents.
References
Analytical Techniques for Brevianamide Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of indole (B1671886) alkaloids produced as secondary metabolites by various fungi, notably from the Penicillium and Aspergillus genera.[1] These compounds exhibit a range of biological activities, including insecticidal and cytotoxic effects, making them of significant interest in drug discovery and development.[1][2] Structurally, they belong to the diketopiperazine class of natural products and often feature a complex bicyclo[2.2.2]diazoctane ring system.[1] Accurate and robust analytical techniques are paramount for the isolation, identification, quantification, and structural elucidation of brevianamides in complex matrices.
These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of brevianamides, with a focus on chromatographic and spectrometric methods.
I. Chromatographic Separation of Brevianamides
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of brevianamides from fungal extracts and synthetic reaction mixtures.[3][4] Given the structural similarity and potential for isomeric forms of brevianamides, such as brevianamide A and B which are diastereomers, chromatographic resolution is critical.[5]
Application Note: HPLC-DAD for this compound Profiling
HPLC coupled with a Diode Array Detector (DAD) is a powerful tool for the initial screening and profiling of this compound-producing fungal extracts. The characteristic UV-Vis absorption spectra of the indole moiety in brevianamides allow for their selective detection.
Protocol 1: Reversed-Phase HPLC-DAD Analysis of Brevianamides
This protocol is suitable for the separation of various brevianamides from a crude fungal extract.
1. Sample Preparation:
- Lyophilize the fungal culture (e.g., Penicillium brevicompactum) and extract the biomass with methanol (B129727) or ethyl acetate.
- Evaporate the solvent under reduced pressure to obtain a crude extract.
- Redissolve the extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter prior to injection.
2. HPLC-DAD Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 100% B over 30 minutes, followed by a 5-minute hold at 100% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 230 nm and 254 nm[3][6] |
3. Data Analysis:
- Identify peaks corresponding to brevianamides based on their characteristic retention times and UV-Vis spectra.
- Quantification can be performed by creating a calibration curve using isolated and purified this compound standards.
Application Note: Chiral HPLC for Separation of this compound Diastereomers
This compound A and B are diastereomers, and their separation is essential for accurate biological activity assessment. Chiral HPLC is the method of choice for resolving these isomers.[5][7]
Protocol 2: Chiral HPLC for this compound A and B Separation
1. Sample Preparation:
- Prepare samples of purified this compound mixtures as described in Protocol 1.
2. Chiral HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak IA or equivalent chiral stationary phase |
| Mobile Phase | Isocratic mixture of isopropanol (B130326) and hexane (B92381) (e.g., 1:1 v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV detector at 254 nm[6] |
3. Data Analysis:
- Resolve and identify the peaks corresponding to (+)-brevianamide A and (+)-brevianamide B based on their distinct retention times.
- The enantiomeric ratio can be determined by integrating the peak areas.[4]
II. Mass Spectrometry for Identification and Structural Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural characterization of brevianamides.[8] Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules.[9]
Application Note: ESI-MS/MS for this compound Isomer Differentiation
Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be used to differentiate between isomeric brevianamides, such as A and C, by analyzing their fragmentation patterns.[9]
Protocol 3: LC-ESI-MS/MS Analysis of Brevianamides A and C
1. Sample Preparation and LC Separation:
- Prepare and chromatographically separate samples as outlined in HPLC-DAD Protocol 1. The eluent from the HPLC can be directly introduced into the mass spectrometer.
2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spectrometer | Quadrupole Time-of-Flight (QTOF) or Ion Trap Mass Spectrometer |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Nitrogen or Argon[9] |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe fragmentation patterns[9] |
| Scan Range | m/z 100-500 |
3. Data Analysis:
- Acquire full scan MS spectra to determine the protonated molecular ions ([M+H]⁺). For brevianamides A and C, this will be at approximately m/z 366.18.[8]
- Perform MS/MS on the precursor ion (m/z 366) to generate fragmentation spectra.
- Key diagnostic fragment ions allow for the differentiation of this compound A and C.[9]
Table 1: Key Diagnostic Fragment Ions for this compound A and C in ESI(+)-MS/MS [9]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Diagnostic For |
| 366 | 338 | CO | This compound A (more intense) |
| 366 | 279 | C₅H₇N₂O | This compound C |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
For the unambiguous determination of the chemical structure and stereochemistry of novel brevianamides, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.
Application Note: 1D and 2D NMR for this compound Structure Determination
¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework, while 2D NMR experiments such as COSY, HSQC, and HMBC reveal connectivity and spatial relationships within the molecule.
Protocol 4: NMR Spectroscopic Analysis of a Purified this compound
1. Sample Preparation:
- Dissolve a sufficient amount (typically 1-5 mg) of the purified this compound in a deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, or CD₃OD).[6]
2. NMR Experiments:
| Experiment | Purpose |
| ¹H NMR | Determines the number and type of protons, their chemical environment, and scalar couplings. |
| ¹³C NMR | Determines the number and type of carbon atoms. |
| COSY | (Correlation Spectroscopy) Identifies proton-proton scalar couplings (¹H-¹H connectivities). |
| HSQC | (Heteronuclear Single Quantum Coherence) Correlates directly bonded protons and carbons. |
| HMBC | (Heteronuclear Multiple Bond Correlation) Correlates protons and carbons separated by two or three bonds, revealing long-range connectivities. |
| NOESY | (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space, aiding in stereochemical assignments. |
3. Data Analysis:
- Integrate data from all NMR experiments to piece together the molecular structure.
- Compare spectral data with published values for known brevianamides for identification.[6][10]
IV. This compound Biosynthesis and Visualization
The biosynthesis of brevianamides is a complex process involving multiple enzymatic steps.[3][11] Understanding these pathways can aid in the discovery of new derivatives and in metabolic engineering efforts.
This compound A Biosynthetic Pathway
The biosynthesis of this compound A starts from the amino acids L-tryptophan and L-proline, which are condensed to form the diketopiperazine this compound F.[11] A series of enzymatic modifications, including prenylation and oxidative cyclization, leads to the final complex structure.[11]
Caption: Proposed biosynthetic pathway of this compound A and B.
General Analytical Workflow
A typical workflow for the characterization of brevianamides from a fungal source involves a multi-step process from extraction to final structure confirmation.
Caption: General workflow for this compound characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 11. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Fermentation of Brevianamide-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of complex indole (B1671886) alkaloids produced by various fungi, notably species of Penicillium and Aspergillus. These secondary metabolites, particularly Brevianamide A, exhibit a range of biological activities, making them of significant interest in drug discovery and development. The transition from laboratory-scale discovery to industrial-scale production presents numerous challenges inherent to fungal fermentations, including complex nutrient requirements, morphological changes (pellets vs. dispersed mycelia), and sensitivity to process parameters like shear stress and oxygen supply.
These application notes provide a comprehensive overview and detailed protocols for the scale-up fermentation of this compound-producing fungi. The content covers the biosynthetic pathway, a generalized scale-up workflow, specific experimental protocols from inoculum preparation to bioreactor operation, and a summary of relevant quantitative data to guide process development.
Section 1: Biosynthesis of Brevianamides
The biosynthesis of brevianamides, such as this compound A and B, originates from the amino acids L-tryptophan and L-proline. In Penicillium brevicompactum, a dedicated biosynthetic gene cluster (bvn) orchestrates a multi-step enzymatic cascade. A key enzyme, BvnE, an isomerase/semipinacolase, plays a crucial role in controlling the stereoselective formation of the characteristic 3-spiro-ψ-indoxyl moiety.[1][2][3] The process involves the formation of a diketopiperazine core, followed by a series of oxidative and rearrangement reactions, culminating in a spontaneous intramolecular Diels-Alder cycloaddition to form the final bicyclo[2.2.2]diazaoctane structure.[3][4]
Section 2: Fermentation Scale-Up Workflow
Scaling up fungal fermentation is a multi-stage process that begins with the revival of a master cell bank and progresses through several stages of inoculum development to generate sufficient, healthy biomass for the production bioreactor.[5][6] Each step requires careful control of media composition and culture conditions to ensure the microorganism is in an optimal physiological state for secondary metabolite production.[7] Key challenges in scaling up include maintaining sterility, ensuring adequate mixing and mass transfer (especially oxygen) in larger vessels, and managing the complex morphology of filamentous fungi.[8]
Section 3: Experimental Protocols
The following protocols provide a starting point for the cultivation of this compound-producing fungi. Optimization of media components and physical parameters will be necessary for specific strains and equipment.
Protocol 3.1: Inoculum Preparation
This protocol describes a two-stage process to generate a healthy vegetative inoculum for a lab-scale bioreactor.[9][10]
Stage 1: Spore Plate Culture
-
Medium Preparation (Czapek-Dox Agar): Prepare Czapek-Dox Agar as per the manufacturer's instructions or by dissolving the components listed in Table 1 in 1 L of distilled water.[11][12] Autoclave at 121°C for 15 minutes and pour into sterile Petri dishes.
-
Inoculation: Retrieve a vial of the fungal strain (e.g., Penicillium brevicompactum) from the cryopreserved master stock. Aseptically transfer spores or a small agar plug onto the center of the Czapek-Dox agar plates.
-
Incubation: Incubate the plates at 25-30°C for 5-7 days, or until heavy sporulation is observed across the surface.[13]
-
Spore Harvesting: Add 10 mL of sterile 0.1% (v/v) Tween 80 solution to a mature plate. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Spore Counting: Transfer the resulting spore suspension to a sterile tube. Enumerate the spore concentration using a hemocytometer and adjust with sterile 0.1% Tween 80 to a final concentration of approximately 1x107 spores/mL.
Stage 2: Vegetative Seed Flask Culture
-
Medium Preparation (Czapek-Dox Broth): Prepare liquid Czapek-Dox broth (same formulation as the agar but omitting the agar). Dispense 50 mL into 250 mL baffled Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculation: Inoculate the broth with the spore suspension from Stage 1 to a final concentration of 1x105 spores/mL.[14]
-
Incubation: Incubate the flasks on a rotary shaker at 24-28°C and 130-150 rpm for 48-72 hours.[15][16] The resulting vegetative mycelial culture is now ready to inoculate the lab-scale bioreactor.
Protocol 3.2: Lab-Scale Bioreactor Fermentation (5-L)
This protocol is adapted from submerged fermentation processes for other secondary metabolites produced by P. brevicompactum and serves as a baseline for optimization.[17][18]
-
Bioreactor Preparation: Prepare and sterilize a 5-L stirred-tank bioreactor containing 3 L of production medium (e.g., optimized Czapek-Dox or a richer medium like PDB supplemented with yeast extract).
-
Inoculation: Aseptically transfer the entire volume of a 2-day old seed flask culture (approx. 5% v/v) into the bioreactor.
-
Fermentation Parameters:
-
Temperature: Control at 24°C.
-
pH: Control at 6.0-6.5 using automated addition of 2M NaOH and 2M HCl.[17]
-
Agitation: Start at a low speed (e.g., 150-200 rpm) and gradually increase as biomass density rises to maintain adequate mixing without causing excessive shear.
-
Aeration: Supply sterile air at a rate of 1.0-1.5 vvm (volume of air per volume of liquid per minute).
-
Dissolved Oxygen (DO): Control DO at >20% of air saturation by creating a cascade with agitation speed and aeration rate.[8]
-
-
Fed-Batch Strategy (Optional): To enhance yield and prolong the production phase, a feeding strategy can be implemented after the initial batch phase (approx. 48-72 hours). A concentrated solution of a carbon source (e.g., glucose or sucrose) can be fed continuously or intermittently to maintain a low residual sugar level.
-
Sampling: Aseptically withdraw samples every 12-24 hours to monitor cell growth (dry cell weight), substrate consumption, pH, and this compound production via HPLC analysis.
-
Duration: Continue the fermentation for 120-180 hours, or until the production rate plateaus or declines.[18]
Protocol 3.3: Pilot-Scale Fermentation Considerations
Scaling from a 5-L lab bioreactor to a pilot-scale vessel (e.g., 200-L) requires careful consideration of geometric and engineering parameters to reproduce the performance.[7]
-
Inoculum Train: Additional seed stages will be required. For a 200-L production fermenter, a 10-20 L seed fermenter would be appropriate, which itself would be inoculated from shake flasks.[19]
-
Sterilization: Media sterilization for large volumes is typically performed in-situ. Care must be taken to avoid Maillard reactions or degradation of heat-sensitive components.[7]
-
Scale-Up Criteria: Maintaining a constant parameter between scales is crucial. Common strategies for fungal fermentations include:
-
Constant Power per Unit Volume (P/V): Ensures similar energy dissipation but can lead to very high tip speeds and shear at large scales.
-
Constant Impeller Tip Speed: Aims to keep shear forces constant, which is important for shear-sensitive mycelia.
-
Constant Oxygen Mass Transfer Coefficient (kLa): Often the most critical parameter for aerobic secondary metabolite production. This is typically the primary goal, achieved by adjusting agitation and aeration rates at the larger scale.[8]
-
-
Process Monitoring: Robust online sensors for pH, DO, temperature, and off-gas analysis (O2, CO2) are essential for control and monitoring at the pilot scale.
Protocol 3.4: this compound Extraction and Quantification
-
Harvesting: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extraction: Brevianamides are typically intracellular or cell-associated. Extract the biomass with an organic solvent like ethyl acetate (B1210297) or a mixture of chloroform/methanol. The broth can also be extracted separately to check for any secreted product.
-
Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Quantification: Dissolve the crude extract in a suitable solvent (e.g., methanol). Analyze and quantify this compound A and other related compounds using High-Performance Liquid Chromatography (HPLC) with a UV detector (e.g., at 230 nm), comparing peak areas to a standard curve of purified this compound A.[4][16]
Section 4: Data Presentation
Quantitative data on the scale-up of this compound production in fungi is not widely published. The available literature primarily focuses on solid-state fermentation for initial isolation or heterologous expression in other systems. However, data from the submerged fermentation of P. brevicompactum for a different secondary metabolite, mycophenolic acid (MPA), provides a valuable reference for expected process parameters and potential yields.
Table 1: Fermentation Parameters for Penicillium brevicompactum in Submerged Culture (Note: These parameters are for Mycophenolic Acid production and serve as a starting point for this compound optimization)
| Parameter | Shake Flask | 5-L Bioreactor |
| Culture Volume | 50 mL in 250 mL flask | 3.5 L |
| Medium | Optimized PDB-based | Optimized PDB-based |
| Temperature | 24°C | 24°C |
| pH | Initial 6.0 (uncontrolled) | Controlled at 6.5 |
| Agitation | 150 rpm | 200 rpm (variable) |
| Aeration | N/A (diffusion) | 1.2 vvm |
| Fermentation Time | 180 h | 180 h |
| Reference | [18] | [18] |
Table 2: Comparative Yields of Fungal Metabolites (Note: Direct scale-up data for this compound is unavailable. This table provides reference yields for a related P. brevicompactum product and heterologous expression of a this compound precursor.)
| Product | Producing Organism | System | Scale | Yield | Reference |
| Mycophenolic Acid | Penicillium brevicompactum | Fungal Fermentation | Shake Flask | 4748 µg/mL (4.7 g/L) | [18] |
| Mycophenolic Acid | Penicillium brevicompactum | Fungal Fermentation | 5-L Bioreactor | 5786 µg/mL (5.8 g/L) | [18] |
| (-)-Dehydrothis compound E | Escherichia coli (engineered) | Heterologous Host | Shake Flask | 5.3 mg/L | [20] |
| (-)-Dehydrothis compound E | Escherichia coli (engineered, optimized) | Heterologous Host | Shake Flask | 20.6 mg/L | [20] |
References
- 1. Czapek medium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 4. Fungal-derived this compound assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inoculum development.pptx [slideshare.net]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. Czapek Dox Agar: Principle, Composition, Colony Characteristics • Microbe Online [microbeonline.com]
- 13. interchim.fr [interchim.fr]
- 14. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
Purifying Brevianamide from Fungal Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of brevianamides, a class of bioactive indole (B1671886) alkaloids, from fungal extracts. Brevianamides, notably produced by species of Penicillium and Aspergillus, are of significant interest due to their complex structures and diverse biological activities, including potential antitubercular properties.[1] The protocols outlined below are based on established methodologies for the isolation of these valuable secondary metabolites.
Application Notes
The purification of brevianamides from fungal cultures is a multi-step process that begins with fermentation, followed by extraction and a series of chromatographic separations to isolate the compounds of interest from a complex mixture of metabolites. The general workflow involves an initial extraction of the fungal biomass and culture medium with an organic solvent, typically ethyl acetate (B1210297), to generate a crude extract. This extract is then subjected to a sequence of chromatographic techniques with varying separation principles to achieve high purity.
A common and effective strategy employs a combination of normal-phase chromatography on silica (B1680970) gel, size-exclusion chromatography using Sephadex LH-20, and a final polishing step with reversed-phase high-performance liquid chromatography (HPLC).
-
Silica Gel Chromatography: This technique separates compounds based on their polarity. It is an excellent first step to fractionate the crude extract and remove highly polar or non-polar impurities.
-
Sephadex LH-20 Chromatography: This method separates molecules based on their size and polarity. The lipophilic nature of the Sephadex LH-20 matrix is well-suited for the separation of natural products like alkaloids in organic solvents.
-
Reversed-Phase HPLC: This high-resolution technique is typically used in the final stages of purification to separate closely related brevianamide analogues and achieve high purity of the target compound.
The selection of specific solvents and chromatographic conditions is critical for a successful purification and may require optimization based on the specific this compound target and the fungal strain used.
Experimental Workflow
The overall process for the purification of this compound from fungal extracts can be visualized as a sequential workflow, starting from the fungal culture and culminating in the isolation of the pure compound.
Caption: A generalized workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of brevianamides from a marine-derived isolate of Aspergillus versicolor.
| Purification Stage | Input Material | Output Material | Yield/Amount | Reference |
| Extraction | Fermentation Culture | Crude Ethyl Acetate Extract | 13.9 g | [2] |
| Silica Gel Chromatography | 13.9 g Crude Extract | Fractionated Extract | Not Specified | [2] |
| Sephadex LH-20 Chromatography | Silica Gel Fractions | Further Fractionated Extract | Not Specified | [2] |
| Reversed-Phase HPLC | Sephadex LH-20 Fractions | This compound S | Not Specified | [2] |
| Reversed-Phase HPLC | Sephadex LH-20 Fractions | This compound T | Not Specified | [2] |
| Reversed-Phase HPLC | Sephadex LH-20 Fractions | This compound U | Not Specified | [2] |
| Reversed-Phase HPLC | Sephadex LH-20 Fractions | This compound V | Not Specified | [2] |
Experimental Protocols
The following are detailed protocols for the key experiments in the purification of brevianamides.
Protocol 1: Fungal Fermentation and Extraction
This protocol is based on the solid-state fermentation of Aspergillus versicolor.
1. Fungal Culture and Fermentation: a. Prepare a solid culture medium, for example, rice, in suitable fermentation flasks. b. Inoculate the sterile medium with a spore suspension of the desired fungal strain (e.g., Aspergillus versicolor). c. Incubate the culture under appropriate conditions (e.g., temperature, humidity, and duration) to allow for fungal growth and production of secondary metabolites.
2. Extraction: a. Following fermentation, soak the entire solid culture in ethyl acetate. b. Agitate the mixture for a sufficient period to ensure thorough extraction of the metabolites. c. Filter the mixture to separate the solid fungal biomass and rice from the ethyl acetate extract. d. Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.
3. Solvent Partitioning: a. Dissolve the crude extract in a mixture of ethyl acetate and water. b. Separate the ethyl acetate layer, which will contain the majority of the brevianamides and other non-polar to moderately polar metabolites. c. Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the final crude extract for chromatographic purification. From one such extraction, 13.9 g of ethyl acetate solubles were obtained.[2]
Protocol 2: Silica Gel Column Chromatography
This protocol describes the initial fractionation of the crude extract.
1. Column Preparation: a. Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in a non-polar solvent such as hexane (B92381). b. Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free column bed. c. Equilibrate the column by washing with the starting mobile phase.
2. Sample Loading: a. Dissolve the crude extract (e.g., 13.9 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the starting mobile phase). b. Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel and carefully adding it to the top of the column.
3. Elution: a. Elute the column with a stepwise or gradient mobile phase of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or chloroform (B151607) in methanol (B129727). b. Collect fractions of the eluate and monitor the composition of each fraction by thin-layer chromatography (TLC).
4. Fraction Pooling: a. Combine fractions with similar TLC profiles. b. Evaporate the solvent from the pooled fractions to obtain semi-purified extracts for the next purification step.
Protocol 3: Sephadex LH-20 Chromatography
This protocol is for the size-exclusion chromatography of the semi-purified fractions.
1. Column Preparation: a. Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol or a mixture of dichloromethane and methanol) for several hours. b. Pack a column with the swollen Sephadex LH-20 resin and equilibrate with the mobile phase.
2. Sample Application and Elution: a. Dissolve the semi-purified fraction from the silica gel column in a small volume of the mobile phase. b. Apply the sample to the top of the Sephadex LH-20 column. c. Elute the column with the mobile phase at a constant flow rate. d. Collect fractions and monitor by TLC or HPLC.
3. Fraction Pooling: a. Pool the fractions containing the target brevianamides. b. Concentrate the pooled fractions to yield an enriched this compound mixture.
Protocol 4: Reversed-Phase Semi-Preparative HPLC
This is the final purification step to isolate pure brevianamides.
1. System Preparation: a. Use a semi-preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA). b. Install a reversed-phase column (e.g., C18, 5 µm particle size). c. Equilibrate the column with the initial mobile phase conditions.
2. Mobile Phase: a. Prepare a mobile phase consisting of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. b. A gradient elution is commonly used, starting with a higher proportion of water and gradually increasing the organic solvent concentration.
3. Sample Injection and Fraction Collection: a. Dissolve the enriched this compound fraction in the mobile phase or a compatible solvent. b. Inject the sample onto the column. c. Monitor the chromatogram and collect the peaks corresponding to the desired brevianamides.
4. Post-Purification: a. Evaporate the solvent from the collected fractions, often under a stream of nitrogen or using a lyophilizer, to obtain the pure this compound. b. Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and mass spectrometry.
References
Application Notes and Protocols for In Vitro Testing of Brevianamide Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current knowledge and detailed protocols for the in vitro evaluation of brevianamide and its analogs against Mycobacterium tuberculosis (M. tuberculosis). The information is based on published data regarding this compound S, a promising natural product with selective anti-mycobacterial activity.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel anti-tubercular agents with new mechanisms of action. This compound S, a dimeric diketopiperazine alkaloid isolated from the marine-derived fungus Aspergillus versicolor, has demonstrated selective in vitro activity against Mycobacterium bovis Bacille Calmette-Guérin (BCG), a commonly used surrogate for the virulent M. tuberculosis.[1][2][3][4][5][6] This selectivity suggests a novel mechanism of action, making this compound S a compelling lead compound for the development of new anti-TB drugs.[2][3][4][5] The total synthesis of this compound S has been achieved, enabling the generation of analogs for structure-activity relationship (SAR) studies to optimize its anti-tubercular potency.[1][4][5]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound S against M. bovis BCG.
| Compound | Organism | MIC (μg/mL) | Positive Control | MIC (μg/mL) of Control | Reference |
| This compound S | Mycobacterium bovis BCG | 6.25 | Isoniazid | 0.05 | [3] |
Note: this compound S did not show significant activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), or the fungus Candida albicans.[3]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound and its analogs against M. tuberculosis (H37Rv strain) and/or M. bovis BCG. These protocols are based on standard methodologies used in mycobacteriology.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes a common method for determining the MIC of a compound against M. tuberculosis.
Materials:
-
This compound compound (and/or analogs)
-
Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Resazurin solution
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Negative control (no drug)
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv or M. bovis BCG in supplemented Middlebrook 7H9 broth until mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:20 in fresh broth to obtain the final inoculum.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in supplemented Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the diluted compound.
-
Include wells for a positive control (drug with known MIC), a negative control (inoculum with no drug), and a solvent control (inoculum with the highest concentration of the solvent used).
-
-
Incubation:
-
Seal the microplate and incubate at 37°C for 5-7 days for M. bovis BCG or 7-10 days for M. tuberculosis H37Rv.
-
-
Addition of Indicator Dyes:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
-
Reading the Results:
-
A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the concentration of a compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Supplemented Middlebrook 7H10 agar (B569324) plates
-
Sterile saline solution with 0.05% Tween 80
Procedure:
-
Sub-culturing from MIC plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot the aliquot onto a quadrant of a supplemented Middlebrook 7H10 agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
-
Determining MBC:
-
Observe the plates for colony formation.
-
The MBC is the lowest concentration of the compound that results in no visible colony growth, corresponding to a ≥99.9% killing of the initial inoculum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of this compound and its analogs against Mycobacterium tuberculosis.
Caption: Workflow for in vitro anti-TB drug screening.
Proposed Drug Discovery and Development Pathway
This diagram outlines a logical progression from initial screening to lead optimization for this compound as a potential anti-tubercular drug.
Caption: this compound anti-TB drug development pathway.
References
Application Notes and Protocols: Labeling Brevianamide for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of complex indole (B1671886) alkaloids produced by various fungi, notably from the Aspergillus and Penicillium genera. These natural products exhibit a wide range of biological activities, including antibacterial, antifungal, insecticidal, and antithrombotic effects. Their intricate chemical structures and potent biological activities make them compelling candidates for drug discovery and development. However, for many brevianamides, the precise molecular targets and mechanisms of action remain to be fully elucidated.
These application notes provide a comprehensive guide to labeling brevianamide compounds for use in mechanism of action (MoA) and target identification studies. We will focus on two exemplary brevianamides: this compound F, which has been shown to modulate the MAPK signaling pathway, and this compound S, a promising anti-tuberculosis agent with a novel proposed mechanism of action.
Data Presentation
The following tables summarize the available quantitative data for this compound F and this compound S. It is important to note that while direct, experimentally determined binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) against purified protein targets are the gold standard for quantitative assessment, such data for brevianamides are not widely available in the public domain. The tables below present a combination of cell-based assay data and computational predictions to guide researchers.
| Compound | Assay Type | Target/Organism | Value | Reference |
| This compound F | Cell-based | PI3Kα | IC50: 4.8 μM | [1][2] |
| This compound F | Molecular Docking | Factor VII (F7) | Binding Energy: -40.75 kJ/mol | [3] |
| This compound F | Molecular Docking | Mitogen-activated protein kinase 14 (MAPK14/p38α) | Binding Energy: -36.94 kJ/mol | [3] |
| This compound F | Molecular Docking | Mitogen-activated protein kinase kinase 7 (MAP2K7) | Binding Energy: -34.81 kJ/mol | [3] |
| This compound F | Molecular Docking | RAC-alpha serine/threonine-protein kinase (AKT2) | Binding Energy: -34.43 kJ/mol | [3] |
| This compound S | Minimum Inhibitory Concentration (MIC) | Mycobacterium bovis BCG | 6.25 µg/mL | [4] |
Table 1: Quantitative Data for this compound F and S. This table provides a summary of the currently available quantitative data. Note that the binding energies for this compound F are predicted values from molecular docking studies and not experimentally determined binding affinities.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated this compound F Probe
This protocol describes a plausible method for the synthesis of a biotinylated this compound F derivative for use in affinity-based target identification studies. The strategy involves modifying a known synthetic route to introduce a linker for biotin (B1667282) conjugation at a position unlikely to interfere with its biological activity. Based on the structure of this compound F (cyclo(L-Trp-L-Pro)), the indole nitrogen of the tryptophan residue presents a potential site for modification with a linker that extends away from the core structure.
Materials:
-
This compound F
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N-(6-Bromohexyl)phthalimide
-
Hydrazine (B178648) monohydrate
-
Biotin-NHS ester (N-Hydroxysuccinimide ester of biotin)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Alkylation of the Indole Nitrogen:
-
Dissolve this compound F (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Carefully add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add a solution of N-(6-bromohexyl)phthalimide (1.5 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the phthalimide-protected amino-linker-conjugated this compound F.
-
-
Deprotection of the Amine:
-
Dissolve the product from the previous step in ethanol.
-
Add hydrazine monohydrate (10 equivalents) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide (B32825) precipitate.
-
Concentrate the filtrate under reduced pressure to yield the amino-linker-conjugated this compound F.
-
-
Biotinylation:
-
Dissolve the amino-linker-conjugated this compound F (1 equivalent) in a mixture of DCM and DMF.
-
Add triethylamine (3 equivalents) to the solution.
-
Add a solution of Biotin-NHS ester (1.5 equivalents) in DMF dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final biotinylated this compound F probe by silica gel column chromatography.
-
Protocol 2: Target Identification using Affinity Chromatography with Biotinylated this compound F
This protocol outlines the use of the synthesized biotinylated this compound F probe to isolate its protein binding partners from cell lysates.
Materials:
-
Biotinylated this compound F probe
-
Control biotinylated molecule (e.g., biotin-PEG linker)
-
Streptavidin-agarose beads
-
Cell lysate from a relevant cell line (e.g., human platelets or endothelial cells for antithrombotic studies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Equipment for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Preparation of Affinity Matrix:
-
Wash streptavidin-agarose beads with wash buffer to remove any preservatives.
-
Incubate the beads with the biotinylated this compound F probe (and the control biotinylated molecule in a separate tube) for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads extensively with wash buffer to remove any unbound probe.
-
-
Affinity Pull-down:
-
Prepare a clarified cell lysate by lysing cells in lysis buffer and centrifuging to remove cellular debris.
-
Incubate the clarified lysate with the prepared affinity matrix (and the control matrix) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. For SDS-PAGE analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. For mass spectrometry, elution can be performed with a solution of free biotin or by on-bead digestion.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands.
-
Identify specific binding partners by comparing the protein bands from the this compound F probe pull-down with the control pull-down.
-
Excise unique bands for identification by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
For a more comprehensive analysis, the entire eluate can be subjected to proteomic analysis by mass spectrometry.
-
Protocol 3: In-cell Visualization using a Fluorescently Labeled this compound
This protocol describes a conceptual approach for synthesizing and using a fluorescently labeled this compound for cellular imaging studies. The synthesis would involve conjugating a fluorescent dye to a modified this compound, similar to the biotinylation protocol.
Conceptual Synthesis of a Fluorescent this compound Probe:
A similar strategy to Protocol 1 can be employed, where an amino-linker is attached to the this compound scaffold. This amine can then be reacted with an amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorescein (B123965) or rhodamine derivative) to yield the fluorescent probe.
Cellular Imaging Protocol:
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Treat the cells with the fluorescently labeled this compound probe at a suitable concentration and for a specific duration. Include a vehicle control and a control with an unconjugated fluorescent dye.
-
-
Cell Fixation and Permeabilization (Optional):
-
For visualizing intracellular localization, cells can be fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
-
Fluorescence Microscopy:
-
Image the cells using a confocal or widefield fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Co-staining with organelle-specific markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria) can help determine the subcellular localization of the this compound probe.
-
-
Image Analysis:
-
Analyze the acquired images to determine the localization and potential accumulation of the fluorescent this compound within the cells.
-
Visualizations
Caption: Workflow for labeling this compound and its use in target identification.
Caption: Proposed mechanism of this compound F modulating the MAPK and coagulation pathways.
References
Application Notes: Brevianamide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of indole (B1671886) alkaloids produced by fungi, primarily from the genera Penicillium and Aspergillus. These secondary metabolites have garnered interest in agricultural research due to their biological activities, most notably their insecticidal properties. Brevianamide A, the most well-studied of this family, has demonstrated potent antifeedant effects against significant agricultural pests.[1][2] These application notes provide a summary of the current understanding, quantitative data, and experimental protocols related to the use of brevianamides in an agricultural context.
Insecticidal and Antifeedant Activity
The primary application of brevianamides in agricultural research is their activity against insect pests. This compound A has been identified as a potent antifeedant, deterring the feeding of lepidopteran larvae, which are major defoliators of various crops.
Quantitative Data on Insecticidal Activity
The following table summarizes the reported antifeedant and insecticidal activity of brevianamides against key agricultural pests.
| Compound | Target Insect | Bioassay Type | Concentration | Observed Effect | Reference |
| This compound A | Spodoptera frugiperda (Fall Armyworm) | Antifeedant | 1000 ppm | Potent antifeedant activity | [1] |
| This compound A | Spodoptera frugiperda (Fall Armyworm) | Antifeedant | 100 ppm | Retained antifeedant activity | [1] |
| This compound A | Heliothis virescens (Tobacco Budworm) | Antifeedant | 1000 ppm | Potent antifeedant activity | [1] |
| This compound A | Heliothis virescens (Tobacco Budworm) | Antifeedant | 100 ppm | Retained antifeedant activity | [1] |
| This compound D | Spodoptera frugiperda (Fall Armyworm) | Growth Inhibition | Not Specified | More effective than this compound A at reducing pupal weight | [1] |
Antifungal and Other Activities
While the primary focus of research has been on insecticidal properties, some this compound derivatives have been investigated for other biological activities. This compound F and S have shown some antibacterial and antifungal activity, though their efficacy against specific plant pathogens is not well-documented in the available literature.[3] There is currently a lack of substantial evidence to support the use of brevianamides as herbicides or for their phytotoxic effects on crops.
Experimental Protocols
Protocol: Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol is a generalized procedure based on standard entomological assays for evaluating the antifeedant properties of brevianamides.
Objective: To determine the antifeedant activity of a this compound compound against a target lepidopteran larva.
Materials:
-
This compound compound (e.g., this compound A)
-
Solvent for dissolving the compound (e.g., acetone, ethanol)
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., cotton, corn, tobacco, depending on the target insect)
-
Target insect larvae (e.g., 3rd or 4th instar Spodoptera frugiperda or Heliothis virescens)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Cork borer or leaf punch
-
Micropipettes
-
Forceps
-
Leaf area meter or scanner and image analysis software
-
Incubator or controlled environment chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound compound in the chosen solvent.
-
From the stock solution, prepare a series of test concentrations (e.g., 100 ppm, 500 ppm, 1000 ppm) by serial dilution.
-
Include a surfactant in the final dilutions to ensure even coating of the leaf surface.
-
Prepare a control solution containing the solvent and surfactant only.
-
-
Preparation of Leaf Discs:
-
Excise leaf discs of a uniform size from healthy, untreated host plant leaves using a cork borer.
-
Immerse the leaf discs in the respective test solutions for a standardized period (e.g., 10-20 seconds).
-
Allow the leaf discs to air dry completely.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Each concentration, including the control, should have multiple replicates (e.g., 10-20).
-
-
Incubation and Data Collection:
-
Place the Petri dishes in an incubator set to appropriate conditions (e.g., 25 ± 2°C, >70% relative humidity, and a defined photoperiod).
-
After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf discs from the Petri dishes.
-
Measure the area of the leaf disc consumed in both the treatment and control groups using a leaf area meter or by scanning the discs and analyzing the images.
-
-
Data Analysis:
-
Calculate the percentage of antifeedant activity using the following formula: Antifeedant Index (%) = [(C - T) / (C + T)] x 100 Where:
-
C = Area of leaf consumed in the control group
-
T = Area of leaf consumed in the treatment group
-
-
Expected Results: A dose-dependent increase in the antifeedant index is expected for an active compound.
Mode of Action and Signaling Pathways
The precise molecular mode of action of brevianamides as insect antifeedants has not been fully elucidated in the reviewed literature. It is hypothesized that these compounds may interact with the gustatory (taste) receptors of insects, leading to feeding deterrence. However, the specific receptors or signaling pathways involved have not yet been identified. Further research is required to understand the neurophysiological effects of brevianamides on insect pests.
Visualizations
Caption: Workflow for the insect antifeedant bioassay.
Caption: Logical flow of this compound A's agricultural application.
References
Elucidating the Brevianamide Biosynthetic Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key techniques and experimental protocols used to elucidate the intricate biosynthetic pathway of brevianamides, a class of fungal indole (B1671886) alkaloids with significant biological activities. These methods are essential for understanding the enzymatic machinery involved, enabling pathway engineering for improved production, and facilitating the discovery of novel analogs with therapeutic potential.
Introduction to Brevianamide Biosynthesis
Brevianamides are complex natural products characterized by a bicyclo[2.2.2]diazaoctane core. Their biosynthesis involves a series of enzymatic transformations, including the formation of a diketopiperazine (DKP) scaffold, prenylation, oxidation, and a key intramolecular Diels-Alder (IMDA) reaction. The elucidation of this pathway has been a significant endeavor, relying on a combination of genetic, biochemical, and synthetic biology approaches. Key enzymes in the pathway from Penicillium brevicompactum and other fungi include a non-ribosomal peptide synthetase (NRPS), prenyltransferases, flavin-dependent monooxygenases (FMOs), cytochrome P450s, and an isomerase/semipinacolase.
Key Techniques for Pathway Elucidation
The following sections detail the primary experimental strategies employed to dissect the this compound biosynthetic pathway.
Heterologous Expression of Biosynthetic Genes
Heterologous expression is a powerful technique to functionally characterize individual enzymes or entire pathways in a controlled genetic background, away from the complex regulatory networks of the native producer. Escherichia coli and Aspergillus oryzae are commonly used hosts.
Application Note: This technique is crucial for confirming the function of a specific gene product by observing the conversion of a known substrate to a product. It also forms the basis for metabolic engineering efforts to produce brevianamides or their precursors in a more tractable host. An engineered biosynthetic pathway in E. coli has been successfully designed, composed of six enzymes from different kingdoms of life, to produce this compound precursors.[1][2]
Experimental Protocol: Heterologous Expression in E. coli
-
Gene Amplification and Cloning:
-
Amplify the biosynthetic gene of interest (e.g., bvnB, notF) from the genomic DNA of the producing organism using PCR with primers containing appropriate restriction sites.
-
Clone the PCR product into a suitable E. coli expression vector (e.g., pET series, pQE series) under the control of an inducible promoter (e.g., T7, tac).
-
-
Transformation:
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB, TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding a specific concentration of the inducer (e.g., 0.1-1 mM IPTG).
-
Continue incubation at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein expression.
-
-
Product Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and extract metabolites with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction.
-
Gene Knockout Studies
Gene knockout is used to definitively establish the in vivo function of a gene within the native producing organism or an engineered host. By deleting a specific gene, researchers can observe the resulting metabolic changes, such as the accumulation of a substrate or the absence of a product.
Application Note: This method provides strong evidence for the role of a particular gene in the biosynthetic pathway. For instance, disrupting the gene encoding a P450 enzyme in P. brevicompactum led to the accumulation of a shunt product, revealing the function of the upstream enzyme and the subsequent non-enzymatic cyclization.[1] In engineered E. coli, knocking out competing pathways, such as the pfkA gene to enhance NADPH pools, has been shown to significantly increase the production of this compound precursors.[1][3]
Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout in E. coli
-
Guide RNA (gRNA) Design:
-
Design a 20-nucleotide gRNA sequence targeting a specific region of the gene of interest (e.g., pfkA). Ensure the target sequence is unique within the E. coli genome and is adjacent to a Protospacer Adjacent Motif (PAM).
-
-
Plasmid Construction:
-
Clone the designed gRNA into a Cas9-expressing plasmid.
-
Construct a donor DNA template containing flanking homology arms (typically ~500 bp) upstream and downstream of the target gene, with the desired deletion or modification.
-
-
Transformation and Knockout Induction:
-
Co-transform the Cas9/gRNA plasmid and the donor DNA into the target E. coli strain.
-
Induce the expression of Cas9 and the gRNA to initiate DNA cleavage and homology-directed repair.
-
-
Verification of Knockout:
-
Screen for successful knockout mutants by colony PCR using primers flanking the target gene.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
In Vitro Enzymatic Assays
In vitro assays using purified enzymes allow for the detailed characterization of enzyme function, including substrate specificity, kinetic parameters, and cofactor requirements.
Application Note: This technique is essential for understanding the precise biochemical role of an enzyme. For example, in vitro assays with the purified prenyltransferase FtmPT1 from Aspergillus fumigatus determined its high specificity for dimethylallyl diphosphate (B83284) and its ability to accept various tryptophan-containing cyclic dipeptides as substrates.[4] Similarly, in vitro studies have demonstrated the versatility of the prenyltransferase NotF and the flavin-dependent monooxygenase BvnB in accepting non-native substrates.[3]
Experimental Protocol: In Vitro Assay for a Prenyltransferase (e.g., FtmPT1/NotF)
-
Protein Purification:
-
Express the His-tagged prenyltransferase in E. coli as described in section 2.1.
-
Lyse the cells and purify the soluble protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Assess protein purity by SDS-PAGE.
-
-
Enzymatic Reaction:
-
Set up the reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the purified enzyme, the diketopiperazine substrate (e.g., this compound F), and the prenyl donor (e.g., dimethylallyl pyrophosphate - DMAPP).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.
-
-
Product Analysis:
-
Quench the reaction (e.g., by adding methanol).
-
Analyze the reaction mixture by HPLC and LC-MS to detect the prenylated product.
-
-
Kinetic Analysis:
-
Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetics (Km and Vmax). For FtmPT1, the Km values for this compound F and DMAPP were determined to be 55 µM and 74 µM, respectively, with a turnover number of 5.57 s-1.[4]
-
Quantitative Data Summary
| Technique | Organism/System | Gene/Enzyme | Modification/Condition | Result | Reference |
| Heterologous Production | E. coli | Engineered Pathway | Glycerol media + prenol | 5.3 mg/L of (-)-dehydrothis compound E | [1][2] |
| Heterologous Production | E. coli | Engineered Pathway | ΔpfkA mutant, enhanced NADPH | 20.6 mg/L of (-)-dehydrothis compound E | [1][2] |
| Chemical Conversion | In vitro | (-)-dehydrothis compound E | LiOH rearrangement | 70% combined yield of (+)-brevianamides A and B | [1][2] |
| In Vitro Kinetics | Purified Enzyme | FtmPT1 | This compound F as substrate | Km = 55 µM | [4] |
| In Vitro Kinetics | Purified Enzyme | FtmPT1 | DMAPP as substrate | Km = 74 µM | [4] |
| In Vitro Kinetics | Purified Enzyme | FtmPT1 | - | Turnover number = 5.57 s-1 | [4] |
Visualizing the Pathway and Workflows
To better understand the relationships between the different components of the this compound biosynthetic pathway and the experimental approaches used to study it, the following diagrams are provided.
Caption: Simplified biosynthetic pathway for brevianamides A and B.
References
Application Notes & Protocols: Genetic Manipulation of Fungi for Increased Brevianamide Yield
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the genetic strategies and detailed protocols for enhancing the production of brevianamide alkaloids in filamentous fungi.
Introduction
Brevianamides are a class of fungal indole (B1671886) alkaloids known for their complex structures, including the bicyclo[2.2.2]diazaoctane core, and a range of biological activities.[1][2] this compound A, for instance, exhibits potent antifeedant properties.[2] These compounds are naturally produced by various Penicillium and Aspergillus species. However, the yields from wild-type fungal strains are often too low for commercial applications, necessitating the development of genetically engineered strains for enhanced production.[3][4]
This document outlines key genetic manipulation strategies, presents a summary of reported yield improvements, and provides detailed experimental protocols for researchers aiming to increase this compound production in filamentous fungi.
Genetic Strategies for Enhancing this compound Yield
Several genetic engineering approaches can be employed to boost the production of secondary metabolites like brevianamides. These strategies primarily focus on increasing the expression of the biosynthetic gene cluster (BGC), optimizing regulatory networks, and eliminating competing metabolic pathways.
Overexpression of Biosynthetic Genes
The core of this compound synthesis is the this compound BGC, which includes genes encoding key enzymes such as a non-ribosomal peptide synthetase (e.g., BvnA), a prenyltransferase (BvnC), a flavin-dependent monooxygenase (BvnB), and an isomerase/semipinacolase (BvnE).[1][5] A direct approach to increase yield is to place these essential genes under the control of strong, constitutive, or inducible promoters.
Manipulation of Transcription Factors (TFs)
The expression of biosynthetic gene clusters is often governed by specific transcription factors.[6][7] Overexpressing a pathway-specific positive regulator can activate the entire gene cluster, leading to a significant increase in metabolite production.[6][8][9] Conversely, deleting or down-regulating a repressor can also de-repress the cluster and enhance yield.[7] The development of hybrid or synthetic TFs, which fuse a native DNA-binding domain with a potent activation domain, offers a powerful tool to overcome native regulatory controls and drive high-level expression.[6][10]
Engineering Global Regulatory Networks
Fungal secondary metabolism is controlled by global regulators that respond to environmental cues like light and nutrient availability. The Velvet complex, comprising proteins like VeA, VelB, and LaeA, is a key regulatory system.[11][12] LaeA, a methyltransferase-domain protein, is a well-established global regulator of secondary metabolism.[13] Overexpression of laeA or manipulation of the Velvet complex components can lead to the activation of otherwise silent or weakly expressed BGCs, including the one for this compound.[11][12][14][15]
CRISPR-Cas9 Mediated Genome Editing
The CRISPR-Cas9 system provides a versatile platform for precise genome editing in filamentous fungi.[16][17][18] It can be used to:
-
Knock out competing pathways: Deleting genes for competing secondary metabolite pathways can redirect precursor flux towards this compound synthesis.
-
Promoter replacement: Replacing the native promoter of a key biosynthetic gene or transcription factor with a stronger promoter.[19]
-
Gene integration: Precisely inserting additional copies of biosynthetic genes or entire expression cassettes into the fungal genome.[17] CRISPR-based systems have been successfully applied in various Aspergillus species to enhance the production of valuable secondary metabolites.[16][17][18]
Quantitative Data Summary
While much of the research has focused on elucidating the biosynthetic pathway, some studies provide quantitative data on engineered strains. Notably, much of the high-yield production has been achieved through heterologous expression in model organisms.
| Host Organism | Genetic Strategy | Key Genes/Elements Manipulated | Product | Titer | Citation |
| Escherichia coli | Heterologous expression of engineered pathway | NascA, DmtD2/DmtE2, NotF, BvnB, PhoN, IPK | (-)-dehydrothis compound E (precursor) | 5.3 mg/L | [3][4] |
| Escherichia coli | Enhanced NADPH pools in the above strain | - | (-)-dehydrothis compound E (precursor) | 20.6 mg/L | [3][4] |
| Monascus pilosus | CRISPR/Cas9 knockout of a global regulator | mpclr4 (DNA damage response gene) | Monacolin K (different metabolite) | 52.6% increase | [17] |
Note: The table includes examples of yield increases for other secondary metabolites to illustrate the potential of the described techniques, as specific quantitative data for engineered fungal this compound production is limited in the provided search results.
Visualizations: Pathways and Workflows
This compound A Biosynthetic Pathway
The biosynthesis of this compound A begins with the condensation of L-tryptophan and L-proline and proceeds through several enzymatic steps.
Caption: Simplified biosynthetic pathway for this compound A.
Regulatory Control by the Velvet Complex
The LaeA-VeA-VelB (Velvet) complex is a key regulator of secondary metabolism, often activated in the absence of light.
Caption: The Velvet complex regulation of the this compound gene cluster.
Experimental Workflow for CRISPR-Cas9 Gene Editing
A general workflow for using CRISPR-Cas9 to modify a fungal genome for enhanced metabolite production.
Caption: Workflow for CRISPR-Cas9-mediated strain improvement.
Detailed Experimental Protocols
Protocol 1: Agrobacterium-Mediated Transformation (AMT) for Gene Overexpression
AMT is a reliable method for introducing DNA into filamentous fungi without the need for protoplast preparation.[20][21][22] This protocol is adapted for Aspergillus species.[20][23]
Materials:
-
Agrobacterium tumefaciens strain (e.g., LBA1100)
-
Binary vector containing the gene of interest under a strong promoter (e.g., pAN5750-derived) and a selection marker (e.g., hygromycin resistance).
-
Aspergillus conidiospores.
-
Induction Medium (IM) with acetosyringone (B1664989) (AS).
-
Co-cultivation plates (e.g., Minimal Medium, MM).
-
Selection plates (MM with hygromycin and cefotaxim).
Procedure:
-
Vector Construction: Clone the gene of interest (e.g., laeA or a pathway TF) into a suitable binary vector. Transform the final plasmid into A. tumefaciens via electroporation.
-
Agrobacterium Culture: Inoculate a single colony of transformed A. tumefaciens into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C.
-
Induction: Inoculate 50 mL of Induction Medium (IM) with the overnight culture to an OD600 of ~0.15. Add 200 µM acetosyringone (AS) to induce the vir genes. Grow at 28°C for 6-8 hours until OD600 reaches 0.6-0.8.
-
Fungal Spore Preparation: Harvest fresh conidiospores from a 5-7 day old Aspergillus culture grown on PDA. Resuspend spores in sterile water with 0.05% Tween-80 and filter through sterile glass wool to remove mycelia. Adjust the spore concentration to 1 x 10^6 spores/mL.
-
Co-cultivation: Mix 100 µL of the induced Agrobacterium culture with 100 µL of the fungal spore suspension. Spread the mixture onto co-cultivation plates overlaid with a nitrocellulose membrane.
-
Incubation: Incubate the co-cultivation plates at 22-25°C for 48-72 hours.[20] Lower temperatures are often beneficial for T-DNA transfer.[20]
-
Selection: Transfer the nitrocellulose membrane to a selection plate containing MM agar (B569324) with a fungal selection agent (e.g., 100 µg/mL hygromycin B) and an antibiotic to kill Agrobacterium (e.g., 200 µg/mL cefotaxim).
-
Isolation of Transformants: Incubate at 28°C for 5-10 days.[20][23] Putative transformants will appear as resistant colonies. Isolate these colonies onto fresh selection plates for purification.
-
Verification: Confirm gene integration in purified transformants via PCR using primers specific to the integrated cassette.
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout
This protocol outlines a marker-free gene deletion strategy using pre-assembled Cas9-sgRNA ribonucleoproteins (RNPs) and a short DNA repair template, which is highly efficient in fungi.[24]
Materials:
-
Purified Cas9 protein with a nuclear localization signal (NLS).
-
In vitro transcribed or synthetic single guide RNA (sgRNA) targeting the gene of interest.
-
Short (80-120 bp) double-stranded DNA repair template with arms homologous to the regions flanking the desired deletion site.
-
Fungal protoplasts.
-
Protoplasting buffer (e.g., containing lysing enzymes like Glucanex).
-
PEG-CaCl2 solution.
-
Regeneration medium (e.g., MM with sorbitol).
Procedure:
-
sgRNA Design: Design and synthesize an sgRNA targeting an early exon of the gene to be deleted. Ensure the target site has a suitable Protospacer Adjacent Motif (PAM).
-
Protoplast Preparation: Generate fungal protoplasts by treating young mycelia with a cell wall-degrading enzyme cocktail.[21] Harvest and wash the protoplasts carefully. Adjust to a concentration of 1 x 10^7 protoplasts/mL.
-
RNP Assembly: Incubate purified Cas9 protein with the sgRNA at room temperature for 15-20 minutes to allow the RNP complex to form.
-
Transformation: Add the DNA repair template to the pre-assembled RNP complex. Mix this with 100 µL of the protoplast suspension. Add PEG-CaCl2 solution to facilitate uptake and incubate on ice for 20-30 minutes.
-
Regeneration: Plate the transformation mixture onto regeneration agar plates. Since this is a marker-free system, there is no antibiotic selection at this stage. Incubate for 3-5 days until colonies appear.
-
Screening: Randomly pick individual colonies and grow them on fresh plates.
-
Verification: Extract genomic DNA from the isolates. Screen for the desired deletion using PCR with primers flanking the target region. A successful deletion will result in a smaller PCR product compared to the wild-type. Confirm the deletion by Sanger sequencing.
Protocol 3: Quantification of Brevianamides by LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for the sensitive and specific quantification of secondary metabolites.[25][26][27]
Materials:
-
Fungal culture extracts (e.g., ethyl acetate (B1210297) extraction of liquid culture).
-
This compound A analytical standard.
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water with 0.1% formic acid).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column.
Procedure:
-
Sample Preparation: Grow the fungal strain (wild-type and engineered) in a suitable production medium. After incubation, extract the culture broth and/or mycelium with an organic solvent like ethyl acetate. Evaporate the solvent and re-dissolve the crude extract in a known volume of methanol or mobile phase.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound A of known concentrations (e.g., 1 ng/mL to 1000 ng/mL) in the same solvent as the samples.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound A (and other related compounds if desired) by infusing the standard. For this compound A (C26H29N3O3, MW ~431.53), the protonated molecule [M+H]+ at m/z 432.2 would be the precursor ion. Fragment this ion to find a stable, high-intensity product ion for quantification.
-
-
Data Analysis:
-
Integrate the peak area for the specific MRM transition of this compound A in both the standards and the samples.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound A in the fungal extracts by interpolating their peak areas from the standard curve. Express the final yield as mg per liter of culture (mg/L).
-
References
- 1. Fungal-derived this compound assembly by a stereoselective semipinacolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcription Factor Engineering in Aspergillus nidulans Leads to the Discovery of an Orsellinaldehyde Derivative Produced via an Unlinked Polyketide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic over-expression of secondary metabolism transcription factors to reveal the pharmaceutical potential of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LaeA and VeA are involved in growth morphology, asexual development, and mycotoxin production in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Agrobacterium-mediated transformation of the filamentous fungus Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. longdom.org [longdom.org]
- 26. rsc.org [rsc.org]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Brevianamide Total Synthesis Yields
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the total synthesis of brevianamides. The following guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during key experimental stages, with a focus on improving reaction yields and diastereoselectivity.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of brevianamides, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in the Final Diels-Alder Cyclization, Favoring Brevianamide B over this compound A
-
Question: My final base-mediated cascade reaction is producing a low yield of the desired this compound A and a majority of the undesired diastereomer, this compound B. How can I improve the diastereoselectivity?
-
Answer: This is a historically significant challenge in this compound synthesis. The formation of this compound B is often favored due to the stereochemistry established in earlier steps. Here are key considerations:
-
Synthetic Strategy: The timing of the indole (B1671886) oxidation is critical. Late-stage oxidation of the polycyclic indole intermediate often leads exclusively to this compound B due to the inherent steric bias of the molecule.[1][2] Adopting a biomimetic approach with an early-stage indole oxidation, as demonstrated by Lawrence and coworkers, is crucial for favoring the formation of this compound A.[1][2] This strategy involves the oxidation of (+)-dehydrodeoxythis compound E to form a dehydrothis compound E intermediate, which then undergoes a cascade reaction to yield the desired product with high diastereoselectivity.[1][3]
-
Reaction Conditions for the Cascade: The choice of base and solvent for the final cascade reaction (rearrangement and intramolecular Diels-Alder) is important. While various conditions have been explored, the use of aqueous lithium hydroxide (B78521) (LiOH) has been shown to effectively promote the desired transformation, yielding a high ratio of this compound A to B (typically >90:10).[2][3]
-
Issue 2: Low Yield in the Gold-Catalyzed Cascade for Pseudoindoxyl Formation
-
Question: I am attempting the gold(I)-catalyzed cascade to form the key pseudoindoxyl intermediate, as reported by Gagosz and coworkers, but my yields are significantly lower than reported. What are the likely causes and how can I optimize this step?
-
Answer: The gold(I)-catalyzed cascade is a powerful and efficient method, but its success can be sensitive to several factors. Here are some troubleshooting steps:
-
Catalyst Activity: The gold catalyst's activity is paramount. Ensure the use of a high-purity gold(I) catalyst, such as (IPr)AuNTf2. Deactivated or impure catalyst can lead to incomplete conversion or side reactions.
-
Solvent and Temperature: The reaction is typically performed in prenyl alcohol, which acts as both a solvent and a reactant.[4] The reaction temperature is also a critical parameter and should be carefully controlled, as temperatures that are too high can lead to decomposition, while temperatures that are too low may result in a sluggish reaction.
-
Substrate Purity: The purity of the starting materials, particularly the 2-alkynyl phenylazide precursor, is essential. Impurities can poison the catalyst or participate in undesired side reactions.
-
Inert Atmosphere: Gold-catalyzed reactions can be sensitive to air and moisture. It is crucial to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Issue 3: Formation of Multiple Side Products in Indole Alkaloid Synthesis
-
Question: My TLC analysis of the reaction mixture shows multiple spots, indicating the formation of several side products. How can I improve the reaction's selectivity?
-
Answer: The formation of multiple products is a common issue in complex syntheses. The following strategies can help improve selectivity:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product over thermodynamic side products, thus improving selectivity.[5]
-
Purity of Starting Materials: As with many sensitive reactions, impurities in the starting materials can lead to a variety of side reactions.[5] Ensure the purity of all reagents and solvents.
-
Protecting Groups: Sensitive functional groups on the starting materials may need to be protected to prevent their participation in undesired side reactions. The choice of protecting group is critical and should be orthogonal to the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the early stages of this compound synthesis, such as the Pictet-Spengler reaction?
A1: Low yields in the Pictet-Spengler reaction, a common method for constructing the tetrahydro-β-carboline core of indole alkaloids, can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly reduce the yield.[5]
-
Poor Quality of Starting Materials: Impurities in the tryptamine (B22526) or aldehyde/ketone starting materials can lead to side reactions and a lower yield of the desired product.[5]
-
Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical and often substrate-dependent.[5]
Q2: How can I minimize the formation of undesired regioisomers or other byproducts?
A2: The formation of undesired regioisomers and byproducts can often be mitigated by carefully controlling the reaction conditions. Lowering the reaction temperature may improve selectivity.[5] Additionally, ensuring the high purity of starting materials is crucial, as impurities can catalyze or participate in side reactions.[5]
Q3: My reaction is sensitive to atmospheric moisture. What precautions should I take?
A3: For moisture-sensitive reactions, it is essential to use anhydrous solvents and perform the experiment under an inert atmosphere, such as nitrogen or argon.[5] Glassware should be flame-dried or oven-dried before use.
Data Presentation
Table 1: Comparison of Overall Yields for this compound A Total Synthesis
| Synthetic Approach | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| Lawrence (2020) | Biomimetic, early-stage indole oxidation | 7 | 7.2 | [6] |
| Gagosz (2022) | Gold(I)-catalyzed cascade | 4 | 14 | [4] |
| Smith | Similar end-game to Lawrence | 7 | Not explicitly stated, but same overall efficiency as Lawrence | [4] |
Table 2: Yield Comparison for Key Synthetic Steps
| Reaction Step | Lawrence Approach Yield (%) | Gagosz Approach Yield (%) | Notes |
| Reverse Prenylation | 69 (over two steps) | N/A | The Lawrence synthesis utilizes a reverse prenylation.[3] |
| Gold-Catalyzed Cascade | N/A | 47 | This is a key step in the Gagosz synthesis for forming the pseudoindoxyl motif.[7] |
| Final Cascade to this compound A | 63 | 28 (one-pot, three steps) | The Lawrence approach has a higher yield in the final step.[3][4] |
Experimental Protocols
Protocol 1: Lawrence Biomimetic Cascade for this compound A Synthesis
This protocol is adapted from the work of Lawrence and coworkers for the final cascade reaction to produce this compound A.
-
Materials:
-
Dehydrothis compound E intermediate
-
Lithium hydroxide (LiOH)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the dehydrothis compound E intermediate in a suitable solvent (e.g., THF or a mixture of THF and water).
-
Add an aqueous solution of LiOH to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a suitable acid (e.g., dilute HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate this compound A and B.
-
Protocol 2: Gagosz Gold(I)-Catalyzed Cascade for Pseudoindoxyl Formation
This protocol is a general representation of the gold(I)-catalyzed cascade described by Gagosz and coworkers.
-
Materials:
-
2-Alkynyl phenylazide precursor
-
(IPr)AuNTf₂ (gold catalyst)
-
Prenyl alcohol (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-alkynyl phenylazide precursor in anhydrous prenyl alcohol.
-
Add the gold(I) catalyst (typically 5-10 mol%).
-
Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Comparative workflow of the Lawrence and Gagosz total syntheses of this compound A.
Caption: Logical workflow for troubleshooting low-yield reactions in this compound synthesis.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. thieme.de [thieme.de]
- 3. Bioinspired Total Synt... | Organic Chemistry [organicchemistry.eu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Total synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming low production of brevianamide in fungal culture
Welcome to the technical support center for overcoming challenges in fungal brevianamide production. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield of this compound in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: My fungal culture shows good biomass, but the yield of this compound is consistently low. What are the initial troubleshooting steps?
A1: Low yield despite healthy growth is a common issue that can stem from several factors. A systematic evaluation of your process is the best approach. Key areas to investigate include:
-
Suboptimal Harvest Time : The production of secondary metabolites like this compound is often growth-phase dependent. You may be harvesting too early or too late. A time-course experiment is recommended to pinpoint the peak of production.[1]
-
Inadequate Nutrient Levels : Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate) or suppressed by an overabundance of others.[1] Re-evaluate the composition of your culture medium.
-
Missing Precursors : The this compound biosynthetic pathway requires specific precursors, primarily L-tryptophan and L-proline, to form the initial diketopiperazine scaffold, this compound F.[1][2] Ensure these are available in the medium.
-
Non-Optimized Culture Conditions : Critical parameters such as pH, temperature, aeration, and agitation speed significantly influence secondary metabolite synthesis.[1] Verify that these are optimized for your specific fungal strain.
-
Metabolite Degradation : this compound may be unstable under your current culture or extraction conditions.[1] Consider factors like pH stability and light sensitivity during incubation and downstream processing.
Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?
A2: Inconsistent results often point to subtle variations in experimental procedures. To improve reproducibility, standardize the following:
-
Inoculum Quality : The age, size, and physiological state of your fungal inoculum must be consistent for every fermentation.[1] Develop a standardized protocol for inoculum preparation from a single-spore derived source.[3]
-
Media Preparation : Even minor variations in media components, final pH, and sterilization methods can impact fungal metabolism.[1] Ensure precise and consistent media preparation.
-
Environmental Control : Tightly control and monitor the temperature, humidity, and aeration in your incubator or fermenter.[1]
-
Extraction Procedure : Standardize all parameters of your extraction process, including solvent type and volume, extraction time, temperature, and agitation method.[1][4]
Q3: Can I increase this compound production by adding supplements to my culture?
A3: Yes, two common strategies are precursor feeding and elicitation.
-
Precursor Feeding : This involves adding biosynthetic intermediates to the culture medium.[5] For brevianamides, supplementing the medium with L-tryptophan and L-proline, the building blocks for the initial scaffold this compound F, can be effective.[1][2]
-
Elicitation : Elicitors are compounds that trigger a defense or stress response in the fungus, which can activate "silent" biosynthetic gene clusters or enhance the production of existing secondary metabolites.[6][7][8] Both biotic (e.g., fungal cell wall extracts) and abiotic (e.g., heavy metal salts, ethanol) elicitors can be tested.[5][6][8]
Q4: Is co-culturing a viable strategy to improve this compound yield?
A4: Co-culturing your producing strain with other microorganisms can be a powerful technique to induce the production of secondary metabolites that are not synthesized in pure culture.[1] Simulating microbial competition for resources can activate cryptic biosynthetic pathways.[9] For example, co-cultivation of Aspergillus fumigatus with Streptomyces bullii was shown to induce the production of this compound F and other alkaloids.[9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low this compound yield.
Initial Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common production issues.
Data & Pathways
Quantitative Data on Yield Enhancement
Genetic engineering offers a powerful method for significantly boosting production. By heterologously expressing the this compound pathway in E. coli and optimizing cofactor availability, researchers achieved a substantial increase in the yield of a key precursor, (-)-dehydrothis compound E.[2][10][11]
| Strain | Genetic Modification | Titer of Precursor 4 [mg/L] | Fold Increase | Reference |
| Engineered E. coli | Base Pathway | 5.3 | - | [2][10][11] |
| Engineered E. coli | ΔpfkA (NADPH enhancement) | 20.6 | ~3.9x | [2][10][11] |
This compound Biosynthetic Pathway
Understanding the biosynthetic pathway is critical for targeted optimization strategies like precursor feeding. The pathway involves several key enzymatic steps, starting from two amino acids and proceeding through a series of complex modifications to form the final this compound structures.
The enzyme BvnE is a critical isomerase/semipinacolase that controls the stereoselective formation of the intermediate that leads to this compound A.[12][13][14][15]
Experimental Protocols
Protocol 1: Systematic Optimization of Culture Conditions
This protocol is based on a systematic experimental design to efficiently screen multiple cultivation parameters and identify those that most significantly enhance this compound production.[16][17]
-
Step 1: Define Variables : Select key fungal culture parameters to investigate, such as growth time, temperature, culture nutrients (carbon/nitrogen sources), and agitation (shaking vs. still).[16][17]
-
Step 2: Experimental Design : Use a fractional factorial experimental design (FFED) to create a manageable set of experiments that covers the selected variables.[16][17]
-
Step 3: Small-Scale Cultivation : Perform the fungal cultures in triplicate according to the conditions laid out in the FFED matrix.[18]
-
Step 4: Extraction and Cleanup : After the incubation period, extract the secondary metabolites from both the mycelium and the broth. A general method is to use a solvent like ethyl acetate.[4] Use Solid-Phase Extraction (SPE) for sample cleanup to reduce matrix effects.[4][16][17]
-
Step 5: Analysis : Analyze all fractions by HPLC-UV-MS or UHPLC-HRMS/MS to quantify the relative abundance of this compound.[16][17]
-
Step 6: Data Analysis : Use chemometric analysis to process the data and determine which variables and interactions have the most significant positive effect on this compound yield.[16][17]
-
Step 7: Validation : Confirm the predicted optimal conditions by running a new experiment. If successful, these conditions can be used for larger-scale production.[17]
Protocol 2: Preparation and Application of Fungal Elicitors
This protocol describes how to prepare a crude elicitor from a non-producing fungal strain to stimulate this compound production in your target fungus.[6][19]
-
Elicitor Fungus Culture : Grow a suitable fungus (e.g., Aspergillus niger, Trichoderma reesei) in a liquid medium (like Potato Dextrose Broth) for 7-10 days.
-
Harvest Mycelia : Separate the fungal mycelia from the culture broth by filtration.
-
Homogenization : Wash the mycelia with distilled water, then homogenize them in a small amount of water or buffer using a blender or mortar and pestle.
-
Autoclaving : Autoclave the mycelial homogenate at 121°C for 20 minutes. This process lyses the cells and releases polysaccharides and other molecules that act as elicitors.[19]
-
Preparation : Centrifuge the autoclaved mixture and collect the supernatant. This supernatant is your crude elicitor preparation. Store it at 4°C.
-
Application : Add the elicitor preparation to your this compound-producing culture at various concentrations (e.g., 0.5%, 1%, 2% v/v) at a specific time point during growth (e.g., mid-log phase).
-
Analysis : Harvest the culture after a set elicitation period (e.g., 48-72 hours) and quantify the this compound yield compared to a non-elicited control culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culturing and Mating of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchtrend.net [researchtrend.net]
- 9. scispace.com [scispace.com]
- 10. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 15. Fungal-derived this compound assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Brevianamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of brevianamide alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Controlling Stereoselectivity in the Diels-Alder Cycloaddition
Q1: My intramolecular Diels-Alder reaction is yielding the undesired diastereomer as the major product. What factors influence the stereochemical outcome?
A1: The facial selectivity of the intramolecular Diels-Alder reaction in this compound synthesis is highly dependent on the oxidation state of the indole (B1671886) nucleus.
-
Unoxidized Indole Intermediates: Cycloadditions involving unoxidized indole intermediates tend to exhibit moderate syn-diastereoselectivity.[1]
-
Oxindole (B195798) Intermediates: In contrast, when the cycloaddition involves an oxindole intermediate, the reaction can proceed with complete anti-selectivity.[2]
Troubleshooting Steps:
-
Verify the Oxidation State of Your Intermediate: Ensure that the oxidation state of your indole core is appropriate for the desired stereochemical outcome.
-
Modify the Reaction Sequence: Consider altering the synthetic strategy to perform the oxidation after the cycloaddition if the syn-configured product is desired. A post-oxidation strategy can lead to the desired framework, which can then be selectively oxidized.[2]
-
Catalyst and Solvent Effects: While the inherent substrate control is dominant, a screen of Lewis acid catalysts and solvents may influence the diastereomeric ratio.
Challenges with the Domino Reaction and Semi-Pinacol Rearrangement
Q2: I am experiencing low yields and the formation of side products during the domino retro-5-exo-trig/[1][3]-alkyl shift/Diels-Alder reaction sequence. How can I optimize this crucial step?
A2: This cascade is sensitive to reaction conditions, particularly the base and solvent system used. The timing of the semi-pinacol rearrangement relative to the Diels-Alder reaction is critical for the successful synthesis of this compound A and B.[1][4]
-
Strong Base in Water: The use of a strong base, such as lithium hydroxide (B78521) (LiOH) in water, promotes the semi-pinacol[1][3]-shift to occur before the Diels-Alder reaction. This is crucial for avoiding the formation of undesired hydroxy-indolenine intermediates.[1]
-
Weaker Bases: Using weaker bases like potassium carbonate (K2CO3) in methanol (B129727) can lead to a domino retro-5-exo-trig/tautomerization/Diels-Alder sequence, forming diastereomeric hydroxy-indolenine structures as major products.[1]
Troubleshooting Steps:
-
Choice of Base and Solvent: Switch to a strong base like LiOH in an aqueous medium to favor the desired semi-pinacol rearrangement pathway.
-
Temperature Control: Maintain ambient temperature as elevated temperatures can lead to decomposition or side reactions.
-
Purity of Starting Material: Ensure the precursor, such as dehydrothis compound E, is of high purity, as impurities can interfere with the delicate domino sequence.
Protecting Group Strategies
Q3: During the hydrolysis of a methyl ester in my synthesis, I'm observing the unwanted opening of my phthaloyl protecting group. What are alternative protecting group strategies?
A3: The lability of the phthaloyl group under certain hydrolysis conditions is a known issue.[1][5]
Recommended Alternatives:
-
tert-Butoxycarbonyl (Boc): This group is stable to the basic conditions required for ester hydrolysis but can be readily removed with mild acid (e.g., TFA).[6][7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Fmoc is stable to acidic conditions and is cleaved by mild bases like piperidine, offering orthogonal protection.[6][8]
-
Trityl (Trt): This bulky protecting group can be used and is typically removed under acidic conditions.[5]
Troubleshooting Workflow for Protecting Group Selection
Caption: Decision tree for selecting an alternative amine protecting group.
Low Yields in Reverse Prenylation
Q4: The reverse prenylation of the indole-C2 position is proceeding with low yield. How can this be improved?
A4: The Danishefsky protocol for reverse prenylation is a common method in this compound synthesis, but its efficiency can be sensitive to substrate and reaction conditions.[2]
Troubleshooting Steps:
-
Purity of Reagents: Ensure the prenylating agent (e.g., B-prenyl-9-borabicyclo[3.3.1]nonane) is freshly prepared or properly stored, as its reactivity can diminish over time.
-
Reaction Temperature: Optimize the reaction temperature. While the reaction is often run at room temperature, gentle heating or cooling might improve the yield for your specific substrate.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the prenylating agent may be necessary, but a large excess can lead to side products.
-
Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of organoborane reagents.
Quantitative Data Summary
Table 1: Diastereomeric Ratios in Key Synthetic Steps
| Reaction Step | Substrate | Conditions | Product(s) | Diastereomeric Ratio (d.r.) | Reference |
| Biomimetic Diels-Alder | Azadiene Intermediate | LiOH, H₂O, ambient temp. | (+)-Brevianamide A : B | 93 : 7 | [9] |
| Intramolecular SN2' Cyclization | Acyclic Precursor | NaH, DMF | (-)-Brevianamide B : Epimer | 10 : 1 | [10] |
| Diels-Alder with Indole oxidation-level substrate | Dehydrodeoxythis compound E | Heat | syn vs anti diastereomers | Moderate syn-selectivity | [1] |
| Diels-Alder with Oxindole substrate | Oxindole intermediate | Heat | syn vs anti diastereomers | Complete anti-selectivity | [2] |
Table 2: Overall Yields of Selected this compound Syntheses
| Target Molecule | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| (+)-Brevianamide A | 7 | 7.2% | [3] |
| (±)-Brevianamide X | 8 | 5.2% | [1] |
| (+)-Brevianamide Y | 12 | Not specified | [2] |
| (-)-Brevianamide B | Asymmetric, stereocontrolled | Not specified | [10] |
| (±)-Brevianamide A | 4 (from 2-alkynyl phenylazide) | 14% | [11] |
Experimental Protocols
Protocol 1: Synthesis of (+)-Dehydrodeoxythis compound E
This protocol describes the initial steps toward the synthesis of a key intermediate.
-
Protection: L-tryptophan methyl ester is protected with a phthaloyl group.
-
Reverse Prenylation: The indole-C2 position of the protected tryptophan derivative is subjected to reverse prenylation using Danishefsky's conditions (B-prenyl-9-borabicyclo[3.3.1]nonane). This typically yields the desired intermediate in approximately 71% yield over the two steps.[1]
-
Deprotection and Cyclization: The phthaloyl group is removed using ammonia (B1221849) in methanol, which also induces spontaneous cyclization to form the diketopiperazine.[12]
-
Purification: The resulting (+)-dehydrodeoxythis compound E is purified. The shortest reported synthesis achieves this in five steps with a 34% overall yield on an 8.5 g scale.[13]
Protocol 2: Domino retro-5-exo-trig/[1][3]-alkyl shift/Diels-Alder Reaction
This protocol outlines the key cascade reaction for the formation of (+)-Brevianamide A and B.
-
Precursor Synthesis: Synthesize and purify (-)-dehydrothis compound E via the oxidation of (+)-dehydrodeoxythis compound E.
-
Reaction Setup: Dissolve (-)-dehydrothis compound E in water.
-
Base Addition: Add lithium hydroxide (LiOH) to the solution.
-
Reaction Conditions: Stir the reaction mixture at ambient temperature for approximately 30 minutes.
-
Workup and Purification: Upon completion, neutralize the reaction, extract the products with an organic solvent, and purify by column chromatography. This procedure yields (+)-brevianamide A and (+)-brevianamide B in a combined 63% yield.[3]
Visualized Workflows and Pathways
Caption: Simplified workflow for the biomimetic synthesis of (+)-Brevianamide A.
Caption: Logical workflow for controlling Diels-Alder stereoselectivity.
References
- 1. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 2. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05319F [pubs.rsc.org]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting brevianamide instability during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brevianamides, focusing on the challenges of instability during purification.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of brevianamides in a question-and-answer format.
Issue 1: Low yield of brevianamide A after purification.
Q1: My final yield of this compound A is significantly lower than expected based on the initial crude extract. What are the potential causes?
A: Low yields of this compound A are often attributed to its instability under various conditions encountered during purification. Several factors could be contributing to the degradation of your compound:
-
pH Instability: this compound A is susceptible to degradation in both acidic and basic environments. Acidic conditions, such as the use of trifluoroacetic acid (TFA) in HPLC mobile phases, can cause a rearrangement to the thermodynamically more stable oxindole (B195798) structure.[1] Strong bases can also lead to decomposition, potentially through hydrolysis of the amide bonds in the diketopiperazine ring, especially with prolonged exposure or at elevated temperatures.[1]
-
Thermal Degradation: Although specific quantitative data for this compound A is limited, indole (B1671886) alkaloids, in general, can be sensitive to heat. Prolonged exposure to elevated temperatures during solvent evaporation or chromatography can lead to degradation.
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Photodegradation: Brevianamides are known to be sensitive to light. Exposure to ambient or UV light during the purification process can lead to isomerization of this compound A to this compound B and potentially other degradation products.[2]
-
Oxidative Degradation: The indole moiety of brevianamides can be susceptible to oxidation, leading to the formation of various degradation products. The presence of oxidizing agents or exposure to air for extended periods can contribute to this.
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Adsorption onto Surfaces: Brevianamides, particularly the less soluble ones like this compound B, can adsorb to glass and plastic surfaces, leading to losses during transfers and purification steps.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Q2: I am observing multiple unknown peaks in my HPLC chromatogram that were not present in the initial crude extract. What could be the origin of these peaks?
A: The appearance of new peaks during purification is a strong indicator of compound degradation. These peaks likely correspond to degradation products of this compound A.
-
Isomerization: Under UV radiation, this compound A can isomerize to its diastereomer, this compound B.[2] This is a common issue if the purification process is not conducted under light-protected conditions.
-
Rearrangement Products: Acidic conditions can catalyze a rearrangement of the spiro-indoxyl core to a more stable spiro-oxindole structure.[1] This will result in a new peak with a different retention time.
-
Hydrolysis Products: If the purification involves strongly basic conditions, you may be observing products resulting from the hydrolysis of the diketopiperazine ring.
-
Oxidation Products: The indole ring is susceptible to oxidation, which can lead to a variety of hydroxylated or other oxidized derivatives, each appearing as a new peak in the chromatogram.
Issue 3: Poor peak shape and resolution during HPLC.
Q3: My this compound A peak is broad, tailing, or not well-resolved from other components. How can I improve the chromatography?
A: Poor peak shape and resolution can be caused by a combination of factors related to both the compound's properties and the chromatographic conditions.
-
Secondary Interactions: The basic nitrogen atoms in the this compound structure can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the this compound and its interaction with the stationary phase. An unoptimized pH can lead to poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting.
-
Co-eluting Impurities: The poor resolution may be due to the presence of closely related impurities or degradation products that are not being adequately separated under the current conditions.
-
Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
Data Presentation
Table 1: Summary of this compound A Stability (Qualitative)
| Parameter | Condition | Effect on this compound A | Potential Degradation Products | Citation |
| pH | Acidic (e.g., with TFA) | Degradation/Rearrangement | Oxindole derivatives | [1] |
| Basic (e.g., LiOH, KOH) | Potential hydrolysis (prolonged exposure/heat) | Diketopiperazine ring-opened products | [1] | |
| Temperature | Elevated | Potential for accelerated degradation | Undetermined | - |
| Light | UV/Ambient | Isomerization | This compound B | [2] |
| Oxidizing Agents | Presence of oxidants | Oxidation of indole ring | Oxidized derivatives | - |
Experimental Protocols
Recommended Protocol for the Purification of this compound A from Penicillium Culture
This protocol is a general guideline and may require optimization based on the specific fungal strain and culture conditions. Crucially, all steps should be performed with minimal exposure to light and elevated temperatures.
-
Extraction:
-
Harvest the fungal mycelium and the solid substrate from the culture plates.
-
Dry the collected material (lyophilization is preferred to minimize thermal degradation).
-
Grind the dried material to a fine powder.
-
Extract the powder exhaustively with a suitable organic solvent such as chloroform (B151607) or ethyl acetate (B1210297) at room temperature.
-
Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
-
Preliminary Fractionation (Optional):
-
The crude extract can be subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel using a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate components based on polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound A (it typically appears as a fluorescent spot under UV light).
-
-
HPLC Purification:
-
Instrumentation: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used. To minimize degradation, consider the following mobile phase modifications:
-
Option A (Neutral): Use a gradient of acetonitrile in water without any pH modifiers. This is the mildest option but may result in broader peaks.
-
Option B (Basic Modifier): Add a small amount of a volatile base like diethylamine (B46881) (e.g., 0.1%) to the mobile phase to improve peak shape by masking silanol interactions.
-
Option C (Acidic Modifier - Use with Caution): If necessary for resolution, use a weak organic acid like formic acid (0.1%). Avoid strong acids like TFA if possible, or use the lowest effective concentration and minimize the purification time.
-
-
Gradient: A typical gradient might be from 20% to 80% acetonitrile over 30-40 minutes. This will need to be optimized based on the specific column and extract.
-
Detection: Monitor the elution at a wavelength where this compound A has significant absorbance (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound A peak.
-
Post-Purification: Immediately after collection, if an acidic or basic modifier was used, consider neutralizing the fractions. Evaporate the solvent under reduced pressure at low temperature.
-
-
Final Purification (Optional):
-
If further purification is required, crystallization from a suitable solvent system can be attempted.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound A.
References
Technical Support Center: Brevianamide Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of brevianamide alkaloids in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of brevianamides in solution?
A1: The stability of this compound alkaloids in solution is influenced by several factors. Key environmental and chemical conditions that can lead to degradation or transformation include:
-
pH: Both acidic and basic conditions can catalyze rearrangements and hydrolysis. For instance, treatment of dehydrothis compound E with an aqueous base like lithium hydroxide (B78521) (LiOH) is used in synthesis to produce brevianamides A and B, indicating the potential for base-catalyzed transformations.[1][2][3] Similarly, acidic conditions (e.g., 2 M HCl) are known to facilitate hydroxyindolenine to oxindole (B195798) rearrangements, a transformation relevant to the broader family of related alkaloids.[1]
-
Light: Photochemical processes can induce isomerization. It has been observed that this compound A can isomerize to its diastereomer, this compound B, upon irradiation with long-wave ultraviolet light.[4]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[5] While specific data for brevianamides is limited, this is a general principle for complex organic molecules.
-
Oxidation: The indole (B1671886) or indoxyl core of brevianamides is susceptible to oxidation.[6] Oxidizing agents like m-CPBA are used in synthetic routes to intentionally modify the this compound scaffold, highlighting the potential for oxidative degradation.[1]
Q2: What are the common degradation products or isomers of this compound A?
A2: The most commonly cited transformation product of this compound A is its diastereomer, This compound B . This conversion can be induced by UV irradiation.[4] Depending on the conditions, other related structures could potentially form. For example, harsh alkaline conditions may lead to hydrolysis of the amide bonds in the diketopiperazine ring, a reaction that synthetic chemists actively try to avoid.[1][7] Synthetic studies show that precursors can be directed to form different brevianamides, such as this compound X and Y (which contain a spiro-oxindole ring instead of an indoxyl), by altering reaction conditions, suggesting these could be potential transformation products under specific oxidative or acidic/basic stress.[8]
Q3: My HPLC analysis shows the emergence of a new peak corresponding to this compound B from a pure this compound A sample. What is the likely cause?
A3: The appearance of this compound B from a sample of pure this compound A is a well-documented photo-induced isomerization.[4] This suggests your sample has likely been exposed to light, particularly UV radiation. To prevent this, store all this compound solutions and solid samples in amber vials or otherwise protected from light.
Q4: Are there known differences in the biological activity of this compound degradation products?
A4: Yes, the biological activity can differ significantly between related this compound structures. This compound A is reported to have potent antifeedant activity against certain insect larvae.[7][9] However, no specific biological activity has been reported for its common isomer, this compound B, or for brevianamides X and Y.[9] This underscores the importance of monitoring sample purity and degradation, as the formation of isomers or degradation products can lead to a loss of the desired biological effect.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound peak in HPLC. | 1. Extreme pH: The solution may be too acidic or basic, causing rapid hydrolysis or rearrangement. 2. Oxidation: The solvent may contain dissolved oxygen or peroxides, or the sample may be exposed to oxidizing agents. 3. High Temperature: The sample is being stored or processed at an elevated temperature. | 1. Buffer the solution to a neutral pH if compatible with the experimental design. Verify the pH of your solution. 2. Use de-gassed solvents. Store samples under an inert atmosphere (e.g., nitrogen or argon). 3. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Appearance of multiple unknown peaks. | 1. Hydrolysis: The diketopiperazine ring or other labile ester/amide bonds may be cleaving. Alkaline conditions are known to promote hydrolysis.[1] 2. Oxidative Degradation: The indole moiety is prone to oxidation, leading to various products.[1][6] | 1. Analyze the mass of the new peaks using LC-MS to check for fragments corresponding to hydrolysis. Avoid strongly basic conditions. 2. Use LC-MS to identify potential oxygenated adducts. Ensure proper antioxidant protection or inert atmosphere during storage and handling. |
| Shift in the ratio of this compound A to B. | Photo-isomerization: The sample has been exposed to UV or ambient light.[4] | Store samples in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental procedures. |
| Inconsistent results between experimental runs. | Variable Storage Conditions: Differences in light exposure, temperature, or solution pH between runs. | Standardize your experimental protocol. Ensure all samples are handled under identical, controlled conditions (light, temperature, pH, and storage duration). |
Illustrative Degradation Data
The following table summarizes potential transformations of brevianamides based on synthetic chemistry literature, which can serve as a proxy for degradation pathways. Note: This data is illustrative and not from formal kinetic stability studies.
| Parent Compound | Condition | Major Product(s) | Reference |
| Dehydrothis compound E | Aqueous LiOH or KOH | This compound A, this compound B | [1][2] |
| This compound A | UV Irradiation | This compound B | [4] |
| Indole-containing Precursors | Oxidation followed by Acid | This compound Y (spiro-oxindole) | [1] |
| Bicyclo[2.2.2]diazaoctane Precursor | Post-cycloaddition Oxidation | This compound X (spiro-oxindole) | [8] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound A
This protocol outlines a typical forced degradation (stress testing) experiment to identify potential degradation products and pathways for this compound A.
1. Objective: To assess the stability of this compound A under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.
2. Materials:
-
This compound A (high purity solid)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Class A volumetric flasks
-
Amber HPLC vials
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Calibrated pH meter
-
HPLC-UV system
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LC-MS system for peak identification
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Photostability chamber (ICH Option 1)
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound A in acetonitrile.
-
Serially dilute the stock solution to a working concentration of 100 µg/mL with a 50:50 mixture of acetonitrile and water. This is your "Control" sample.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. In a separate vial, mix 1 mL with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. In a separate vial, mix 1 mL with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Note: Base hydrolysis can be rapid; monitor at earlier time points.
-
Oxidation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a clear vial containing the working solution to a photostability chamber according to ICH guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil and placed in the same chamber.
5. Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the same final concentration with the mobile phase.
-
Analyze by HPLC-UV. Use a C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Quantify the percentage of remaining this compound A and the peak areas of any new degradation products.
-
Analyze the stressed samples using LC-MS to obtain mass data for the new peaks to aid in their identification.
Visualizations
Logical and Experimental Workflows
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound A in solution.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
References
- 1. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05319F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Brevianamide Extraction and Isolation Technical Support Center
Welcome to the technical support center for brevianamide extraction and isolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the extraction and isolation of brevianamides from fungal cultures.
Problem 1: Low Yield of Brevianamides in the Crude Extract
Question: My fungal culture appears to have robust growth, but the final yield of brevianamides after extraction is consistently low. What are the potential causes and how can I improve my yield?
Answer: Low yields of brevianamides from a healthy fungal culture can be attributed to several factors, ranging from the timing of the harvest to the extraction procedure itself. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Suboptimal Harvest Time | This compound production is often linked to specific fungal growth phases, such as the onset of conidiation[1]. Solution: Conduct a time-course experiment. Harvest and extract samples at different time points (e.g., every 2-3 days) to identify the peak production period for your specific fungal strain and culture conditions. |
| Inefficient Cell Lysis | The rigid chitin (B13524) cell walls of fungi can prevent the efficient release of intracellular brevianamides[2]. Solution: Enhance cell disruption by grinding the fungal biomass with liquid nitrogen before solvent extraction. Alternatively, employ techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall permeability[2][3]. |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent may not be optimal for brevianamides, which are alkaloids[2][3]. Solution: Perform a small-scale solvent screening. Test a range of solvents with varying polarities, such as hexane (B92381), ethyl acetate (B1210297), chloroform, and methanol[4]. A sequential extraction with solvents of increasing polarity can also be effective[2]. Ethyl acetate has been noted as a good solvent for fungal secondary metabolites[4]. |
| This compound Degradation | Brevianamides can be unstable during fermentation and extraction, especially under alkaline conditions[5][6]. Solution: Perform the extraction at a lower temperature, protect the samples from light, and ensure the pH of the extraction solvent is not highly alkaline. Minimizing the time between harvesting and extraction is also crucial[5][7]. |
| Suboptimal Culture Conditions | Nutrient levels, pH, temperature, and aeration can significantly impact secondary metabolite production[8][9]. Solution: Systematically optimize your culture medium and environmental parameters. Nutrient limitation (e.g., nitrogen or phosphate) can sometimes trigger secondary metabolism[8]. |
Problem 2: Difficulty in Separating this compound Diastereomers
Question: I am struggling to separate this compound A from its diastereomer, this compound B, using standard chromatography. What methods can I use to improve their separation?
Answer: The separation of diastereomers like this compound A and B, which have very similar physical properties, is a common challenge. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Insufficient Chromatographic Resolution | Standard silica (B1680970) gel column chromatography often lacks the resolving power to separate closely related diastereomers. Solution: Utilize High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers[10][11]. Chiral HPLC columns can also provide excellent separation of this compound enantiomers and diastereomers[7][12]. |
| Suboptimal HPLC Method | The choice of stationary phase, mobile phase, and gradient can significantly impact the separation of diastereomers. Solution: Method development is key. For reversed-phase HPLC, a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is a good starting point[13]. For normal-phase HPLC, a mobile phase of hexane and isopropanol (B130326) can be effective[12]. Experiment with different solvent compositions and gradients to optimize the separation[10]. |
| Co-elution with Impurities | Other co-extracted compounds can interfere with the separation of the target brevianamides. Solution: Pre-purify the crude extract using techniques like solid-phase extraction (SPE) or flash chromatography on silica gel to remove major impurities before attempting fine separation by HPLC[12]. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for extracting brevianamides from fungal biomass?
A1: While the optimal solvent can depend on the specific this compound and the fungal matrix, moderately polar solvents are generally effective. Ethyl acetate is a commonly used and effective solvent for extracting a broad range of fungal secondary metabolites, including alkaloids[4]. Chloroform has also been used for this compound extraction[9]. It is highly recommended to perform a small-scale solvent screening to determine the best solvent for your specific application[2].
Q2: My this compound yield is inconsistent from one batch of fungal culture to another. What could be causing this variability?
A2: Batch-to-batch inconsistency is a frequent issue in fungal fermentations. Key factors to investigate include the quality and age of the fungal inoculum, minor variations in media preparation and sterilization, and inconsistent environmental conditions such as temperature, humidity, and aeration[8]. Standardizing your protocols for inoculum preparation, media formulation, and fermentation conditions is crucial for reproducible results.
Q3: Can I store my fungal biomass before extraction? If so, what are the best conditions?
A3: It is generally best to extract the fungal biomass immediately after harvesting to minimize potential degradation of the target compounds. If storage is necessary, the biomass should be frozen at -20°C or, ideally, -80°C to preserve the integrity of the brevianamides.
Q4: Are there any known stability issues with brevianamides that I should be aware of during workup?
A4: Yes, brevianamides can be susceptible to degradation. It is particularly important to avoid high temperatures and strongly alkaline conditions, as these can lead to hydrolysis and other decomposition reactions[5][7]. During purification, nonspecific decomposition can also lead to lower yields[6]. It is advisable to work at room temperature or below and to use neutral or slightly acidic conditions when possible.
Experimental Protocols
General Protocol for this compound Extraction from Penicillium brevicompactum
This protocol provides a general workflow for the extraction of brevianamides. Optimization may be required for specific fungal strains and culture conditions.
-
Harvesting: After cultivation on a solid medium (e.g., Czapek-Dox agar) until conidiation is observed[1], harvest the fungal biomass.
-
Cell Disruption (Optional but Recommended): Freeze the harvested biomass with liquid nitrogen and grind it to a fine powder using a mortar and pestle. This step significantly improves extraction efficiency.
-
Solvent Extraction:
-
Suspend the powdered biomass in ethyl acetate (a common starting solvent) at a ratio of approximately 1:10 (w/v).
-
Agitate the suspension on an orbital shaker at room temperature for 4-24 hours. To minimize degradation, this step can be performed at a lower temperature (e.g., 4°C).
-
-
Filtration and Concentration:
-
Separate the solvent extract from the fungal debris by vacuum filtration.
-
Wash the residue with a small volume of fresh ethyl acetate to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Preliminary Purification (Optional):
-
The crude extract can be subjected to liquid-liquid partitioning. For example, partition the extract between hexane and 60% methanol-water to remove non-polar fats[4]. The brevianamides will preferentially partition into the methanol-water layer.
-
-
Isolation by Chromatography:
-
Perform flash chromatography on silica gel using a gradient of solvents (e.g., hexane to ethyl acetate) to separate the major fractions.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing brevianamides.
-
Further purify the this compound-containing fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate the individual diastereomers[7].
-
Visualizations
Caption: A general workflow for the extraction and isolation of brevianamides.
Caption: A logical diagram for troubleshooting low this compound yields.
References
- 1. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies in relation to biosynthesis. Part XLVI. Incorporation of cyclo-L-tryptophyl-L-proline into this compound A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 7. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Brevianamide Biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of brevianamide biosynthetic genes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of brevianamides often low when isolated from their native fungal producers?
A1: The low yield of brevianamides from native fungal strains like Penicillium brevicompactum is a significant challenge.[1][2][3][4] This is often because the biosynthetic gene clusters (BGCs) responsible for their production are "silent" or expressed at very low levels under standard laboratory conditions.[5][6] These complex regulatory mechanisms can hinder the large-scale production required for research and development.
Q2: What are the primary strategies for enhancing the production of brevianamides?
A2: Several key strategies can be employed:
-
Heterologous Expression: The entire biosynthetic pathway, or a modified version of it, is transferred from the native fungus into a more genetically tractable and high-growth host, such as Escherichia coli or Saccharomyces cerevisiae.[7][8]
-
Metabolic Engineering: The host organism's metabolism is modified to increase the supply of essential precursors. A prime example is enhancing the availability of NADPH, a critical cofactor for many enzymes in the this compound pathway.[1][2]
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Optimization of Culture Conditions (OSMAC): Systematically altering cultivation parameters—such as media composition, temperature, pH, and aeration—can trigger the expression of otherwise silent gene clusters.[5]
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Epigenetic Modification: Chemical "elicitors," such as histone deacetylase (HDAC) inhibitors, can be used to alter the chromatin state and activate dormant gene clusters in the native fungal host.[5][9][10]
-
Promoter Engineering & Regulatory Gene Overexpression: Replacing weak native promoters with strong, inducible promoters or overexpressing key global regulators (like LaeA) can significantly boost the transcription of the entire BGC.[10][11]
Q3: What are the main challenges with expressing fungal biosynthetic genes in a bacterial host like E. coli?
A3: Expressing large, complex fungal enzymes in E. coli presents several obstacles. Fungal non-ribosomal peptide synthetases (NRPSs) and cytochrome P450s (P450s) are often large, multi-domain proteins that can be insoluble when expressed in bacteria.[1] Fungal P450s are also typically membrane-bound and require a specific cytochrome P450 reductase for electron transfer, which can be difficult to reconstitute functionally in a bacterial system.[1] To overcome this, researchers often use functional surrogates, such as replacing a fungal NRPS with a more easily expressed bacterial cyclodipeptide synthase (CDPS).[1]
Troubleshooting Guides
Problem 1: Low or no this compound precursor is detected after heterologous expression in E. coli.
-
Possible Cause: Poor solubility or activity of expressed enzymes.
-
Solution: Optimize culture and gene expression conditions. Lowering the incubation temperature (e.g., from 30°C to 18°C) and extending the growth period (e.g., to four days) can improve protein folding and solubility.[2]
-
-
Possible Cause: Insufficient supply of the cofactor NADPH for monooxygenase activity.
-
Solution: Engineer the host's metabolism to increase NADPH bioavailability. This can be achieved by knocking out the phosphofructokinase gene (pfkA) using CRISPR-Cas9, which redirects metabolic flux towards the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH.[1][2] This strategy has been shown to increase precursor titers significantly.[3][12]
-
-
Possible Cause: Inefficient translation due to codon mismatch or disruption of translational coupling.
-
Solution: Use synthetic genes codon-optimized for E. coli. However, for genes that form a functional dyad with overlapping reading frames, such as some cyclodipeptide oxidases (CDOs), minimal codon optimization is recommended to avoid disrupting internal ribosomal binding sites and translational coupling, which can lead to insoluble protein.[1][2]
-
Problem 2: The this compound biosynthetic gene cluster (BGC) appears to be "silent" in the native fungal host.
-
Possible Cause: Repressive epigenetic modifications, such as histone deacetylation, are keeping the gene cluster transcriptionally inactive.
-
Possible Cause: The laboratory culture conditions lack the specific environmental cues required to trigger gene expression.
-
Solution: Apply the "One Strain, Many Compounds" (OSMAC) approach. Systematically vary culture parameters one at a time, including media composition (e.g., switching from tap water to distilled water), aeration rate, and physical stress (e.g., heat shock), to mimic different environmental conditions.[5]
-
-
Possible Cause: A key global or pathway-specific transcription factor is not being expressed.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on enhancing this compound production through metabolic engineering and the effects of chemical elicitors on analogous secondary metabolite pathways.
Table 1: Enhancement of this compound Precursor Titer in Engineered E. coli
| Strain / Condition | Product | Titer (mg/L) | Fold Increase | Citation |
|---|---|---|---|---|
| Engineered E. coli (Baseline) | (-)-dehydrothis compound E | 5.3 | - | [1][3][4][12] |
| Engineered E. coli with pfkA knockout | (-)-dehydrothis compound E | 20.6 | ~3.9x |[1][3][12] |
Table 2: Examples of Chemical Elicitation to Activate Fungal Secondary Metabolism
| Organism | Elicitor (Class) | Observed Effect | Citation |
|---|---|---|---|
| Cladosporium cladosporioides | SAHA (HDAC Inhibitor) | Stimulated production of new cladochromes and calphostin B. | [5] |
| Aspergillus nidulans | SAHA (HDAC Inhibitor) | Caused over-expression of secondary metabolite genes. | [5] |
| Alternaria alternata | Trichostatin A (HDAC Inhibitor) | Increased production of multiple unidentified small molecules. |[9] |
Experimental Protocols
Protocol 1: General Workflow for Heterologous Expression of a this compound Pathway in E. coli
-
Enzyme Selection & Gene Synthesis: Select a suite of enzymes for the desired pathway. To overcome challenges with fungal enzymes, consider bacterial surrogates like a cyclodipeptide synthase (CDPS) and a cyclodipeptide oxidase (CDO).[1] Synthesize the corresponding genes, codon-optimized for E. coli where appropriate.
-
Vector Construction: Clone the selected genes into one or more compatible E. coli expression vectors under the control of an inducible promoter (e.g., T7).
-
Host Transformation: Transform the expression plasmids into a suitable E. coli expression strain.
-
Cultivation & Induction: Grow the engineered strain in a suitable medium (e.g., glycerol (B35011) media supplemented with precursors like prenol).[3] Induce protein expression at the appropriate cell density.
-
Optimization of Expression: Test different culture conditions to maximize product yield. Key parameters to optimize include post-induction temperature (e.g., 18°C) and incubation time (e.g., 4 days).[2]
-
Extraction and Analysis: Extract the target compounds from the culture and analyze the yield using HPLC and LC-MS.[1]
Protocol 2: Enhancing NADPH Supply via pfkA Gene Knockout in E. coli
-
System Design: Utilize a CRISPR-Cas9 system for targeted gene knockout. This typically involves two plasmids: one expressing the Cas9 nuclease and another expressing the guide RNA (gRNA) specific to the pfkA gene.[1]
-
Transformation: Transform the engineered E. coli strain (already containing the this compound pathway plasmids) with the CRISPR-Cas9 system plasmids.
-
Induction and Selection: Induce the expression of the Cas9 and gRNA to mediate the gene knockout. Select for successful knockout mutants.
-
Verification: Confirm the deletion of the pfkA gene using colony PCR and DNA sequencing.
-
Phenotypic Analysis: Culture the verified ΔpfkA mutant under production conditions and compare the titer of the target this compound precursor to the non-knockout parent strain using HPLC to quantify the increase in yield.[1][3][12]
Protocol 3: Activating a Silent this compound BGC in a Fungal Host Using an HDAC Inhibitor
-
Strain Cultivation: Inoculate the native this compound-producing fungal strain into a suitable liquid or solid culture medium.
-
Elicitor Preparation: Prepare a stock solution of an HDAC inhibitor (e.g., SAHA or Trichostatin A) in a suitable solvent (e.g., DMSO).
-
Elicitation: Add the HDAC inhibitor to the fungal culture at various concentrations. It is crucial to test a range of concentrations, as the effect can be dose-dependent.[9] Include a solvent-only control.
-
Incubation: Incubate the cultures for a standard production period.
-
Metabolite Profiling: Extract the secondary metabolites from both the mycelia and the culture broth. Analyze and compare the metabolite profiles of the treated cultures and the control cultures using HPLC and LC-MS to identify newly produced or upregulated compounds.[5][9]
Visualizations
Below are diagrams illustrating key concepts and workflows for enhancing this compound gene expression.
Caption: Troubleshooting logic for low this compound yield.
Caption: Pathway for enhancing NADPH supply via pfkA knockout.
Caption: Experimental workflow for heterologous expression.
References
- 1. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering a Biosynthetic Pathway for the Production of (+)-Brevianamides A and B in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of microbial secondary metabolic pathways: Avenues and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Awakening Cryptic Secondary Metabolite Gene Clusters in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of fungal biosynthetic gene clusters in S. cerevisiae for natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. A genetic tool to express long fungal biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to improve the solubility of brevianamide for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of brevianamides for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of brevianamides?
Brevianamides are a class of indole (B1671886) alkaloids that are often poorly soluble in aqueous solutions due to their hydrophobic nature.[1][2] Brevianamide F, a common member of this family, is known to be insoluble in water.[3] This low aqueous solubility can lead to compound precipitation, making it challenging to achieve accurate and reproducible results in biological assays.[2]
Q2: What is the recommended solvent for creating a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of brevianamides and other poorly soluble compounds.[2][3] It is crucial to use fresh, anhydrous DMSO because it is hygroscopic (absorbs moisture from the air), and absorbed water can negatively impact compound solubility and stability.[3] For instance, this compound F is highly soluble in fresh DMSO.[3]
Q3: My this compound compound precipitates when I dilute my DMSO stock into aqueous cell culture media or buffer. Why does this happen and how can I fix it?
This common issue, known as "antisolvent precipitation" or "crashing out," occurs because the compound, which is stable in the organic DMSO environment, becomes insoluble when the solvent composition rapidly changes to a predominantly aqueous one.[2] To resolve this, a gradual dilution process is recommended. Instead of a single large dilution, perform a series of stepwise dilutions to slowly decrease the concentration of the organic solvent.[2][4] The troubleshooting guide below provides more detailed strategies.
Q4: What is the maximum concentration of DMSO that is safe for my cells in an assay?
The tolerance to DMSO is highly dependent on the specific cell line and the duration of the experiment.[2][5] As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid cytotoxicity.[4][5] Many researchers aim for concentrations below 0.1% to minimize any potential off-target effects.[2] It is critical to perform a solvent tolerance test to determine the highest concentration of DMSO that does not affect the outcome of your specific assay.[4]
Q5: Are there alternative strategies to improve this compound solubility if optimizing the DMSO concentration isn't enough?
Yes, several other strategies can be employed if precipitation remains an issue:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the assay buffer can significantly improve solubility.[4][6]
-
Use of Solubilizing Agents/Excipients: Biocompatible surfactants (e.g., Tween 80, Pluronic F-68) or cyclodextrins can be used to encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][4]
-
Sonication: Applying ultrasonic energy can help break down compound aggregates and enhance dissolution.[7]
This compound F Solubility Data
The following table summarizes the known solubility of this compound F in common laboratory solvents.
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | 283.33 | 57 | 201.17 | [3] |
| Ethanol | 283.33 | 19 | 67.06 | [3] |
| Water | 283.33 | Insoluble | Insoluble | [3] |
Note: The solubility in DMSO can be affected by the presence of moisture. Always use fresh, anhydrous DMSO for best results.[3]
Troubleshooting Guide: Compound Precipitation
This guide addresses the common problem of a compound precipitating out of solution upon dilution of a DMSO stock into an aqueous medium.
Workflow for Solubilizing this compound
Caption: Workflow for preparing and troubleshooting this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.[4]
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition: Carefully add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10-30 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for several minutes to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and contamination.
Protocol 2: Serial Dilution to Prevent Precipitation
This method minimizes the rapid solvent change that causes hydrophobic compounds to precipitate.[4]
Caption: Serial dilution workflow to prevent compound precipitation.
-
Prepare Intermediate Dilution: Instead of diluting the 100% DMSO stock directly into the final assay volume, first create an intermediate dilution. For example, add 10 µL of a 10 mM stock to 90 µL of pre-warmed (37°C) assay buffer or media. Mix gently but thoroughly.
-
Perform Further Dilutions: Use this intermediate solution for subsequent dilutions until the final desired concentration is reached in the assay plate.
-
Vigorous Mixing: When adding the compound stock (or intermediate dilution) to the aqueous buffer, do so dropwise while vortexing or stirring the buffer to facilitate rapid dispersion.[4]
Protocol 3: Solvent Tolerance Test for Cell-Based Assays
This protocol helps determine the maximum concentration of a solvent (e.g., DMSO) that your specific cell line can tolerate without affecting viability or the assay readout.[4]
-
Cell Plating: Plate your cells in a multi-well plate (e.g., 96-well) at the same density you would use for your main experiment. Allow them to adhere and grow for the appropriate amount of time.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in your cell culture medium. Typical final concentrations to test might include 2%, 1%, 0.5%, 0.25%, 0.1%, and a "no solvent" control.
-
Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assay Readout: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure cytotoxicity. Also, measure the specific endpoint of your primary assay (e.g., expression of a reporter gene, cytokine secretion) to check for non-toxic functional effects.
-
Data Analysis: Plot the assay readout against the solvent concentration. The highest concentration that does not cause a significant change compared to the "no solvent" control is your maximum tolerated solvent concentration.
References
Avoiding common pitfalls in brevianamide analytical methods
Welcome to the Technical Support Center for brevianamide analytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the LC-MS/MS analysis of brevianamides?
A1: The most frequently encountered issues include matrix effects (ion suppression or enhancement), poor peak shape (tailing or splitting), retention time shifts, low sensitivity, and analyte instability during sample preparation and storage.[1][2][3] These problems are common in the analysis of complex samples like fungal extracts, food, and feed.[4][5]
Q2: How can I minimize matrix effects when analyzing brevianamides in complex samples like fungal cultures or feed?
A2: To minimize matrix effects, several strategies can be employed.[1][2] A thorough sample clean-up using solid-phase extraction (SPE) is highly effective.[6][7] Additionally, optimizing chromatographic separation to move the this compound peak away from co-eluting matrix components is crucial. The use of a matrix-matched calibration curve or a stable isotope-labeled internal standard can also effectively compensate for matrix effects.[1]
Q3: What are the recommended starting conditions for developing an HPLC-MS/MS method for this compound F?
A3: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to ensure good peak shape and ionization efficiency in positive ion mode.[1][4]
Q4: My this compound F peak is showing significant tailing. What could be the cause and how can I fix it?
A4: Peak tailing for this compound F, an indole (B1671886) alkaloid, can be caused by secondary interactions with active sites on the HPLC column, particularly residual silanols. To mitigate this, ensure the mobile phase pH is low enough (e.g., using formic acid) to keep the analyte protonated and minimize these interactions. Using a high-purity, end-capped column is also recommended. Other potential causes include column contamination or a void at the column inlet.
Q5: I am observing low recovery of brevianamides during sample extraction from a fungal culture. What can I do to improve it?
A5: Low recovery can be due to inefficient extraction or degradation of the analytes. Brevianamides are typically extracted from fungal mycelia and culture media using organic solvents like ethyl acetate (B1210297) or a mixture of methanol/acetone.[8] Ensure the fungal material is thoroughly homogenized or sonicated during extraction to maximize cell disruption.[9] Also, consider a multi-step extraction with solvents of varying polarity to ensure a comprehensive recovery of different this compound analogues.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Acidify the mobile phase with 0.1% formic acid. Use a high-purity, end-capped C18 column. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
| Column Void | Back-flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced. |
| Injector Issues | Inspect the injector for blockages or leaks. Ensure the injection volume is appropriate for the column dimensions. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. |
Problem 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Pump Malfunction | Check for leaks in the pump heads and ensure proper solvent degassing. Run a flow rate accuracy test. |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure the mobile phase components are accurately measured and well-mixed. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Problem 3: Low Sensitivity or No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Ion Suppression (Matrix Effect) | Improve sample clean-up using SPE. Dilute the sample extract. Modify the chromatography to separate the analyte from interfering matrix components. Use a matrix-matched calibration. |
| Improper MS/MS Parameters | Optimize MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the this compound of interest. |
| Analyte Degradation | Investigate the stability of brevianamides under your sample preparation and storage conditions.[10] Prepare samples fresh and store extracts at low temperatures in the dark. |
| Source Contamination | Clean the mass spectrometer's ion source. |
Data Presentation: Representative Analytical Parameters
The following tables provide examples of typical performance data for a validated LC-MS/MS method for mycotoxin analysis, which can be used as a benchmark for developing a this compound analytical method.
Table 1: Optimized LC-MS/MS Parameters for a Mycotoxin Analogue
| Parameter | Setting |
| Column | C18, 2.6 µm, 100 x 4.6 mm |
| Mobile Phase A | Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 0.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
This data is representative and based on typical mycotoxin analysis methods.[1]
Table 2: Method Validation Data for a Mycotoxin in a Cereal Matrix
| Parameter | Result |
| Linear Range | 1 - 400 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 200 µg/kg |
| Limit of Quantification (LOQ) | 1 - 400 µg/kg |
| Recovery | 74.0 - 106.0% |
| Repeatability (RSDr) | < 15% |
| Within-Lab Reproducibility (RSDR) | < 17% |
This data is representative and based on typical mycotoxin analysis methods.[1]
Experimental Protocols
Protocol 1: Extraction of Brevianamides from Fungal Culture
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Sample Preparation: Separate the fungal mycelium from the liquid culture broth by filtration. Lyophilize and grind the mycelium to a fine powder.
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Extraction:
-
Mycelium: Extract the powdered mycelium (e.g., 1 g) with 20 mL of ethyl acetate by sonication for 30 minutes, followed by shaking for 1 hour. Repeat the extraction three times.
-
Broth: Extract the culture filtrate (e.g., 100 mL) three times with an equal volume of ethyl acetate in a separatory funnel.
-
-
Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of methanol) for LC-MS/MS analysis.[8][9]
Protocol 2: Evaluation of Matrix Effect
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike the this compound standard into the mobile phase.
-
Set B (Post-extraction Spike): Extract a blank matrix sample and spike the this compound standard into the final extract.
-
Set C (Pre-extraction Spike): Spike the this compound standard into a blank matrix sample before extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Analysis of ergot alkaloids in cereal-based food products from the US market using LC-MS/MS - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fungal Enzyme Expression for Brevianamide Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression of fungal enzymes for brevianamide biosynthesis.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound Biosynthetic Enzymes
Q: We are not observing any expression of our target this compound biosynthetic enzyme (e.g., BvnA-E) in Aspergillus oryzae. What are the potential causes and solutions?
A: Low or no protein expression is a common issue in heterologous expression systems. Here's a systematic approach to troubleshoot this problem:
-
Verify Gene Integration and Transcription:
-
Genomic PCR: Confirm the successful integration of the expression cassette into the fungal genome.
-
RT-qPCR: Quantify the transcript levels of your target gene to determine if the gene is being transcribed. Low transcript levels may indicate issues with the promoter or integration site.
-
-
Codon Optimization:
-
Ensure the codon usage of your target gene is optimized for Aspergillus oryzae. While fungi are generally more tolerant of different codon usages than bacteria, optimization can significantly enhance translation efficiency.
-
-
Promoter Selection:
-
The choice of promoter is critical. If you are using an inducible promoter (e.g., amyB), ensure that the induction conditions (e.g., maltose (B56501) concentration) are optimal. For constitutive expression, a strong promoter like gpdA is often used.
-
-
mRNA Stability:
-
Check for potential mRNA degradation motifs in your transcript. The 3' UTR can play a significant role in mRNA stability.
-
-
Protein Degradation:
-
Aspergillus species are known to secrete a variety of proteases. Consider using a protease-deficient host strain or adding protease inhibitors to the culture medium.
-
Problem 2: Low Yield of this compound F or Other Intermediates
Q: We have successfully expressed the necessary enzymes, but the yield of our target this compound intermediate is very low. How can we improve the production titer?
A: Low product yield can stem from several bottlenecks in the biosynthetic pathway and host metabolism. Consider the following optimization strategies:
-
Precursor Supply:
-
The biosynthesis of this compound F requires L-tryptophan and L-proline. Supplementing the culture medium with these amino acids can boost precursor availability.
-
Metabolic engineering of the host to overproduce these precursors can also be an effective strategy.
-
-
Cofactor Availability:
-
Many enzymes in the this compound pathway are dependent on cofactors. For example, P450 enzymes like BvnD require NADPH. Enhancing the intracellular pool of NADPH has been shown to increase the production of this compound intermediates in E. coli and is a viable strategy in fungal hosts.[1]
-
-
Sub-optimal Enzyme Activity:
-
Ensure that the culture conditions (pH, temperature, aeration) are optimal for the activity of all expressed enzymes.
-
The subcellular localization of enzymes can also impact pathway efficiency.
-
-
Formation of Shunt Products:
-
In engineered pathways, intermediates can sometimes be diverted into non-productive shunt pathways.[2] Analyze your culture extracts for the presence of such byproducts. If identified, consider knocking out the genes responsible for their formation.
-
-
Global Regulators of Secondary Metabolism:
-
Overexpression of global regulators of secondary metabolism, such as LaeA and VeA, can "switch on" silent or poorly expressed biosynthetic gene clusters and enhance the production of secondary metabolites.
-
Problem 3: Incorrect Folding or Inactivity of Expressed Enzymes, Especially P450s
Q: Our expressed BvnD (cytochrome P450) appears to be inactive. What are the common challenges with expressing fungal P450s and how can we address them?
A: Fungal cytochrome P450s are notoriously difficult to express in a functional form, particularly in prokaryotic hosts, but challenges can also arise in fungal systems.
-
Requirement of a Cytochrome P450 Reductase (CPR):
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P450s require a specific CPR partner for electron transfer. Ensure that a compatible CPR is co-expressed with BvnD. Often, the native CPR from the producing organism is required for optimal activity.
-
-
Membrane Association:
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Fungal P450s are typically membrane-associated proteins. Incorrect localization can lead to misfolding and inactivity. The use of the native host or a closely related fungal species can often mitigate this issue.
-
-
Sub-optimal Culture Conditions:
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Lowering the cultivation temperature after induction can sometimes improve the correct folding of complex enzymes.
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Optimization of medium components, such as the carbon and nitrogen sources, can also be beneficial.
-
-
Heme Availability:
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P450s are heme-containing proteins. Ensure that the host has a sufficient supply of heme for incorporation into the enzyme.
-
Frequently Asked Questions (FAQs)
Q1: Which host organism is best for expressing the this compound biosynthetic pathway?
A1: The choice of host depends on the specific goals of the research.
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E. coli : Has been successfully used for the production of some this compound intermediates.[1] It offers rapid growth and well-established genetic tools. However, expressing complex fungal enzymes like P450s can be challenging.
-
Aspergillus oryzae and Aspergillus nidulans : These are excellent fungal hosts for heterologous expression of fungal biosynthetic gene clusters. They provide a more native environment for fungal enzymes, including proper post-translational modifications and membrane association for P450s.
Q2: What is the role of the different enzymes in the this compound A biosynthetic pathway?
A2: The core biosynthetic pathway for this compound A involves several key enzymes:
-
BvnA (NRPS): A non-ribosomal peptide synthetase that condenses L-tryptophan and L-proline to form the diketopiperazine this compound F.
-
BvnC (Prenyltransferase): Attaches a dimethylallyl pyrophosphate (DMAPP) group to this compound F to produce deoxythis compound E.
-
BvnB (Flavin-dependent monooxygenase): Catalyzes the epoxidation of the indole (B1671886) ring of deoxythis compound E.
-
BvnD (Cytochrome P450): Thought to be involved in the oxidation of the diketopiperazine ring, a key step leading to the formation of the bicyclo[2.2.2]diazaoctane core.
-
BvnE (Isomerase/Semipinacolase): Catalyzes a crucial semipinacol rearrangement that directs the diastereoselective formation of this compound A.
Q3: Can we use enzymes from other related pathways to supplement or replace enzymes in the this compound pathway?
A3: Yes, this is a common strategy in synthetic biology. For example, the prenyltransferase NotF from the notoamide pathway has been used in an engineered pathway to produce this compound intermediates.[1][2] This approach can be useful for overcoming the challenges of expressing a particular enzyme or for creating novel analogues.
Q4: How can we confirm the identity of the compounds produced by our engineered fungal strain?
A4: A combination of analytical techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): To separate the compounds in your culture extract.
-
Mass Spectrometry (MS): To determine the molecular weight of the separated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of purified compounds.
Quantitative Data Summary
Table 1: Production of this compound Intermediates in Engineered E. coli
| Product | Host Strain | Enzymes Expressed | Titer (mg/L) | Reference |
| (-)-Dehydrothis compound E | E. coli | NascA, DmtD2/DmtE2, NotF, BvnB, PhoN, IPK | 5.3 | [1] |
| (-)-Dehydrothis compound E | E. coli (ΔpfkA) | NascA, DmtD2/DmtE2, NotF, BvnB, PhoN, IPK | 20.6 | [1] |
Table 2: In Vitro Biocatalytic Cascade Yields
| Starting Material | Product(s) | Enzymes Used | Yield (%) | Diastereomeric Ratio | Reference |
| (-)-Dehydrothis compound E | (+)-Brevianamide A and B | LiOH (chemical step) | 70 | 94:6 | [1] |
Experimental Protocols
Protocol 1: Gene Cloning into an Aspergillus Expression Vector
This protocol describes the cloning of a this compound biosynthetic gene into an AMA1-based plasmid for expression in Aspergillus oryzae.
-
Primer Design: Design PCR primers to amplify the coding sequence of your target gene (e.g., bvnB) from fungal genomic DNA. Add appropriate restriction sites to the 5' and 3' ends of the primers for cloning into the expression vector.
-
PCR Amplification: Perform PCR to amplify the target gene. Purify the PCR product using a commercial kit.
-
Restriction Digest: Digest both the purified PCR product and the AMA1-based expression vector (containing a suitable promoter, terminator, and selection marker) with the chosen restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation of E. coli : Transform the ligation mixture into competent E. coli cells for plasmid amplification.
-
Plasmid Purification: Select positive colonies and purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the sequence of the cloned gene to ensure no mutations were introduced during PCR.
Protocol 2: Protoplast Transformation of Aspergillus oryzae
-
Spore Suspension: Harvest spores from a mature A. oryzae culture and prepare a spore suspension in sterile water with 0.01% Tween 80.
-
Germination: Inoculate a liquid medium with the spore suspension and incubate with shaking to obtain germlings.
-
Protoplast Formation: Harvest the germlings and resuspend them in an osmotic stabilizer solution containing a lytic enzyme mix (e.g., lysing enzymes from Trichoderma harzianum). Incubate until a sufficient number of protoplasts are formed.
-
Protoplast Purification: Separate the protoplasts from the mycelial debris by filtration through sterile miracloth.
-
Transformation:
-
Add the purified plasmid DNA to the protoplast suspension.
-
Add a PEG-CaCl2 solution to induce DNA uptake.
-
Incubate on ice.
-
-
Plating: Plate the transformation mixture onto a selective regeneration medium.
-
Selection: Incubate the plates until transformants appear. Isolate and purify the transformants by subculturing on selective medium.
Protocol 3: Purification of a His-tagged Fungal Enzyme
This protocol is for the purification of a His-tagged this compound biosynthetic enzyme expressed in Aspergillus oryzae.
-
Mycelia Harvesting: Harvest the fungal mycelia from a liquid culture by filtration.
-
Cell Lysis: Resuspend the mycelia in a lysis buffer containing a protease inhibitor cocktail. Disrupt the cells using a bead beater or by grinding in liquid nitrogen.
-
Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the enzyme by SDS-PAGE.
Visualizations
References
How to increase the stability of brevianamide precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of brevianamide precursors during experimental procedures.
Troubleshooting Guide
This guide addresses common stability issues encountered during the synthesis and handling of this compound precursors.
| Problem | Potential Cause | Suggested Solution |
| Rapid degradation of synthetic intermediates (e.g., indoxyl or azadiene intermediates). | Inherent instability of the intermediates, which can lead to fragmentation or conversion to more thermodynamically stable oxindoles. | Employ an in situ trapping strategy where the unstable intermediate is immediately reacted with a subsequent reagent in the same pot to form a more stable product. For example, the conversion of dehydro-brevianamide E to this compound A and B is achieved by treatment with an aqueous base, which generates an unstable intermediate that is rapidly trapped in a Diels-Alder reaction. |
| Formation of shunt-metabolites, such as this compound E. | If certain biosynthetic intermediates, like the product of the BvnB enzyme, are not immediately oxidized, they can spontaneously cyclize to form this compound E, a biosynthetic dead-end.[1][2] | Ensure that the subsequent reaction step (e.g., oxidation by a P450 enzyme in a biosynthetic pathway) occurs immediately after the formation of the unstable intermediate.[1][2] This can be achieved through one-pot syntheses or by carefully controlling the addition of reagents. |
| Low yield of desired this compound product. | Degradation of precursors due to inappropriate pH, temperature, or exposure to light and oxygen. Indole (B1671886) alkaloids, in general, can be sensitive to these environmental factors. | Optimize reaction and storage conditions. Conduct small-scale stability studies to determine the optimal pH and temperature range for your specific precursor. Store precursors under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. |
| Precursor instability in solution during analysis (e.g., HPLC, LC-MS). | The solvent and storage time can affect the stability of indole alkaloids. Some compounds are relatively unstable at ambient conditions after even a single day of storage in certain solvents. | Analyze samples as quickly as possible after preparation. A study on indole alkaloids in chloroform (B151607) extract indicated that they were generally stable for 24 hours. If immediate analysis is not possible, store sample solutions at low temperatures (e.g., 4°C or -20°C) and protect from light. Evaluate the stability of your precursor in the chosen analytical solvent as part of method development. |
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for handling and storing this compound precursors?
A1: Given that this compound precursors are part of the broader class of indole alkaloids, the following general best practices should be followed:
-
Atmosphere: Store solid compounds and solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Temperature: Store precursors at low temperatures. For short-term storage, 4°C may be sufficient, while -20°C or -80°C is recommended for long-term storage.
-
Light: Protect precursors from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: Be mindful of the pH of solutions. Many indole alkaloids are sensitive to acidic or basic conditions.[3][4] The stability of your specific precursor at different pH values should be experimentally determined.
-
Solvent: Choose a solvent in which the precursor is stable. For analysis, some indole alkaloids have shown stability in chloroform for up to 24 hours.[5] However, this should be verified for your specific compound.
Q2: My synthetic protocol generates a highly unstable intermediate. How can I prevent its decomposition?
A2: The most effective strategy is to "trap" the reactive intermediate as it is formed. This involves designing your synthesis so that the subsequent reaction partner is already present in the reaction mixture. This allows the unstable intermediate to react immediately to form a more stable product, minimizing the opportunity for degradation.
Q3: How can I systematically assess the stability of a new this compound precursor?
A3: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions. This involves exposing the precursor to conditions such as acid and base hydrolysis, oxidation, and elevated temperatures. The degradation can be monitored by a suitable analytical technique, such as HPLC or LC-MS, to determine the rate of degradation and identify any degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study for a this compound Precursor
Objective: To identify potential degradation pathways and determine the stability of a this compound precursor under various stress conditions.
Materials:
-
This compound precursor
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound precursor in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60-80°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation (in solution): Dissolve the precursor in a suitable solvent and incubate at an elevated temperature (e.g., 80-100°C) for a specified period.
-
Analysis: At each time point, take an aliquot of the stressed sample, dilute appropriately, and analyze by HPLC or LC-MS. Compare the peak area of the precursor to a control sample (stored at low temperature and protected from light) to determine the percentage of degradation.
Protocol 2: Trapping a Reactive Intermediate
Objective: To stabilize a reactive intermediate by converting it to a more stable product in situ.
General Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the starting material for the unstable intermediate.
-
Add the reagent that will react with the unstable intermediate (the "trapping agent").
-
Slowly add the reagent that will generate the unstable intermediate. The slow addition ensures that the concentration of the unstable intermediate remains low at any given time, allowing it to be efficiently trapped.
-
Maintain the reaction at a suitable temperature to facilitate both the formation of the intermediate and the trapping reaction.
-
Monitor the reaction by an appropriate technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material and the formation of the trapped product.
Visualizations
Caption: Biosynthetic pathway of Brevianamides A and B, highlighting unstable intermediates and the formation of the shunt product, this compound E.
Caption: General experimental workflow for assessing the stability of a this compound precursor.
References
Troubleshooting poor resolution in brevianamide HPLC analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of brevianamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak resolution in their chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific peak shape and resolution problems in a question-and-answer format.
Q1: What is causing significant peak tailing in my brevianamide chromatogram?
Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is a common issue that can compromise accurate integration and resolution.[1][2]
A1: Potential Causes and Solutions for Peak Tailing
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic functional groups on this compound molecules, causing tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][3]
-
Contamination: Active sites on the column can be created by contaminants from the sample or mobile phase.[1] A blocked frit or a void at the head of the column can also cause tailing.[3]
-
Solution: Ensure proper sample preparation to remove contaminants. Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.[3]
-
Troubleshooting Flowchart for Peak Tailing
References
Technical Support Center: Overcoming Brevianamide Resistance in Insects
Disclaimer: Brevianamide A has demonstrated insecticidal and potent antifeedant properties against specific lepidopteran pests.[1][2][3][4][5] However, as of late 2025, there is a notable absence of documented cases of insect resistance to brevianamides in scientific literature. The following technical support guide is constructed based on established principles of insecticide resistance to provide a proactive and hypothetical framework for researchers encountering or anticipating resistance to this compound.
Troubleshooting Guide: Investigating Potential this compound Resistance
This guide is designed for researchers who observe a decrease in the efficacy of this compound in their insect colonies.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced mortality or antifeedant effect at previously effective concentrations. | Development of physiological resistance in the target insect population. | 1. Confirm Resistance: Conduct dose-response bioassays to compare the LC50/EC50 values of the suspected resistant population with a known susceptible population. An increase in these values suggests resistance. 2. Investigate Mechanism: Proceed to the "Experimental Protocols" section to determine the likely resistance mechanism (e.g., metabolic, target-site). |
| Insects are avoiding this compound-treated surfaces or food sources. | Development of behavioral resistance. | 1. Choice Assays: Perform choice assays where insects are presented with both treated and untreated options to quantify avoidance behavior. 2. Modify Formulation: Experiment with different formulations or delivery methods of this compound to counteract avoidance. |
| Inconsistent results across different batches of this compound. | Variation in compound purity or stability. | 1. Verify Compound Integrity: Use analytical chemistry techniques (e.g., HPLC, NMR) to confirm the purity and concentration of your this compound stock. 2. Standardize Storage: Ensure consistent storage conditions (temperature, light exposure) to prevent degradation of the compound. |
| Efficacy varies between different life stages of the insect. | Differential susceptibility of life stages. | 1. Stage-Specific Bioassays: Conduct bioassays on different life stages (larvae, pupae, adults) to determine if resistance is specific to a particular stage. 2. Target Susceptible Stages: Adjust application timing to target the most susceptible life stage. |
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our lab colony of Spodoptera frugiperda. What are the first steps to confirm resistance?
A1: The first step is to perform a dose-response bioassay to quantitatively assess the level of resistance. This involves exposing cohorts of your suspected resistant colony and a known susceptible colony to a range of this compound concentrations. A statistically significant increase in the lethal concentration 50 (LC50) or effective concentration 50 (EC50) for your lab colony compared to the susceptible strain is a strong indicator of resistance.
Q2: What are the likely physiological mechanisms of resistance to a natural product like this compound?
A2: While specific to this compound is yet to be studied, insects have evolved several general mechanisms to resist insecticides.[6][7] These include:
-
Metabolic Resistance: The insect may upregulate the production of detoxification enzymes such as Cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), or carboxylesterases (CES) that metabolize and neutralize the this compound molecule before it can reach its target site.[6][7][8]
-
Target-Site Resistance: The molecular target of this compound in the insect's nervous or physiological system may have undergone a mutation. This change in the target protein's structure can prevent this compound from binding effectively, thus reducing its impact.[6][7]
-
Reduced Penetration: The insect's cuticle may have become thicker or its composition altered, slowing the absorption of this compound into the body.[6][7]
-
Behavioral Resistance: Insects may develop behaviors to avoid contact with this compound-treated areas.[6][7][9]
Q3: How can we investigate which of these mechanisms is responsible for the observed resistance?
A3: A combination of biochemical and molecular approaches is necessary:
-
Synergist Bioassays: Use synergists that inhibit specific enzyme families. For example, piperonyl butoxide (PBO) inhibits P450s, S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases, and diethyl maleate (B1232345) (DEM) inhibits GSTs. If the toxicity of this compound increases in the presence of a synergist, it suggests the involvement of the corresponding enzyme family in resistance.
-
Enzyme Activity Assays: Directly measure the activity of detoxification enzymes (P450s, GSTs, esterases) in extracts from both resistant and susceptible insects. Higher activity in the resistant strain points to metabolic resistance.
-
Molecular Analysis: Sequence the genes of potential target sites in both resistant and susceptible populations to identify any mutations that could confer resistance. Gene expression studies (e.g., qPCR, RNA-seq) can also reveal upregulation of detoxification enzyme genes.
Q4: If we confirm metabolic resistance, what are our options to overcome it?
A4:
-
Synergists: Formulating this compound with a synergist that inhibits the relevant detoxification enzymes can restore its efficacy.[10]
-
Insecticide Rotation: Avoid the continuous use of this compound. Instead, rotate it with other insecticides that have different modes of action.[11] This reduces the selection pressure for resistance to any single compound.
-
Dose Management: Ensure the use of doses that are high enough to kill heterozygous resistant individuals, but always adhere to label recommendations to avoid excessive selection pressure.
Q5: Is it possible for insects to develop cross-resistance to other compounds if they are resistant to this compound?
A5: Yes, this is a significant concern. If the resistance mechanism is broad-spectrum, such as the overexpression of a particular P450 enzyme that can metabolize multiple compounds, then the this compound-resistant insects may also show resistance to other insecticides from different chemical classes. It is crucial to test for cross-resistance to other compounds used in your pest management program.
Experimental Protocols
Protocol 1: Dose-Response Bioassay for LC50 Determination
-
Preparation: Prepare a series of dilutions of this compound in an appropriate solvent. A typical range might be from 0.1 to 1000 µg/mL.
-
Application: For a leaf-dipping bioassay with S. frugiperda larvae, dip leaf discs of a suitable host plant (e.g., cotton, corn) in each dilution for 10-20 seconds. Allow the solvent to evaporate completely. A control group should use leaf discs dipped in the solvent alone.
-
Exposure: Place one larva in a petri dish with one treated leaf disc. Use at least 30 larvae per concentration, with 3-4 replications.
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 65% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-exposure.
-
Data Analysis: Use probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the dose-response curve.
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
-
Determine Synergist Concentration: First, determine a non-lethal concentration of the synergist (e.g., PBO, DEF, DEM).
-
Pre-treatment: Expose the insects to the non-lethal concentration of the synergist for a defined period (e.g., 1-2 hours) before exposing them to this compound.
-
This compound Exposure: Conduct a dose-response bioassay as described in Protocol 1, but with insects that have been pre-treated with the synergist.
-
Analysis: Calculate the LC50 of this compound in the presence of the synergist. A significant decrease in the LC50 value compared to the LC50 of this compound alone indicates the involvement of the inhibited enzyme class in resistance.
Data Presentation
Table 1: Hypothetical Dose-Response Bioassay Data for this compound against S. frugiperda
| Strain | N | LC50 (µg/mL) (95% CI) | Slope ± SE | Resistance Ratio (RR) |
| Susceptible Lab Strain | 300 | 15.2 (12.1 - 18.9) | 2.1 ± 0.2 | 1.0 |
| Field Population A (Suspected Resistant) | 300 | 182.4 (155.6 - 213.7) | 1.5 ± 0.3 | 12.0 |
Resistance Ratio (RR) = LC50 of resistant strain / LC50 of susceptible strain
Table 2: Hypothetical Synergist Bioassay Results for Field Population A
| Treatment | Synergist | LC50 (µg/mL) (95% CI) | Synergism Ratio (SR) |
| This compound alone | None | 182.4 (155.6 - 213.7) | 1.0 |
| This compound + PBO | PBO | 25.3 (20.1 - 31.9) | 7.2 |
| This compound + DEF | DEF | 175.9 (149.8 - 206.5) | 1.04 |
| This compound + DEM | DEM | 180.1 (153.2 - 211.8) | 1.01 |
Synergism Ratio (SR) = LC50 of this compound alone / LC50 of this compound with synergist
Visualizations
Caption: Workflow for investigating suspected this compound resistance.
Caption: General signaling pathways of insecticide action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 7. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drkilligans.com [drkilligans.com]
- 10. pnas.org [pnas.org]
- 11. Take Steps to Avoid Insecticide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
Validation & Comparative
Brevianamide A vs. Brevianamide B: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of indole (B1671886) alkaloids produced by fungi of the Penicillium and Aspergillus genera. Among these, Brevianamide A and its diastereomer, this compound B, have been subjects of interest due to their complex chemical structures. While structurally similar, their reported biological activities diverge significantly. This guide provides a comprehensive comparison of the biological activities of this compound A and this compound B, supported by available experimental data, detailed methodologies, and a proposed signaling pathway for this compound A's inflammatory effects.
Data Presentation: Comparative Biological Activity
The following table summarizes the known biological activities of this compound A and this compound B. It is important to note that while this compound A has demonstrated distinct biological effects, there is a consensus in the scientific literature that no biological activity has been reported for this compound B.
| Biological Activity | This compound A | This compound B | Reference(s) |
| Insecticidal Activity | Antifeedant: Potent activity at 1000 ppm and retained activity at 100 ppm against Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm) larvae. | No reported activity. | [1] |
| Cytotoxicity | Induces cytotoxicity in mammalian lung cells: A dose of 12.5 nM/g body weight significantly increased lactate (B86563) dehydrogenase (LDH) concentration in mouse bronchoalveolar lavage fluid (BALF) at 6 and 24 hours post-instillation, indicating cell death. | No reported activity. | [2] |
| Inflammatory Response | Pro-inflammatory: High doses (5.0 nM and 12.5 nM/g body weight) induced significant inflammatory responses in mouse lungs within 6 hours, with elevated levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in BALF. | No reported activity. | [2] |
Experimental Protocols
Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol is a standard method for evaluating the antifeedant properties of a compound against lepidopteran larvae.
1. Insect Rearing:
-
Larvae of Spodoptera frugiperda or Heliothis virescens are reared on an artificial diet in a controlled environment (e.g., 25±2°C, 65±5% relative humidity, 14:10 light:dark photoperiod). Third-instar larvae are typically used for the assay.
2. Preparation of Test Substance:
-
This compound A is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.
-
Serial dilutions are made to obtain the desired test concentrations (e.g., 100 ppm and 1000 ppm).
3. Leaf Disc Preparation:
-
Fresh, untreated leaves (e.g., cotton or maize) are washed and leaf discs of a standard diameter (e.g., 2 cm) are cut using a cork borer.
4. Treatment Application:
-
The leaf discs are dipped in the respective test solutions for a few seconds and then allowed to air dry completely.
-
Control discs are treated with the solvent only.
5. Bioassay:
-
A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to prevent desiccation.
-
One pre-starved (for 2-4 hours) third-instar larva is introduced into each Petri dish.
-
The Petri dishes are kept in the controlled environment for a specified period (e.g., 24 or 48 hours).
6. Data Collection and Analysis:
-
After the feeding period, the larvae are removed, and the remaining leaf area of the disc is measured using a leaf area meter or image analysis software.
-
The percentage of antifeedant activity is calculated using the formula:
where C is the area of the leaf disc consumed in the control group and T is the area consumed in the treatment group.
Cytotoxicity Assay (LDH Release Assay)
This assay quantitatively measures cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
1. Cell Culture:
-
A suitable mammalian cell line (e.g., murine lung epithelial cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
2. Cell Seeding:
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
3. Treatment with this compound A:
-
This compound A is dissolved in a vehicle-compatible with cell culture (e.g., DMSO, followed by dilution in culture media) to prepare various concentrations.
-
The culture medium is replaced with fresh medium containing different concentrations of this compound A.
-
Control wells include cells treated with the vehicle alone (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
4. Incubation:
-
The plate is incubated for a specific duration (e.g., 6, 24, or 48 hours).
5. LDH Measurement:
-
After incubation, a small aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
The LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) is added to each well.
-
The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
The enzymatic reaction, where LDH converts lactate to pyruvate (B1213749) and reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product, is stopped by adding a stop solution.
6. Data Analysis:
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).
-
The percentage of cytotoxicity is calculated using the formula:
Mandatory Visualization
Proposed Signaling Pathway for this compound A-Induced Inflammatory Response
The induction of TNF-α and IL-6 by this compound A in mammalian lung cells suggests the activation of intracellular signaling cascades commonly associated with inflammation. A plausible mechanism involves the activation of the NF-κB and MAPK signaling pathways.
Caption: Proposed signaling cascade for this compound A-induced inflammation.
Conclusion
The available evidence clearly distinguishes the biological profiles of this compound A and this compound B. This compound A is a biologically active compound with demonstrated insecticidal (antifeedant) and cytotoxic/pro-inflammatory properties. In contrast, its diastereomer, this compound B, is consistently reported to be biologically inactive. This stark difference in activity, despite their structural similarity, underscores the critical role of stereochemistry in molecular interactions with biological targets. Further research is warranted to elucidate the precise molecular targets of this compound A and to explore the full spectrum of its biological activities. The lack of activity for this compound B makes it a valuable negative control in studies investigating the mechanisms of this compound A.
References
A Comparative Analysis of the Insecticidal Efficacy of Brevianamide and Other Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of brevianamide with other notable mycotoxins. The following sections detail the available experimental data, methodologies, and known mechanisms of action to offer an objective assessment of their potential as insect control agents.
Quantitative Efficacy Comparison
Direct quantitative comparisons of the insecticidal efficacy of this compound A with other mycotoxins are limited in publicly available literature. Much of the research on this compound A has focused on its potent antifeedant properties rather than direct lethal concentrations. However, by compiling data from various studies, we can construct a comparative overview.
The following table summarizes the insecticidal and antifeedant activities of this compound A and other selected mycotoxins against key insect pests, Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm). It is important to note that the experimental conditions and methodologies may vary between studies, affecting direct comparability.
| Mycotoxin | Insect Species | Bioassay Method | Efficacy Metric | Value | Source(s) |
| This compound A | S. frugiperda, H. virescens | Diet Incorporation | Antifeedant Activity | Potent at 1000 ppm, activity retained at 100 ppm | [1] |
| Ochratoxin A | S. frugiperda | Diet Incorporation | Mortality | 100% | at 10 ppm[1] |
| Ochratoxin A | S. frugiperda, H. virescens | Diet Incorporation | Antifeedant Activity | Potent | at 1000 ppm[1] |
| Aflatoxin B1 | S. frugiperda | Diet Incorporation | LC50 (72h) | 0.090 ppm | [2] |
| Fumonisin B1 | S. frugiperda (Sf9 cells) | In vitro Cell Proliferation | - | Inhibited cell proliferation, arrested cell growth at G2/M phase | [3] |
Experimental Protocols
The methodologies employed in determining insecticidal efficacy are critical for interpreting the data. Below are detailed protocols for common bioassays used in the cited studies.
Diet Incorporation Bioassay for Antifeedant and Insecticidal Activity
This method is utilized to assess the impact of mycotoxins when ingested by the insect larvae.
-
Mycotoxin Preparation: A stock solution of the mycotoxin is prepared by dissolving it in a suitable solvent, such as acetone.
-
Diet Preparation: An artificial insect diet is prepared according to standard laboratory procedures.
-
Incorporation: The mycotoxin stock solution is added to the molten artificial diet at various concentrations (e.g., 10, 100, 1000 ppm). A control diet is prepared with the solvent alone.
-
Assay Setup: The treated and control diets are dispensed into individual wells of a multi-well plate or small petri dishes.
-
Insect Introduction: One larva of the target insect species (e.g., early instar S. frugiperda or H. virescens) is placed in each well.
-
Incubation: The assays are maintained in a controlled environment (typically 25-27°C, with a set photoperiod).
-
Data Collection:
-
Antifeedant Activity: The amount of diet consumed by the larvae in both treated and control groups is measured after a specific period (e.g., 24, 48, 72 hours). The antifeedant index can be calculated.
-
Insecticidal Activity: Larval mortality is recorded at set intervals. For quantitative analysis, a range of concentrations is tested to determine the LC50 (lethal concentration to kill 50% of the population).
-
Leaf Dip Bioassay for Insecticidal Activity
This method assesses the contact and ingestion toxicity of a substance.
-
Solution Preparation: The test compound is dissolved in a suitable solvent to create a stock solution, which is then serially diluted to obtain a range of concentrations.
-
Leaf Preparation: Leaf discs of a host plant (e.g., maize for S. frugiperda) are excised.
-
Treatment: Each leaf disc is dipped into a specific concentration of the test solution for a short duration (e.g., 10-30 seconds). Control leaves are dipped in the solvent only.
-
Drying: The treated leaf discs are allowed to air dry completely.
-
Assay Setup: Each dried leaf disc is placed in a petri dish.
-
Insect Introduction: A known number of larvae are introduced into each petri dish.
-
Incubation and Observation: The petri dishes are kept in a controlled environment, and larval mortality is assessed at regular intervals (e.g., 24, 48, 72 hours).
Signaling Pathways and Mechanisms of Action
The insecticidal activity of mycotoxins is a result of their interference with critical biological pathways. The following diagrams illustrate the known or proposed mechanisms.
This compound: A Potent Antifeedant
This compound A has demonstrated significant antifeedant properties against lepidopteran larvae.[1][4] While the precise molecular target for its antifeedant activity is not fully elucidated, it is hypothesized to interact with gustatory receptors or other neuronal signaling pathways that regulate feeding behavior in insects. Its complex chemical structure, featuring a bicyclo[2.2.2]diazaoctane ring system, is a common feature among a class of mycotoxins with diverse biological activities.
Ochratoxin A: Inhibition of Protein Synthesis
The insecticidal and antifeedant effects of ochratoxin A are likely linked to its known mechanism of action in other organisms: the inhibition of protein synthesis. Ochratoxin A acts as a competitive inhibitor of phenylalanyl-tRNA synthetase, an enzyme crucial for the incorporation of the amino acid phenylalanine into proteins. This disruption of protein synthesis can lead to a cascade of downstream effects, ultimately resulting in cell death and organismal mortality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of the mycotoxin fumonisin B1 on the insect Sf9 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Brevianamide S and Standard Antitubercular Agents
This guide provides a detailed comparison of the antitubercular activity of Brevianamide S with established antitubercular drugs. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of performance metrics based on available experimental data.
Introduction to this compound S
This compound S is a dimeric diketopiperazine natural product isolated from the marine-derived fungus Aspergillus versicolor.[1] It has garnered attention for its selective antibacterial activity against Bacille Calmette-Guérin (BCG), an attenuated strain of Mycobacterium bovis frequently used as a surrogate for Mycobacterium tuberculosis in initial screening assays.[1][2][3][4] This selectivity suggests that this compound S may operate through a novel mechanism of action, making it a person of interest for the development of next-generation antitubercular therapies.[2][4][5][6]
Quantitative Comparison of Antitubercular Activity
The primary metric for comparing the in vitro efficacy of antitubercular agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. The table below summarizes the reported MIC values for this compound S against BCG and M. tuberculosis, alongside those of several first- and second-line antitubercular drugs against M. tuberculosis.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Values
| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound S | M. bovis BCG | 6.25 | ~9.0 | [1][2][7] |
| This compound Analogue | M. tuberculosis | 10.2 | - | [8] |
| Isoniazid | M. tuberculosis H37Rv | 0.05 - 0.2 | ~0.30 | [1][9][10] |
| Rifampicin | M. tuberculosis H37Rv | ~0.8 | ~0.04 | [9][10] |
| Ethambutol | M. tuberculosis H37Rv | ~8.0 | ~2.0 | [9][10] |
| Streptomycin | M. tuberculosis H37Rv | 5.0 | - | [9] |
| Bedaquiline | M. tuberculosis H37Rv | - | 0.021 | [10] |
| Delamanid | M. tuberculosis | 0.03 (MIC₉₀) | - | [11] |
| Linezolid | M. tuberculosis | 1.0 (MIC₉₀) | - | [11] |
| Clofazimine | M. tuberculosis | 0.25 (MIC₉₀) | - | [11] |
Note: MIC values can vary based on the specific strain, assay method, and experimental conditions. MIC₉₀ refers to the concentration required to inhibit 90% of the tested isolates.
While the potency of this compound S appears modest compared to frontline drugs like Isoniazid and Rifampicin, its unique selective activity against mycobacteria is noteworthy.[1]
Experimental Protocols for Activity Assessment
The determination of MIC values is a critical step in antimicrobial drug discovery. The broth microdilution method is a standard and widely used technique.[11][12] More rapid methods utilizing luminescence or colorimetric indicators are also employed to increase throughput.
1. Broth Microdilution Method for MIC Determination
This method determines the MIC of a compound by assessing microbial growth in a liquid medium containing serial dilutions of the antimicrobial agent.
-
Inoculum Preparation: A pure culture of the test organism (e.g., M. tuberculosis H37Rv) is grown in a suitable broth like Middlebrook 7H9.[12][13] The bacterial suspension is then adjusted to a specific turbidity, often matching a 0.5 or 1.0 McFarland standard, to achieve a standardized cell density (e.g., ~5 x 10⁵ CFU/mL in the final test volume).[12]
-
Plate Preparation: The assay is performed in 96-well microtiter plates.[12][14] A two-fold serial dilution of each test compound is prepared directly in the wells containing growth medium.[14] Control wells are included: a positive control (bacteria with no drug) and a negative control (medium only).[12]
-
Inoculation and Incubation: Each well (except the negative control) is inoculated with the standardized bacterial suspension. The plates are sealed and incubated at 37°C for a period ranging from 7 to 14 days for slow-growing mycobacteria.[11][12]
-
Reading Results: The MIC is determined as the lowest concentration of the drug that shows no visible growth.[15] Growth can be assessed visually or by using a growth indicator like resazurin (B115843) (the active ingredient in AlamarBlue), which changes color in the presence of viable, metabolically active cells.[10]
2. Luminescence-Based Assays
To accelerate the process, engineered strains of M. tuberculosis that constitutively express a luciferase operon (e.g., from Photorhabdus luminescens) can be used.[13][14]
-
Principle: Viable bacteria produce light, and the luminescence signal is directly proportional to the number of living cells.
-
Procedure: The assay setup is similar to the broth microdilution method, but white opaque plates are used to maximize the light signal.[14] Instead of visual inspection, a luminometer is used to measure the relative light units (RLU) from each well.
-
Advantages: This method significantly reduces the time required to obtain results, with MICs often determinable within 3 to 7 days, compared to the weeks required for traditional methods.[13]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action
While the mechanisms of action for standard antitubercular drugs are well-established (e.g., Isoniazid inhibits mycolic acid synthesis, Rifampicin inhibits RNA polymerase), the precise molecular target of this compound S in mycobacteria has not yet been elucidated.[4][16] Its selective activity against mycobacteria strongly suggests a target that is unique to this genus, making it an exciting candidate for further investigation to overcome existing drug resistance mechanisms.[1][2]
Conclusion
This compound S demonstrates selective, albeit modest, antitubercular activity. Its primary value lies in its potential novel mechanism of action, which could be exploited to develop new drugs effective against drug-resistant strains of M. tuberculosis. Further research is required to identify its molecular target and optimize its structure to enhance potency. The experimental protocols described herein provide a standardized framework for evaluating and comparing the efficacy of such novel compounds against established therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of this compound S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro: MGIT 960 as a viable alternative for BACTEC 460 | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 10. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Elusive Target of Brevianamide F in Cancer Cells: A Comparative Analysis
For Immediate Release
Ghent, Belgium – December 18, 2025 – Brevianamide F, a naturally occurring diketopiperazine alkaloid, has garnered interest in the scientific community for its diverse biological activities. While its derivatives have shown promise in antiproliferative assays against various cancer cell lines, the direct molecular target of the parent compound, this compound F, within cancer cells has remained a subject of investigation. This guide provides a comparative analysis of the experimental data available to validate the proposed targets of this compound F and its analogs, offering researchers a comprehensive overview of its potential and limitations as an anticancer agent.
Deciphering the Cytotoxic Profile of this compound F and Its Derivatives
Initial validation of a potential anticancer compound often begins with assessing its cytotoxicity against various cancer cell lines. Experimental data reveals that while this compound F itself exhibits limited antiproliferative activity, its synthetic derivatives show significantly enhanced potency.
A study evaluating a series of C2-arylated analogs of this compound F demonstrated a remarkable increase in cytotoxicity against several human cancer cell lines. Notably, in HeLa (cervical adenocarcinoma) cells, this compound F was found to be largely inactive, with a half-maximal inhibitory concentration (IC50) exceeding 200 µM.[1] In stark contrast, its derivatives, compounds 4c and 4d , displayed IC50 values of 26 µM and 52 µM, respectively, highlighting the critical role of structural modification in augmenting its anticancer potential.[1]
| Compound | Cell Line | IC50 (µM) |
| This compound F | HeLa | >200[1] |
| Derivative 4c | HeLa | 26 ± 4[1] |
| Derivative 4d | HeLa | 52 ± 9[1] |
| This compound F | A-549 (Lung Carcinoma) | Low to moderate activity |
| This compound F | SK-BR-3 (Breast Adenocarcinoma) | Low to moderate activity |
| This compound F | HT-29 (Colon Adenocarcinoma) | Low to moderate activity |
Table 1: Comparative Cytotoxicity of this compound F and its Derivatives. The table summarizes the IC50 values of this compound F and its C2-arylated derivatives against various human cancer cell lines. The data indicates that derivatization is crucial for the antiproliferative activity of the this compound scaffold.
Investigating the Putative Kinase Targets: Casein Kinase 1 and Cyclin-Dependent Kinase 1
This compound F has been proposed to act as a multi-target kinase inhibitor, with Casein Kinase 1 (CK1) and Cyclin-Dependent Kinase 1 (CDK1) suggested as potential targets. To validate these claims, a comparative analysis with known inhibitors of these kinases is essential.
Casein Kinase 1 (CK1) Inhibition
CK1 is a family of serine/threonine kinases implicated in various cellular processes, including Wnt signaling and circadian rhythms, and is considered a therapeutic target in several cancers. Potent and selective inhibitors of CK1 have been developed and characterized.
| Inhibitor | Target Isoform | IC50 (nM) |
| D4476 | CK1δ | 300[2] |
| SR-3029 | CK1δ/ε | 44 (CK1δ), 260 (CK1ε)[3] |
| BTX-A51 | CK1α | 17[3] |
| IC261 | CK1 | ~1000 (in vitro)[4] |
Table 2: Potency of Known Casein Kinase 1 Inhibitors. This table presents the IC50 values of several well-characterized CK1 inhibitors against different isoforms of the kinase, providing a benchmark for evaluating novel inhibitory compounds.
As of the latest available data, direct enzymatic inhibition studies quantifying the IC50 of this compound F or its active derivatives against any CK1 isoform have not been reported in peer-reviewed literature. This represents a significant gap in the validation of CK1 as a direct target.
Cyclin-Dependent Kinase 1 (CDK1) Inhibition
CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Several small molecule inhibitors of CDK1 have been identified and are in various stages of development.
| Inhibitor | IC50 (nM) |
| Dinaciclib (SCH-727965) | 3 (CDK1)[5] |
| Flavopiridol | 30 (CDK1)[5] |
| (R)-roscovitine (Seliciclib) | 2700 (CDK1)[5] |
| AT7519 | 190 (CDK1)[5] |
Table 3: Potency of Known CDK1 Inhibitors. The table showcases the IC50 values of established CDK1 inhibitors, offering a reference point for the potency required for effective inhibition of this kinase.
Similar to the case with CK1, there is a lack of published experimental data demonstrating the direct inhibitory effect of this compound F or its derivatives on CDK1 enzymatic activity.
Experimental Protocols
To facilitate further research and validation efforts, detailed protocols for the key experimental assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound F or its derivatives) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6][7][8]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate well, combine the kinase buffer, the purified recombinant kinase (e.g., CK1 or CDK1), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (often radiolabeled with ³²P or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Detection and Quantification: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter.[10][11] For non-radiometric assays, such as ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.[12][13]
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound F derivatization workflow.
Caption: Proposed signaling pathway of this compound F.
Caption: Workflow for this compound F target validation.
Conclusion and Future Directions
The currently available evidence suggests that while the this compound scaffold holds promise for the development of anticancer agents, the parent compound, this compound F, is not a potent cytotoxic agent in its own right. Chemical modifications are essential to unlock its antiproliferative activity.
The validation of CK1 and CDK1 as direct molecular targets of this compound F or its active derivatives remains incomplete. Future research should prioritize conducting direct enzymatic inhibition assays to determine the IC50 values against these kinases. Such studies are crucial to confirm or refute the hypothesis that this compound F and its analogs function as kinase inhibitors and to elucidate their precise mechanism of action in cancer cells. Without this direct evidence, the role of these kinases as primary targets of this compound compounds remains speculative. This guide underscores the necessity of rigorous experimental validation to advance our understanding of this class of natural products and their potential in oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
A Comparative Guide to the Bioactivities of Brevianamide and Paraherquamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivities of two structurally related mycotoxins: brevianamide and paraherquamide. While both belong to the bicyclo[2.2.2]diazaoctane class of alkaloids, their biological activities diverge significantly. This document summarizes their primary functions, presents available quantitative data, details relevant experimental protocols, and visualizes their mechanisms of action and experimental workflows.
Introduction
Brevianamides and paraherquamides are complex indole (B1671886) alkaloids produced by various species of Penicillium and Aspergillus fungi. They share a common bicyclo[2.2.2]diazaoctane core structure, which is biosynthetically intriguing and has made them targets for total synthesis.[1][2] Despite this structural similarity, their primary biological activities are distinct: paraherquamides are best known for their potent anthelmintic (anti-nematode) properties, while different brevianamides exhibit insecticidal, antibacterial, and antifungal activities.[3][4][5] This guide will focus on the comparative bioactivity of Paraherquamide A, this compound A, and this compound F as representative examples of their respective classes.
Paraherquamide A: Anthelmintic Activity
Paraherquamide A is a potent anthelmintic agent that has been extensively studied for its ability to combat parasitic nematodes. It induces a rapid, flaccid paralysis in these worms, proving effective even against strains resistant to other classes of anthelmintics.
Data Presentation: Anthelmintic Potency
| Compound | Target Organism | Bioassay | Potency (IC50) | Reference |
| Paraherquamide A | Haemonchus contortus (Barber's pole worm) | Larval Motility Inhibition (L3) | 2.7 µg/mL | [1] |
| Paraherquamide A | Ostertagia circumcincta | Larval Motility Inhibition (L3) | 0.033 µg/mL | [1] |
| Paraherquamide A | Trichostrongylus colubriformis | Larval Motility Inhibition (L3) | 0.058 µg/mL | [1] |
Experimental Protocol: Larval Motility Inhibition Assay
This in vitro assay measures the concentration of a compound required to inhibit the movement of nematode larvae.
-
Larval Preparation: Third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus) are obtained from fecal cultures and exsheathed (removal of the outer cuticle) using a solution like sodium hypochlorite. The exsheathed larvae are then washed and suspended in a buffer solution.
-
Assay Setup: The assay is typically performed in a 96-well microtiter plate. Serial dilutions of Paraherquamide A are prepared in the buffer.
-
Incubation: A standardized number of exsheathed L3 larvae are added to each well containing the different concentrations of the compound. Control wells contain larvae with no compound. The plate is then incubated for a set period, typically 24 to 72 hours.
-
Motility Assessment: After incubation, the motility of the larvae in each well is observed under a microscope. Larvae are considered immotile if they do not show any signs of movement, even after gentle prodding.
-
Data Analysis: The percentage of motile larvae is calculated for each concentration. The IC50 value, the concentration at which 50% of the larvae are immotile, is then determined using statistical analysis software.
Mandatory Visualizations
This compound A: Insecticidal (Antifeedant) Activity
This compound A is primarily recognized for its insecticidal properties, which manifest as a potent antifeedant effect against the larvae of several key agricultural pests. Rather than causing immediate toxicity, it deters insects from feeding, leading to starvation and reduced crop damage.
Data Presentation: Insecticidal Potency
| Compound | Target Organism | Bioassay | Potency | Reference |
| This compound A | Spodoptera frugiperda (Fall armyworm) | Leaf Disc Choice Assay | Potent Antifeedant @ 100 ppm | [1] |
| This compound A | Heliothis virescens (Tobacco budworm) | Leaf Disc Choice Assay | Potent Antifeedant @ 100 ppm | [1] |
| This compound A | S. frugiperda & H. virescens | Leaf Disc Choice Assay | Potent Antifeedant @ 1000 ppm | [1] |
Note: A quantitative Feeding Deterrence Index (FDI) is not available in the cited literature, but the compound is described as "potent."
Experimental Protocol: Leaf Disc Antifeedant Assay
This bioassay quantifies the feeding deterrence of a compound against insect larvae.
-
Preparation of Leaf Discs: Leaf discs of a suitable size are cut from the host plant of the target insect (e.g., maize for S. frugiperda).
-
Treatment: The leaf discs are treated with different concentrations of this compound A dissolved in a suitable solvent (e.g., acetone). Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.
-
Bioassay Setup: The bioassay is conducted in petri dishes. In a "choice" test, both a treated and a control leaf disc are placed in the dish. In a "no-choice" test, only a treated disc is provided.
-
Insect Introduction: A single, pre-starved larva (e.g., third-instar) is introduced into each petri dish.
-
Incubation: The larvae are allowed to feed for a specified period, typically 24 to 48 hours.
-
Data Collection: After the feeding period, the area of the leaf disc consumed is measured for both treated and control discs, often using a leaf area meter or image analysis software.
-
Data Analysis: The Feeding Deterrence Index (FDI) can be calculated using the formula: FDI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control group and T is the area consumed in the treated group. A higher FDI indicates a stronger antifeedant effect.
Mandatory Visualizations
This compound F: Antimicrobial Activity
This compound F, a simpler diketopiperazine precursor to other brevianamides, has demonstrated notable antibacterial and antifungal properties. Diketopiperazines are known to play roles in microbial communication, such as quorum sensing, which may be related to their mechanism of action.[6][7]
Data Presentation: Antimicrobial Potency
| Compound | Target Organism | Bioassay | Potency | Reference |
| This compound F | Bacille Calmette-Guérin (BCGs) | Broth Microdilution | IC50 = 44.1 µM | |
| This compound F | Staphylococcus aureus | Agar Disc Diffusion | 14 mm zone of inhibition | [5] |
| This compound F | Micrococcus luteus | Agar Disc Diffusion | 14 mm zone of inhibition | [5] |
| This compound F | Candida albicans | Not Specified | Active (better than Amphotericin B) | [5] |
Experimental Protocol: Broth Microdilution Assay (for MIC/IC50)
This method is used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., McFarland standard).
-
Assay Setup: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of this compound F is prepared directly in the wells with the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells include a positive control (microbes, no compound) and a negative control (medium, no microbes).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: After incubation, the wells are visually inspected for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. For an IC50 value, a viability indicator dye (like resazurin (B115843) or MTT) can be added, and the absorbance is read on a plate reader to quantify growth inhibition.
-
Data Analysis: The IC50 is calculated as the concentration that reduces microbial growth by 50% compared to the positive control.
Mandatory Visualizations
Comparative Cytotoxicity
Assessing the cytotoxicity of these compounds against mammalian cells is crucial for evaluating their potential as therapeutic agents. Limited data is available, particularly for Paraherquamide A, but the existing information suggests that this compound F has low cytotoxicity.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | Potency (IC50) | Reference |
| This compound F | HeLa (Human cervical cancer) | Proliferation Assay | >200 µM | [8] |
| This compound F Analog (4c) | HeLa (Human cervical cancer) | Proliferation Assay | 26 µM | [8] |
| This compound A | Murine Lung Cells | Not Specified | Induces cytotoxicity & inflammatory response | [8] |
| Paraherquamide A | Mammalian Cells | Not Specified | Data not available in cited literature |
Note: The data indicates that while the parent this compound F is not very cytotoxic, simple chemical modifications can significantly increase its activity.
Conclusion
This comparative analysis underscores that despite their shared structural core, brevianamides and paraherquamides are functionally distinct families of natural products.
-
Paraherquamide A is a specialized anthelmintic that acts as a potent antagonist of nematode nicotinic acetylcholine receptors. Its well-defined mechanism and high potency make it a strong candidate for veterinary medicine.
-
This compound A functions as an insecticidal antifeedant , deterring pests by activating their aversive taste pathways through gustatory receptors. This mode of action is valuable for crop protection.
-
This compound F exhibits broad antimicrobial activity, likely through the disruption of bacterial cell-cell communication, and displays low cytotoxicity, suggesting a potential starting point for the development of new antibacterial or antifungal agents.
The divergent bioactivities of these related molecules highlight the subtle structure-activity relationships that govern their interactions with different biological targets. Further research, particularly direct comparative studies and elucidation of the precise molecular targets of the brevianamides, will be invaluable for the drug development community.
References
- 1. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. scispace.com [scispace.com]
- 7. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Brevianamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of brevianamide, a class of indole (B1671886) alkaloids produced by Penicillium and Aspergillus species. Brevianamides are of significant interest due to their diverse biological activities. Accurate and reliable quantification of these compounds is crucial for research, drug development, and quality control. This document outlines the experimental protocols for key analytical techniques and presents a comparative analysis of their performance to aid in the selection of the most appropriate method for a given application.
Overview of Analytical Methods
The analysis of this compound typically employs a range of chromatographic and spectroscopic techniques. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the purpose of the analysis (e.g., qualitative screening vs. quantitative determination). The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) also play a role, particularly in structural elucidation and quantitative analysis (qNMR).
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of this compound.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid method suitable for the qualitative screening of this compound.[1][2]
-
Sample Preparation:
-
Extract the sample (e.g., fungal culture, plant extract) with a suitable organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Concentrate the extract under reduced pressure.
-
Dissolve the residue in a small volume of a suitable solvent (e.g., methanol, chloroform) for spotting.
-
-
TLC Plate:
-
Use pre-coated silica (B1680970) gel 60 F254 plates (0.2 mm thickness).[1]
-
-
Application:
-
Spot the dissolved sample extract and a this compound standard onto the TLC plate using a capillary tube or a micropipette.
-
-
Mobile Phase (Solvent System):
-
A common mobile phase is a mixture of ethyl acetate and petroleum spirit (e.g., 1:1 v/v).[1] The polarity can be adjusted based on the specific this compound analogue being analyzed.
-
-
Development:
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
-
Visualization:
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior resolution and is suitable for both qualitative and quantitative analysis of this compound. It can be coupled with various detectors, most commonly UV/Vis or a mass spectrometer.[1]
-
Sample Preparation:
-
Perform a solvent extraction as described for TLC.
-
The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector is required. For chiral separations, a chiral column and a suitable detector are necessary.[1]
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a modifier like formic acid) is typical.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 230 nm or 254 nm.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for trace-level quantification of this compound in complex matrices.
-
Sample Preparation:
-
Similar to HPLC, but may require more rigorous clean-up to minimize matrix effects. Stable isotope-labeled internal standards can be added during sample preparation for accurate quantification.
-
-
Instrumentation:
-
An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) is used.
-
-
Chromatographic Conditions:
-
Similar to HPLC, but often using columns with smaller particle sizes (e.g., sub-2 µm) and lower flow rates compatible with the mass spectrometer's ion source.
-
-
Mass Spectrometry Conditions (Example for this compound A):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion (m/z): [M+H]+
-
Product Ions (for MRM): Specific fragment ions of this compound A would be selected for quantification and confirmation.
-
Data Presentation: Comparison of Analytical Methods
The performance of different analytical methods for this compound can be compared based on several key validation parameters. The following table summarizes the expected performance characteristics of each technique.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Selectivity | Low to Moderate | Moderate to High | Very High |
| Sensitivity (LOD/LOQ) | µg range | ng to µg range | pg to ng range |
| Linearity | Semi-quantitative | Good | Excellent |
| Accuracy (Recovery) | Variable | Good (typically 80-120%) | Excellent (typically 90-110%) |
| Precision (RSD) | High (>15%) | Good (<15%) | Excellent (<10%) |
| Throughput | High | Moderate | Moderate |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method cross-validation and the logical relationship between different analytical techniques for this compound analysis.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Logical relationship between analytical methods for this compound.
Conclusion
The selection of an analytical method for this compound is a critical decision that impacts the quality and reliability of research and development outcomes. For rapid and cost-effective screening, TLC is a viable option. For routine quantitative analysis, HPLC-UV provides a good balance of performance and cost. For trace-level quantification in complex matrices and confirmatory analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. Cross-validation of these methods is essential to ensure data consistency and accuracy across different analytical platforms. This guide provides the foundational information for researchers to design and implement a robust cross-validation study for the analysis of this compound.
References
Efficacy of Brevianamide Alkaloids Against Lepidopteran Pests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal efficacy of brevianamide A, a mycotoxin with known antifeedant properties. The data presented is compiled from available literature to aid researchers in evaluating its potential as a pest management agent. This document summarizes quantitative data, details experimental methodologies, and visualizes potential modes of action and experimental workflows.
Comparative Efficacy of this compound A and Other Compounds
This compound A has demonstrated significant antifeedant activity against key lepidopteran pests, Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm).[1] The following table summarizes the reported efficacy of this compound A and compares it with its photolysis product, this compound D, and another mycotoxin, ochratoxin A.
| Compound | Target Pest | Concentration | Observed Effect | Efficacy | Source |
| This compound A | Spodoptera frugiperda, Heliothis virescens | 1000 ppm | Potent Antifeedant | High | |
| Spodoptera frugiperda, Heliothis virescens | 100 ppm | Active Antifeedant | Moderate | ||
| This compound D | Spodoptera frugiperda | Not Specified | More effective than this compound A in reducing pupal weight | Moderate | |
| Ochratoxin A | Spodoptera frugiperda | 10 ppm | 100% Mortality | High | |
| Spodoptera frugiperda, Heliothis virescens | 1000 ppm | Potent Antifeedant | High |
Experimental Protocols
The primary method for evaluating the antifeedant properties of this compound A is the leaf disc bioassay. Below is a detailed description of a typical experimental protocol.
Antifeedant Leaf Disc Bioassay
This method assesses the feeding deterrence of a compound by measuring the consumption of treated leaf material by insect larvae.
Materials:
-
Test compounds (e.g., this compound A)
-
Solvent (e.g., acetone)
-
Leaf discs from a suitable host plant (e.g., cotton for H. virescens, maize for S. frugiperda)
-
Late-instar larvae of the target pest (e.g., 3rd or 4th instar)
-
Petri dishes
-
Filter paper
-
Leaf area meter or image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare solutions of the test compounds in a suitable solvent at various concentrations (e.g., 10 ppm, 100 ppm, 1000 ppm). A solvent-only solution serves as the control.
-
Treatment of Leaf Discs: Uniformly cut leaf discs are dipped into the test solutions for a standardized duration and then allowed to air dry completely. Control discs are treated with the solvent alone.
-
Bioassay Setup: Place one treated leaf disc in each petri dish lined with moist filter paper to maintain humidity.
-
Introduction of Larvae: Introduce one pre-starved larva into each petri dish.
-
Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, and light) for a specified period (e.g., 24 or 48 hours).
-
Data Collection: After the incubation period, measure the area of the leaf disc consumed by each larva using a leaf area meter or by scanning the discs and analyzing the images with software.
-
Calculation of Antifeedant Index: The antifeedant index (AFI) is calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the leaf consumed in the control group and T is the area of the leaf consumed in the treated group.
Workflow Diagram:
Antifeedant Leaf Disc Bioassay Workflow.
Potential Mode of Action: A Hypothetical Signaling Pathway
The precise molecular target of this compound A in insects has not been fully elucidated. However, based on the known mechanisms of other alkaloid antifeedants, a plausible mode of action involves the interaction with gustatory receptors (GRs) in the insect's taste neurons. This interaction likely triggers a signaling cascade that ultimately leads to feeding deterrence.
The following diagram illustrates a hypothetical signaling pathway for the antifeedant action of this compound A.
Hypothetical Signaling Pathway for this compound A.
Pathway Description:
-
Binding: this compound A binds to specific gustatory receptors on the surface of taste neurons in the insect's mouthparts.
-
Activation: This binding event activates the receptor, which in turn opens associated ion channels.
-
Signal Transduction: The influx of ions leads to the depolarization of the neuron's membrane, triggering a series of action potentials.
-
Neurotransmission: The action potentials propagate to the axon terminal, causing the release of neurotransmitters into the synapse.
-
CNS Processing: These signals are transmitted to the insect's central nervous system, where they are interpreted as a deterrent or aversive stimulus.
-
Behavioral Response: The final output is the cessation of feeding, or feeding deterrence.
Conclusion
This compound A demonstrates notable antifeedant properties against significant agricultural pests. While its potency may be lower than some other mycotoxins like ochratoxin A in terms of direct mortality, its ability to deter feeding at relatively low concentrations suggests its potential as a component in integrated pest management strategies. Further research is required to fully elucidate its mode of action and to conduct direct comparative studies with a broader range of commercial insecticides to ascertain its relative performance and viability as a biopesticide.
References
Comparative Cytotoxicity of Brevianamide A: An Uncharted Territory in Cancer Research
Despite extensive interest in the chemical synthesis and biological origins of brevianamide A, a comprehensive analysis of its cytotoxic effects, particularly a direct comparison between cancerous and normal cell lines, remains conspicuously absent from the current scientific literature. While numerous studies have focused on the intricate synthesis pathways and the role of this compound A as a potent insect antifeedant, its potential as a selective anticancer agent is yet to be explored in depth.
Our comprehensive search for quantitative data, including IC50 values and detailed experimental protocols regarding the cytotoxicity of this compound A, did not yield any specific studies that directly compare its effects on normal versus cancer cells. The existing research predominantly revolves around its chemical properties and biosynthesis.
The Current State of Knowledge
This compound A is a complex indole (B1671886) alkaloid produced by various species of Penicillium fungi. Its unique bicyclo[2.2.2]diazaoctane core has made it a challenging and attractive target for total synthesis, a feat that has been accomplished and refined by several research groups. The primary biological activity reported for this compound A is its potent antifeedant properties against certain insect larvae, suggesting a potential for agricultural applications.
However, the crucial question of its cytotoxicity profile in human cells, a key indicator of its therapeutic potential, remains unanswered. Without data from head-to-head comparisons using both cancerous and non-cancerous cell lines, it is impossible to ascertain whether this compound A exhibits the selective toxicity that is a hallmark of a promising anticancer drug candidate.
The Path Forward: A Call for Investigation
The absence of data on the comparative cytotoxicity of this compound A represents a significant gap in the field of natural product-based cancer research. To address this, a systematic investigation is warranted. The following experimental workflow is proposed as a foundational approach to characterizing the cytotoxic profile of this compound A.
Figure 1. Proposed experimental workflow for evaluating the comparative cytotoxicity of this compound A.
Experimental Protocols
A standardized experimental protocol would be crucial for generating reliable and comparable data. Below is a detailed methodology for the initial cytotoxicity screening phase.
Cell Culture:
-
Cancer Cell Lines: A diverse panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon) should be utilized.
-
Normal Cell Lines: Corresponding normal human cell lines from the same tissues of origin should be used as controls to assess selectivity.
-
Culture Conditions: All cells should be maintained in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound A is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
While the current body of research on this compound A is focused on its chemical synthesis and other biological activities, its potential as a selective cytotoxic agent against cancer cells remains a compelling yet unexplored avenue. The scientific community is encouraged to undertake the necessary in vitro studies to elucidate the cytotoxicity profile of this intriguing natural product. Such research would not only broaden our understanding of this compound A's biological functions but also potentially unveil a new lead compound for the development of novel anticancer therapies. Until such data becomes available, any comparison of its effects on normal versus cancer cells would be purely speculative.
Brevianamide vs. notoamide: structural and functional comparison
A comprehensive analysis of the structural and functional characteristics of brevianamide and notoamide alkaloids, offering insights for drug discovery and development.
This guide provides a detailed comparison of brevianamides and notoamides, two families of fungal-derived indole (B1671886) alkaloids that have garnered significant interest in the scientific community due to their complex chemical structures and diverse biological activities. Both classes of compounds share a common biosynthetic origin, often featuring a core bicyclo[2.2.2]diazaoctane ring system, yet exhibit distinct structural variations that lead to a range of biological effects, from insecticidal and antifeedant to cytotoxic and antibacterial activities.[1] This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their structural features, functional properties, and the experimental methodologies used to evaluate their efficacy.
Structural and Functional Comparison
Brevianamides and notoamides are prenylated indole alkaloids produced by various species of fungi, most notably from the Aspergillus and Penicillium genera.[1] Their biosynthesis typically involves the precursors tryptophan and proline, which undergo a series of enzymatic reactions, including prenylation and oxidative cyclization, to form the characteristic complex ring systems.[1]
Brevianamides , first isolated in the late 1960s, are known for their insecticidal and antifeedant properties.[1] this compound A, for instance, has shown potent antifeedant activity against the fall armyworm, Spodoptera frugiperda.[1] More recently, this compound S has been identified as a selective inhibitor of Mycobacterium bovis Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, suggesting a potential role in the development of new antitubercular agents.
Notoamides , a more recently discovered class of these alkaloids, have demonstrated a broad spectrum of biological activities, including significant cytotoxicity against various cancer cell lines.[2] Several notoamides have been shown to induce apoptosis and autophagy in hepatocellular carcinoma cells through the activation of the p38/JNK signaling pathway.[3][4][5] This mechanism of action highlights their potential as lead compounds for anticancer drug development.
Quantitative Data Summary
The following table summarizes key quantitative data on the biological activities of selected this compound and notoamide compounds.
| Compound | Class | Biological Activity | Target Organism/Cell Line | Quantitative Measurement | Reference |
| This compound A | This compound | Antifeedant | Spodoptera frugiperda | Potent at 1000 p.p.m., active at 100 p.p.m. | [1] |
| This compound S | This compound | Antitubercular | Mycobacterium bovis BCG | MIC: 6.25 µg/mL | [6] |
| Notoamide A | Notoamide | Cytotoxicity | HeLa, L1210 | IC50: 22-52 µg/mL | [2] |
| Notoamide B | Notoamide | Cytotoxicity | HeLa, L1210 | IC50: 22-52 µg/mL | [2] |
| Notoamide C | Notoamide | Cytotoxicity | HeLa, L1210 | IC50: 22-52 µg/mL | [2] |
| Notoamide G | Notoamide | Cytotoxicity | HepG2, Huh-7 | IC50: 0.42 - 3.39 µM | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and notoamide activities.
Antifeedant Activity Assay (Leaf Disc No-Choice Method)
This protocol is adapted for assessing the antifeedant properties of compounds like this compound A against lepidopteran pests such as Spodoptera frugiperda.[3]
1. Preparation of Test Substance:
-
Prepare a stock solution of the test compound (e.g., this compound A) in a suitable solvent (e.g., acetone).
-
Prepare serial dilutions to achieve the desired test concentrations (e.g., 100 ppm and 1000 ppm).
2. Preparation of Leaf Discs:
-
Excise fresh leaf discs from a suitable host plant (e.g., maize for S. frugiperda) using a cork borer.
-
Treat the leaf discs by dipping them into the respective test solutions for a standardized duration.
-
Prepare control discs by dipping them in the solvent alone.
-
Allow the solvent to evaporate completely from the leaf discs.
3. Bioassay:
-
Place a single treated leaf disc in a Petri dish lined with moistened filter paper.
-
Introduce a pre-starved larva of S. frugiperda into each Petri dish.
-
Maintain the bioassay under controlled environmental conditions (e.g., 25°C, 12:12 h light:dark cycle).
-
After a defined period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
4. Data Analysis:
-
Calculate the percentage of feeding inhibition using the formula: (% Inhibition) = [(C - T) / C] * 100, where C is the area consumed in the control group and T is the area consumed in the treatment group.
Cytotoxicity Assay (MTT/CCK-8 Method)
This protocol is based on the methodology used to evaluate the cytotoxicity of notoamides against hepatocellular carcinoma cell lines (HepG2 and Huh-7).[3][5]
1. Cell Culture and Plating:
-
Culture HepG2 or Huh-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the notoamide compound for a specified period (e.g., 48 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
3. Cell Viability Measurement:
-
For MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the antibacterial activity of compounds like this compound S against Mycobacterium bovis BCG.[7]
1. Preparation of Inoculum:
-
Grow M. bovis BCG in an appropriate liquid medium (e.g., Middlebrook 7H9 broth with supplements) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
2. Preparation of Microtiter Plates:
-
Prepare serial twofold dilutions of the test compound (e.g., this compound S) in broth medium in a 96-well microtiter plate.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
3. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days for BCG).
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway for notoamide-induced apoptosis and autophagy, and a general experimental workflow for cytotoxicity screening.
Caption: Notoamide G-induced signaling pathway leading to apoptosis and autophagy.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Phenotypic and Genotypic Drug Susceptibility Assessment of Mycobacterium bovis Bacillus Calmette-Guérin Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notoamide-type alkaloid induced apoptosis and autophagy via a P38/JNK signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
In vivo validation of brevianamide's insecticidal properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo insecticidal properties of brevianamides, primarily brevianamide A, against relevant pest species. The information is compiled from published research to assist in evaluating their potential as novel bio-insecticides.
I. Overview of this compound Insecticidal Activity
Brevianamides are a class of indole (B1671886) alkaloids produced by various fungi, notably from the Penicillium genus. Research has highlighted the insecticidal potential of these compounds, particularly this compound A. In vivo studies have demonstrated its efficacy as a potent antifeedant against the larvae of significant agricultural pests, namely the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[1][2][3][4][5]
II. Comparative Efficacy: Brevianamides vs. Other Mycotoxins
A key study provides a direct comparison of this compound A and its photolysis product, this compound D, with another mycotoxin, ochratoxin A. The primary insect model used in this research was Spodoptera frugiperda.
Quantitative Data Summary
| Compound | Insect Species | Concentration | Observed Effect |
| This compound A | Spodoptera frugiperda, Heliothis virescens | 1000 ppm | Potent antifeedant |
| 100 ppm | Retained antifeedant activity | ||
| This compound D | Spodoptera frugiperda | Not specified | More effective than this compound A in reducing pupal weight |
| Ochratoxin A | Spodoptera frugiperda | 1000 ppm | Potent antifeedant |
| 10 ppm | 100% mortality |
Table 1: Comparative in vivo efficacy of brevianamides and ochratoxin A against lepidopteran pests.[1][3]
III. Experimental Protocols
The following is a generalized methodology for the in vivo antifeedant bioassay based on the available literature. A specific, detailed protocol for the this compound experiments was not fully available in the searched literature.
Leaf-Disk No-Choice Bioassay
This method is a standard procedure for evaluating the antifeedant properties of test compounds.
1. Insect Rearing:
-
A consistent and healthy laboratory colony of the target insect species (e.g., Spodoptera frugiperda) is maintained.
-
Larvae are reared on a standard artificial diet or host plant leaves under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).
-
For the bioassay, late 3rd or early 4th instar larvae are typically selected.
-
To ensure motivation for feeding, larvae are starved for a period of 2-4 hours before the assay.
2. Preparation of Test and Control Leaf Disks:
-
Uniform leaf disks are cut from fresh, untreated host plant leaves (e.g., maize for S. frugiperda) using a cork borer.
-
Test solutions of the compound (e.g., this compound A) are prepared at desired concentrations in a suitable solvent (e.g., acetone).
-
Each leaf disk is dipped into a test solution for a few seconds to ensure even coating.
-
The solvent is allowed to evaporate completely in a fume hood.
-
Control disks are prepared by dipping them in the solvent only.
3. Bioassay Procedure:
-
A moistened filter paper is placed in the bottom of a petri dish to maintain humidity.
-
A single treated or control leaf disk is placed in the center of each petri dish.
-
One pre-starved larva is introduced into each dish.
-
The petri dishes are sealed to prevent the larvae from escaping.
-
The assay is maintained under controlled environmental conditions for a specified period (typically 24 hours).
-
At least 10-20 replicates are set up for each concentration and the control.
4. Data Collection and Analysis:
-
After the feeding period, the larvae are removed.
-
The area of the leaf disk consumed is measured for both control and treated replicates using a leaf area meter or image analysis software.
-
The Feeding Deterrence Index (FDI) or antifeedant activity is calculated.
-
Statistical analyses (e.g., ANOVA) are performed to determine significant differences between treatments.
-
If a dose-response relationship is observed, the EC50 (Effective Concentration to deter feeding by 50%) can be calculated using probit analysis.
IV. Mechanism of Action and Signaling Pathways
The precise insecticidal mechanism of action for brevianamides and the specific signaling pathways they may affect are not well-elucidated in the currently available literature. The primary observed effect is antifeedant activity, which suggests a potential interaction with the insect's gustatory system. However, further research, including electrophysiological and molecular studies, is required to identify the specific receptors and neuronal pathways involved.
References
Comparative study of brevianamide production in different fungal isolates
This guide provides a comparative overview of brevianamide production in various fungal isolates, tailored for researchers, scientists, and professionals in drug development. Brevianamides are a class of prenylated indole (B1671886) alkaloids known for their complex structures, including the bicyclo[2.2.2]diazaoctane core, and a range of biological activities such as insecticidal and cytotoxic effects.[1][2] This document summarizes quantitative production data, details common experimental protocols, and visualizes key pathways and workflows to facilitate further research and development.
Overview of this compound-Producing Fungi
Brevianamides are predominantly isolated from fungi belonging to the Penicillium and Aspergillus genera. Penicillium brevicompactum is historically recognized as the primary producer of the most well-known compounds in this family, brevianamides A and B.[1][3] Other species, including Penicillium viridicatum, Aspergillus fumigatus, and Aspergillus versicolor, are also known to produce various this compound analogs or their biosynthetic precursors.[1][4][5] this compound F, a key precursor, is synthesized from L-tryptophan and L-proline and serves as the entry point for a diverse array of related alkaloids.[1][6]
Quantitative Comparison of this compound Production
Direct quantitative comparisons of this compound production between different wild-type fungal isolates are not extensively documented in a single study. Production yields are highly dependent on the specific strain, culture conditions, and extraction methods. However, data from various studies, including those involving engineered strains, provide insights into production capabilities. Typically, yields of these complex metabolites from native fungal strains are low.[7][8]
The table below summarizes available data on the production of brevianamides and related precursors from different fungal and engineered host systems.
| Fungal Isolate / Engineered Host | Compound | Production Titer / Yield | Culture Conditions | Reference |
| Penicillium brevicompactum | Brevianamides A & B | Production confirmed, but specific titers vary. Formation linked to conidiation. | Solid Cultures (e.g., Czapek-Dox agar) | [3][9] |
| Penicillium brevicompactum (DFFSCS025) | Brevianamides & Mycophenolic Acid | 24 g of combined extract from 30 L of liquid culture. | Liquid Medium (glucose, maltose (B56501), yeast extract), 32 days at 28°C. | [10][11] |
| Aspergillus fumigatus (Marine Isolate MR2012) | This compound F, this compound X | Qualitative isolation; specific titers not provided. | Various solid and liquid media. | [4] |
| Aspergillus nidulans (Engineered) | Tryprostatin B (from this compound F) | Up to 250 mg/L | Not specified | [12] |
| Escherichia coli (Engineered) | (-)-Dehydrothis compound E (this compound A/B precursor) | 5.3 mg/L (initial) | Glycerol media supplemented with prenol. | [7][8] |
| Escherichia coli (Engineered, optimized) | (-)-Dehydrothis compound E (this compound A/B precursor) | 20.6 mg/L | Enhanced NADPH pools in the engineered strain. | [7] |
Experimental Protocols
The following sections detail common methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and analysis of the target compounds.
Objective: To culture fungal isolates under conditions conducive to secondary metabolite production.
Protocols:
-
Solid-State Fermentation:
-
Prepare a solid medium such as Czapek-Dox agar (B569324) or a rice-based medium (e.g., 100 g rice, 3.25 g soya bean powder, 30 mL artificial seawater per 1 L flask).[3][5]
-
Inoculate the medium with spores or mycelial plugs of the fungal isolate (e.g., Penicillium brevicompactum).
-
Incubate the cultures under appropriate conditions. For P. brevicompactum, incubation is often performed at room temperature for 19-30 days.[5][11] Production of brevianamides A and B has been observed to begin only after conidiation starts.[3][9]
-
-
Liquid-State Fermentation:
-
Prepare a liquid medium, such as one containing glucose (1%), maltose (2%), monosodium glutamate (B1630785) (1%), KH2PO4 (0.05%), MgSO4·7H2O (0.003%), corn steep liquor (0.05%), and yeast extract (0.3%) dissolved in sea water.[13]
-
Inoculate the liquid medium with fungal spores.
-
Incubate the flasks under static or shaking conditions at a controlled temperature (e.g., 28°C) for an extended period (e.g., 32 days).[13]
-
Objective: To extract and quantify this compound compounds from fungal cultures.
Protocols:
-
Extraction:
-
For solid cultures, homogenize the entire culture (mycelia and substrate). For liquid cultures, separate the mycelia from the broth.
-
Extract the homogenized solid culture or the mycelia and broth separately using an organic solvent system. A common solvent mixture is acetonitrile/water/acetic acid (79:20:1, v/v/v).[14] Another reported system for solid cultures is EtOAc/MeOH/AcOH (80:15:5).[5]
-
Shake the mixture for an extended period (e.g., 90 minutes) to ensure thorough extraction.[14]
-
Separate the solvent extract from the solid debris by filtration or centrifugation.
-
Concentrate the crude extract in vacuo. The resulting extract can be partitioned, for example, between EtOAc and H₂O.[5]
-
-
Purification and Quantification (HPLC & LC-MS/MS):
-
Subject the crude extract to chromatographic purification steps. This may involve silica (B1680970) gel columns, Sephadex LH-20, and semi-preparative HPLC.[5][10]
-
For quantification, prepare samples by diluting the extract in an appropriate solvent (e.g., acetonitrile/water/acetic acid 20:79:1, v/v/v).[14]
-
Inject a small volume (e.g., 5 µL) into an LC-MS/MS system.[14]
-
Use a suitable column (e.g., C18) and a gradient elution method to separate the compounds.
-
Detect and quantify the brevianamides using mass spectrometry, comparing them against known standards.
-
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the biosynthetic pathway of brevianamides.
Caption: Experimental workflow for comparative this compound production analysis.
Caption: Biosynthetic pathway of this compound A in P. brevicompactum.[7][15][16]
References
- 1. Fungal Origins of the Bicyclo[2.2.2]diazaoctane Ring System of Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 3. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The fumitremorgin gene cluster of Aspergillus fumigatus: identification of a gene encoding this compound F synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brevianamides and Mycophenolic Acid Derivatives from the Deep-Sea-Derived Fungus Penicillium brevicompactum DFFSCS025 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Improved tryprostatin B production by heterologous gene expression in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brevianamides and Mycophenolic Acid Derivatives from the Deep-Sea-Derived Fungus Penicillium brevicompactum DFFSCS025 [mdpi.com]
- 14. Quantification of 700 mycotoxins and other secondary metabolites of fungi and plants in grain products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Brevianamide S in M. tuberculosis: A Comparative Guide and Future Research Roadmap
For Researchers, Scientists, and Drug Development Professionals
Brevianamide S, a unique dimeric diketopiperazine alkaloid isolated from the marine-derived fungus Aspergillus versicolor, presents a promising new scaffold for the development of novel anti-tubercular agents.[1][2][3][4][5][6] Its selective inhibitory activity against Mycobacterium bovis Bacille Calmette-Guérin (BCG), a widely used surrogate for Mycobacterium tuberculosis, suggests a novel mechanism of action that could bypass existing drug resistance pathways.[1][2][3][4][5][6] However, the precise molecular target and mechanism of action within M. tuberculosis remain to be elucidated.[3][4][5][6][7]
This guide provides a comprehensive overview of the current knowledge on this compound S and outlines a proposed experimental workflow to validate its mechanism of action. It is intended to serve as a roadmap for researchers in the field, facilitating the design of experiments to explore this promising anti-tubercular lead.
Current Understanding of this compound S Activity
This compound S has demonstrated selective antibacterial activity against M. bovis BCG with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[1][2][3][4] Notably, it did not exhibit significant activity against other Gram-positive or Gram-negative bacteria, indicating a potentially specific mode of action against mycobacteria.[1][3][4]
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound S | Mycobacterium bovis BCG | 6.25 | [1][2][3][4] |
| Isoniazid | Mycobacterium bovis BCG | 0.05 | [1] |
While the potency of this compound S is modest compared to the first-line anti-TB drug isoniazid, its novel chemical structure and selective activity make it a compelling candidate for further investigation.[1] The total synthesis of this compound S has been achieved, which will enable more in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) analysis.[2][3][4][5][6]
Proposed Experimental Workflow for Mechanism of Action Validation
To elucidate the mechanism of action of this compound S in M. tuberculosis, a multi-pronged approach is recommended. The following experimental workflow outlines key steps from target identification to pathway validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. joshuaberkowitz.us [joshuaberkowitz.us]
- 3. Total Synthesis of this compound S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Total Synthesis of this compound S - Organic Letters - Figshare [acs.figshare.com]
- 6. Total Synthesis of this compound S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Brevianamide's Potency: A Comparative Analysis with Synthetic Insecticides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective insecticides is a continuous endeavor in agricultural science and public health. Natural products, such as the fungal metabolite brevianamide, have garnered interest as potential alternatives or supplements to conventional synthetic insecticides. This guide provides a comparative overview of the potency of this compound, primarily this compound A, against that of various synthetic insecticides, supported by available experimental data.
Executive Summary
Direct comparisons of the insecticidal potency of brevianamides and synthetic insecticides are challenging due to a lack of publicly available lethal concentration data (LC50/LD50) for brevianamides. However, existing research highlights that this compound A exhibits significant antifeedant properties against certain lepidopteran pests. In contrast, synthetic insecticides have well-documented lethal concentrations, often at very low doses. This guide will present the available data on this compound's antifeedant activity alongside the lethal potency of common synthetic insecticides, detail the experimental protocols for these assessments, and illustrate a key signaling pathway targeted by a major class of synthetic insecticides.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the biological activity of this compound A and the lethal potency of several synthetic insecticides against various insect species.
Table 1: Biological Activity of this compound A
| Compound | Target Insect | Bioactivity | Concentration | Source |
| This compound A | Spodoptera frugiperda (Fall Armyworm) Larvae | Potent Antifeedant | 100-1000 ppm | [1][2] |
| This compound A | Heliothis virescens (Tobacco Budworm) Larvae | Potent Antifeedant | 100-1000 ppm | [1][2] |
Table 2: Potency of Selected Synthetic Insecticides (LC50 Values)
| Insecticide Class | Active Ingredient | Target Insect | LC50 Value (ppm) | Exposure Time | Source |
| Neonicotinoid | Acetamiprid | Aphis craccivora (Cowpea Aphid) Nymphs | 0.045 | 24 hours | [3] |
| Neonicotinoid | Acetamiprid | Aphis craccivora (Cowpea Aphid) Nymphs | 0.006 | 48 hours | [3] |
| Neonicotinoid | Acetamiprid | Aphis craccivora (Cowpea Aphid) Adults | 0.225 | 24 hours | [3] |
| Neonicotinoid | Acetamiprid | Aphis craccivora (Cowpea Aphid) Adults | 0.023 | 48 hours | [3] |
| Phenylpyrazole | Fipronil | Spodoptera frugiperda (Fall Armyworm) 3rd Instar Larvae | 0.0028 mg/ml | Not Specified | [4] |
| Benzoylurea | Lufenuron (B1675420) | Spodoptera littoralis (Cotton Leafworm) 2nd Instar Larvae | 17.01 | 72 hours | [5] |
| Benzoylurea | Lufenuron (Susceptible Strain) | Spodoptera frugiperda (Fall Armyworm) | 0.23 µg/mL | Not Specified | [6] |
| Benzoylurea | Lufenuron (Resistant Strain) | Spodoptera frugiperda (Fall Armyworm) | 210.6 µg/mL | Not Specified | [6] |
| Avermectin | Emamectin Benzoate | Spodoptera frugiperda (Fall Armyworm) | 0.019 mL/L | 96 hours | [7] |
| Diamide | Chlorantraniliprole | Mythimna separata (Oriental Armyworm) | 0.4674 mg/L | Not Specified | [8] |
Experimental Protocols
The methodologies employed to assess the potency of these compounds are crucial for interpreting the data.
Antifeedant Bioassay for this compound A
While specific details for the cited this compound A studies are limited in the available resources, a general antifeedant bioassay protocol is described below:
-
Compound Preparation : this compound A is dissolved in a suitable solvent to create a stock solution. This is then used to prepare various concentrations (e.g., 100 ppm and 1000 ppm) for application.
-
Diet Preparation : An artificial diet suitable for the target insect larvae is prepared.
-
Treatment Application : The prepared this compound A solutions are uniformly applied to the surface of the artificial diet or incorporated directly into it. Control diets are treated with the solvent only.
-
Insect Exposure : Larvae of a specific instar and age are placed individually in containers with the treated or control diet.
-
Observation : After a set period, the amount of diet consumed by each larva is measured. The reduction in feeding on the treated diet compared to the control diet is calculated to determine the antifeedant activity.
-
Data Analysis : Statistical analysis is performed to determine the significance of the antifeedant effect at different concentrations.
Lethal Concentration (LC50) Bioassay for Synthetic Insecticides (General Protocol)
A common method for determining the LC50 of a synthetic insecticide is the diet-incorporation bioassay :
-
Insecticide Preparation : A series of dilutions of the synthetic insecticide are prepared in a suitable solvent.
-
Diet Preparation and Treatment : The insecticide dilutions are incorporated into the artificial diet of the target insect to achieve a range of final concentrations. A control diet containing only the solvent is also prepared.
-
Insect Exposure : A specific number of larvae of a uniform age and size are introduced to the treated and control diets.
-
Mortality Assessment : Mortality is recorded at specific time intervals (e.g., 24, 48, 72, 96 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis : The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.
Signaling Pathway and Experimental Workflow
To visualize a key mechanism of action for a major class of synthetic insecticides and a typical experimental workflow, the following diagrams are provided.
Caption: Mode of action of neonicotinoid insecticides on the insect nervous system.
Caption: General experimental workflow for insecticide bioassays.
Conclusion
The available evidence suggests that this compound A acts as a potent antifeedant against key agricultural pests at concentrations in the range of 100-1000 ppm.[1][2] This mode of action, which deters feeding, differs from the direct lethal toxicity of most synthetic insecticides. Synthetic insecticides, such as neonicotinoids, pyrethroids, and diamides, exhibit high potency with LC50 values often in the sub-ppm range, indicating that very low concentrations are sufficient to cause mortality.
The lack of standardized lethal concentration data for brevianamides makes a direct potency comparison with synthetic insecticides difficult. This compound A's antifeedant properties could be valuable in integrated pest management (IPM) strategies, potentially reducing crop damage and the selection pressure for resistance that is common with lethal-dose insecticides. However, concerns about its potential cytotoxicity to mammalian cells may limit its application on food crops.[9] Further research is required to isolate or synthesize this compound derivatives with improved safety profiles and to quantify their lethal and sublethal effects on a wider range of insect pests. This would enable a more direct and comprehensive comparison with the well-established potency of synthetic insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Unified total synthesis of the this compound alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Genetic basis of Spodoptera frugiperda (Lepidoptera: Noctuidae) resistance to the chitin synthesis inhibitor lufenuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
A Comparative Genomic Guide to Brevianamide-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomic features of key fungal species known to produce brevianamide and related indole (B1671886) alkaloids. By presenting quantitative data, detailed experimental protocols, and visual representations of biosynthetic pathways and analytical workflows, this document aims to facilitate further research and drug discovery efforts in this area.
Introduction to Brevianamides
Brevianamides are a class of indole alkaloids produced by various fungi, notably within the genera Penicillium and Aspergillus. These secondary metabolites exhibit a range of biological activities, making them of significant interest for drug development. Understanding the genetic basis for their production through comparative genomics offers insights into their evolution, regulation, and potential for bioengineering. This guide focuses on a comparative analysis of the biosynthetic gene clusters (BGCs) responsible for this compound synthesis in representative fungal species.
Comparative Genomic Analysis
The biosynthesis of brevianamides is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC). A comparative analysis of these BGCs across different fungal species reveals conserved core structures and species-specific variations. Here, we compare the genomic features of Penicillium brevicompactum, a known producer of this compound A, with Aspergillus fumigatus, which produces the precursor this compound F as part of the fumitremorgin pathway, and Aspergillus terreus, a producer of other diverse secondary metabolites.
Data Presentation: Genomic and Gene Cluster Features
The following table summarizes key genomic and BGC characteristics of the selected fungal species.
| Feature | Penicillium brevicompactum | Aspergillus fumigatus (Af293) | Aspergillus terreus (NIH2624) |
| Genome Size (Mb) | ~29.9[1] | ~29.4[2][3] | ~30[4][5] |
| Number of Genes | ~11,495[1] | ~9,926[2] | ~10,410[6] |
| This compound-related BGC | bvn (this compound A) | ftm (fumitremorgin/brevianamide F) | Not explicitly identified for this compound |
| Approx. BGC Size (kb) | ~25[7] | Information not readily available | N/A |
| Core Biosynthesis Gene(s) | bvnA (NRPS) | ftmA (NRPS)[8] | N/A |
| Key Enzyme Types in Cluster | NRPS, Flavin monooxygenase, Prenyltransferase, P450 monooxygenase, Isomerase/Semipinacolase | NRPS, Prenyltransferases, P450 monooxygenases | N/A |
Comparison of this compound and Notoamide Biosynthetic Gene Clusters
The this compound biosynthetic pathway shares significant homology with the notoamide pathway, another class of bioactive indole alkaloids. A comparative analysis of their respective BGCs provides insights into the evolution of these pathways.
| Gene/Enzyme Function | This compound A (bvn) Cluster (P. brevicompactum) | Notoamide (not) Cluster (Aspergillus sp.) |
| NRPS (Dipeptide Synthesis) | BvnA | NotE |
| Reverse Prenyltransferase | BvnC | NotF |
| Flavin Monooxygenase | BvnB | NotB/NotI |
| P450 Monooxygenase | BvnD | NotG, NotH |
| Isomerase/Semipinacolase | BvnE | - |
| Normal Prenyltransferase | - | NotC |
Experimental Protocols
This section details the methodologies for the comparative genomic analysis of this compound-producing fungi.
Fungal Strain Cultivation and DNA Extraction
-
Cultivation: Fungal strains are grown on a suitable medium, such as Potato Dextrose Agar (PDA) or Czapek-Dox agar, for 5-7 days at 25-28°C. For DNA extraction, mycelia can be harvested from liquid cultures grown in Potato Dextrose Broth (PDB).
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from harvested mycelia using a standard fungal DNA extraction protocol, such as a CTAB-based method or a commercially available kit. The quality and quantity of the extracted DNA are assessed using spectrophotometry and gel electrophoresis.
Genome Sequencing and Assembly
-
Sequencing: Whole-genome sequencing is performed using a combination of short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore or PacBio) technologies to achieve a high-quality, contiguous genome assembly.
-
Assembly: Raw sequencing reads are processed to remove low-quality data and adapters. The filtered reads are then assembled de novo using assemblers such as SPAdes for Illumina data or Canu for long-read data. A hybrid assembly approach can also be employed to leverage the strengths of both sequencing technologies.
Gene Cluster Identification and Annotation
-
Identification: The assembled fungal genomes are analyzed for secondary metabolite BGCs using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[9][10][11][12] This tool identifies the boundaries of the gene cluster and predicts the class of secondary metabolite produced.
-
Annotation: The genes within the identified BGCs are functionally annotated based on homology to known genes in public databases (e.g., NCBI GenBank, UniProt). This involves predicting protein-coding genes and assigning putative functions to the encoded proteins.
Comparative Genomic Analysis of BGCs
-
Synteny and Gene Order Comparison: The organization and synteny of the this compound BGCs across different species are compared to identify conserved gene arrangements and structural variations. The tool Clinker can be used to generate visual comparisons of the gene clusters.[13][14][15][16]
-
Sequence Similarity Networking: To understand the evolutionary relationships between different indole alkaloid BGCs, a sequence similarity network can be generated using BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine).[17][18][19][20] This tool clusters BGCs based on their shared protein domain content and sequence similarity.
-
Phylogenetic Analysis: The evolutionary history of key biosynthetic genes (e.g., the NRPS core enzyme) is investigated through phylogenetic analysis. Protein sequences of the orthologous genes are aligned using tools like MAFFT or ClustalW, and a phylogenetic tree is constructed using methods such as Maximum Likelihood or Bayesian inference.
Mandatory Visualizations
This compound A Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound A in P. brevicompactum.
Experimental Workflow for Comparative Genomics
Caption: Workflow for comparative genomic analysis of fungal BGCs.
References
- 1. Penicillium brevicompactum genome assembly ASM2882725v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 2. iab.kit.edu [iab.kit.edu]
- 3. Aspergillus fumigatus Af293 genome assembly ASM265v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 4. Whole genome sequence characterization of Aspergillus terreus ATCC 20541 and genome comparison of the fungi A. terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete genome sequence of lovastatin producer Aspergillus terreus ATCC 20542 and evaluation of genomic diversity among A. terreus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The fumitremorgin gene cluster of Aspergillus fumigatus: identification of a gene encoding this compound F synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GitHub - gamcil/clinker: Gene cluster comparison figure generator [github.com]
- 14. researchgate.net [researchgate.net]
- 15. clinker [bcb.unl.edu]
- 16. clinker & clustermap.js: automatic generation of gene cluster comparison figures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A computational framework to explore large-scale biosynthetic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GitHub - medema-group/BiG-SCAPE: Similarity networks of biosynthetic gene clusters [github.com]
- 19. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 20. BiG-SCAPE - UFIT-RC Documentation [docs.rc.ufl.edu]
Validation of a biosynthetic model for brevianamide formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the validated biosynthetic models for the formation of brevianamide F, a key precursor to a diverse family of bioactive alkaloids. We will delve into the enzymatic pathways, present supporting experimental data, and provide detailed methodologies for the key experiments that have validated our current understanding.
Introduction to this compound F Biosynthesis
This compound F, a cyclic dipeptide of L-tryptophan and L-proline (cyclo-(L-Trp-L-Pro)), serves as the foundational scaffold for a range of complex, prenylated indole (B1671886) alkaloids with significant biological activities.[1] The formation of this initial diketopiperazine ring is the committed step in the biosynthesis of these valuable natural products. Two primary enzymatic models have been experimentally validated for the formation of this compound F: the native fungal pathway involving a Non-Ribosomal Peptide Synthetase (NRPS) and an alternative pathway utilizing a bacterial Cyclodipeptide Synthase (CDPS), which has been effectively employed in engineered biosynthetic systems.
Validated Biosynthetic Models: A Head-to-Head Comparison
The biosynthesis of this compound F is primarily understood through two key enzymes: BvnA, the native NRPS found in fungi such as Penicillium brevicompactum, and NascA, a CDPS from Streptomyces sp. that has been successfully used as a functional surrogate in heterologous expression systems.
1. The Native Fungal Pathway: Non-Ribosomal Peptide Synthetase (BvnA)
In the natural producing organisms, the formation of this compound F is catalyzed by a large, multi-domain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS), encoded by the bvnA gene.[2][3] These enzymes function as molecular assembly lines, activating and tethering the precursor amino acids (L-tryptophan and L-proline) and catalyzing their condensation and cyclization to form the diketopiperazine product.
2. The Engineered Bacterial Pathway: Cyclodipeptide Synthase (NascA)
A more streamlined alternative for the production of this compound F has been demonstrated through the use of Cyclodipeptide Synthases (CDPSs). These are smaller, simpler enzymes compared to NRPSs and utilize aminoacyl-tRNAs as substrates.[4] NascA, a CDPS from Streptomyces sp. CMB-MQ030, has been shown to efficiently produce this compound F when expressed in a heterologous host like E. coli.[3]
Quantitative Data Presentation
The following table summarizes the key quantitative data obtained from the experimental validation of the two biosynthetic models for this compound F formation.
| Parameter | Native Model (BvnA) | Alternative Model (NascA) | Reference |
| Enzyme Type | Non-Ribosomal Peptide Synthetase (NRPS) | Cyclodipeptide Synthase (CDPS) | [2][3] |
| Producing Organism (Native) | Penicillium brevicompactum | Streptomyces sp. CMB-MQ030 | [2][3] |
| Heterologous Host | Aspergillus oryzae | Escherichia coli | [2][3] |
| Product Titer | Not explicitly quantified in the provided results | 16.2 mg / 100 mL of culture | [3] |
Experimental Protocols
1. Heterologous Expression and Validation of BvnA in Aspergillus oryzae
-
Gene Cloning and Plasmid Construction: The bvnA gene is identified from the this compound A biosynthetic gene cluster in P. brevicompactum NRRL 864. The full-length gene is cloned into an appropriate expression vector for fungal transformation, under the control of a suitable promoter.
-
Transformation of Aspergillus oryzae: The expression plasmid containing bvnA is introduced into a suitable strain of A. oryzae (e.g., NSAR1) using protoplast transformation methods.
-
Cultivation and Induction: Transformed fungal strains are cultivated in a suitable medium. Gene expression is induced under appropriate conditions to allow for the production of the BvnA enzyme.
-
Metabolite Extraction: The fungal mycelium and culture broth are harvested and extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced secondary metabolites.
-
Product Analysis (HPLC): The organic extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis at 230 nm). The retention time and UV spectrum of the produced compound are compared with an authentic standard of this compound F to confirm its identity.
2. Heterologous Expression and Validation of NascA in Escherichia coli
-
Gene Synthesis and Cloning: The gene encoding the NascA CDPS from Streptomyces sp. CMB-MQ030 is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable bacterial expression vector (e.g., a pET-series vector).
-
Transformation of Escherichia coli: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression and Culture: The transformed E. coli is grown in a rich medium (e.g., LB broth) to a suitable optical density. Protein expression is then induced, typically with IPTG, and the culture is incubated for a period to allow for protein and product formation.
-
Metabolite Extraction: The bacterial cells and culture medium are extracted with an organic solvent to isolate the produced this compound F.
-
Product Quantification (HPLC): The extracted metabolites are analyzed and quantified by HPLC, comparing the peak area with a standard curve generated from a pure sample of this compound F. The identity of the product is further confirmed by mass spectrometry.
Mandatory Visualizations
Caption: Comparative pathways for this compound F biosynthesis.
Caption: Workflow for validating biosynthetic models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Fungal-derived this compound assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Brevianamide: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Brevianamide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, safety glasses, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be carried out in accordance with national and local regulations.[3] The following steps provide a general guideline for safe disposal:
-
Segregation of Waste : Do not mix this compound waste with other chemical waste streams.[3] It should be collected in a designated, clearly labeled, and compatible waste container.[4][5] The original container, if available and in good condition, is often a suitable choice.[6]
-
Container Management : Ensure the waste container is in good condition, properly sealed to prevent leaks or spills, and stored in a designated satellite accumulation area (SAA) within the laboratory.[4][5] The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[4][5] The label should also indicate the approximate quantity or concentration of the waste.
-
Spill Management : In the event of a spill, immediately clean the area.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1]
-
Decontaminate the spill site with a 10% caustic solution.[1]
-
Ensure the area is well-ventilated until the disposal is complete.[1]
-
Collect all materials used for cleanup (e.g., absorbent pads, contaminated gloves) as hazardous waste.[4]
-
-
Final Disposal : Arrange for the collection of the hazardous waste by an approved and licensed waste disposal contractor.[2][3] Do not attempt to dispose of this compound down the drain or in regular trash.[5][7]
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited in the provided search results, the following table summarizes key handling and safety parameters.
| Parameter | Recommendation | Source |
| Spill Decontamination Solution | 10% Caustic Solution | [1] |
| Emergency Eye Wash Duration | At least 15 minutes | [1] |
| Emergency Skin Wash Duration | At least 15 minutes | [1] |
Experimental Protocols
The provided information does not contain specific experimental protocols related to this compound disposal. The procedures outlined above are based on standard laboratory safety and hazardous waste management guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. chemfaces.com [chemfaces.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. biosynth.com [biosynth.com]
Essential Safety and Logistical Information for Handling Brevianamide
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for working with Brevianamides, a class of indole (B1671886) alkaloids produced by Penicillium and Aspergillus species.
Personal Protective Equipment (PPE) and Safety Precautions
When handling any Brevianamide compound, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment should be used.[1]
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Whenever possible, use a laboratory fume hood for all manipulations of this compound compounds.[1]
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. If prolonged contact or immersion is anticipated, consider double-gloving or using a more robust glove type.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Quantitative Data
| Property | This compound F | This compound A & B |
| Molecular Formula | C₁₆H₁₇N₃O₂ | C₂₁H₂₃N₃O₃ |
| Molecular Weight | 283.33 g/mol | 365.43 g/mol |
| Solubility | DMF: 33 mg/mlDMSO: 33 mg/mlDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mlEthanol: 1 mg/ml | This compound B: Sparingly soluble in most solvents except hot DMSO and CF₃CO₂H. |
| Acute Toxicity (LD50) | Data not available | Data not available |
| Permissible Exposure Limit (PEL) | Not established | Not established |
Experimental Protocols
Detailed methodologies for key experiments involving Brevianamides are provided below. These protocols are based on standard laboratory procedures and should be adapted to specific experimental needs.
1. Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of a this compound compound on a cancer cell line.
-
Cell Seeding:
-
Culture and harvest the desired cancer cell line.
-
Perform a cell count and determine viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).[2]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[4][5]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[2]
-
2. Insect Antifeedant Bioassay
This protocol describes a method to evaluate the antifeedant properties of a this compound compound against a lepidopteran pest, such as Spodoptera frugiperda.
-
Preparation of Treated Diet:
-
Prepare a stock solution of the this compound compound in an appropriate solvent (e.g., acetone).
-
Prepare different concentrations of the test solution.
-
Obtain leaf discs of a suitable host plant (e.g., maize for S. frugiperda).[7]
-
Evenly spray the leaf discs with the test solutions or a control solution (solvent only).[7]
-
Allow the leaf discs to air dry completely.[7]
-
-
Bioassay:
-
Starve the insect larvae (e.g., third instar) for a few hours before the assay.[7]
-
Place one treated leaf disc and one control leaf disc in a Petri dish.
-
Introduce a single larva into the center of the Petri dish.
-
Maintain the Petri dishes in a controlled environment (temperature, humidity, and light).
-
After a set period (e.g., 24 hours), remove the larvae.[7]
-
-
Data Collection and Analysis:
-
Measure the area of each leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using established formulas. A common formula is: FDI (%) = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.
-
Signaling Pathway and Logical Relationships
This compound K has been identified to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] The following diagram illustrates the canonical NF-κB pathway and the point of intervention by this compound K.
Caption: this compound K inhibits the NF-κB pathway by interacting with the p65 subunit.
Operational Plans and Disposal
Storage:
-
Store this compound compounds in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
-
For long-term storage, refrigeration or freezing may be recommended, as specified by the supplier.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal:
-
Dispose of all this compound waste, including contaminated materials, in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or in the general trash.
-
Consult with your institution's environmental health and safety department for specific disposal procedures.
References
- 1. chemfaces.com [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
